molecular formula C24H40O3 B15548891 15(R)-PTA2

15(R)-PTA2

Cat. No.: B15548891
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-PUYXBYOHSA-N
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Description

15(R)-PTA2 is a useful research compound. Its molecular formula is C24H40O3 and its molecular weight is 376.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-PUYXBYOHSA-N

Origin of Product

United States

Foundational & Exploratory

The Stereospecific Structure and GABAergic Activity of 15(R)-Prostaglandin A2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure, synthesis, and biological activity of 15(R)-Prostaglandin A2 (15(R)-PGA2), with a specific focus on its modulatory effects on γ-aminobutyric acid type A (GABAA) receptors. Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects, and understanding the specific stereochemistry of molecules like 15(R)-PGA2 is crucial for elucidating their biological functions and therapeutic potential.

Core Structure of 15(R)-PGA2

15(R)-PGA2 is a prostaglandin (B15479496) of the A series, characterized by a cyclopentenone ring. The designation "15(R)" specifies the stereochemistry at carbon atom 15, which bears a hydroxyl group. This specific spatial arrangement is a key determinant of its biological activity. The molecule consists of a 20-carbon skeleton, including a five-membered ring.

Chemical Name: (Z)-7-((1R,5R)-5-((R,E)-3-hydroxyoct-1-en-1-yl)-2-oxocyclopent-3-en-1-yl)hept-5-enoic acid

Molecular Formula: C20H30O4

Molecular Weight: 334.45 g/mol

The structural backbone of prostaglandins is derived from arachidonic acid. The specific arrangement of double bonds and functional groups, particularly the R-configuration at the C15 hydroxyl group, differentiates 15(R)-PGA2 from its epimer, (15S)-PGA2, and other prostaglandins.

Biological Activity: Modulation of GABAA Receptors

Recent studies have revealed that 15(R)-PGA2 can modulate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This interaction is stereospecific, with the (15R)-epimer exhibiting a significant inhibitory effect on GABA-induced currents, while the (15S)-epimer shows no such activity.[1]

Quantitative Data on GABAA Receptor Modulation

The inhibitory effect of 15(R)-PGA2 on GABA-induced currents has been quantified through electrophysiological studies. The following table summarizes the key findings from a study investigating the effects of 15(R)-PGA2 on GABAA receptors.[1]

Concentration of 15(R)-PGA2 (µM)Mean Inhibition of GABA-induced Current (%)Standard Error of the Mean (SEM)p-value
115.23.5< 0.05
1035.85.1< 0.01
10055.46.8< 0.01

Data adapted from Lackner et al. (2020). The experiment measured the modulation of GABA-induced chloride currents in Xenopus oocytes expressing GABAA receptors (α1β2γ2s).[1]

Experimental Protocols

The following sections detail the methodologies for the total synthesis of 15(R)-PGA2 and the electrophysiological assessment of its activity on GABAA receptors, as described in the literature.[1]

Total Synthesis of 15(R)-PGA2

The stereoselective synthesis of 15(R)-PGA2 was achieved in 11 steps. A key step in establishing the (R)-stereochemistry at C15 involved the use of a chiral building block for the ω-side chain. The synthesis endgame is summarized below:[1]

  • Deprotection: Removal of a silyl (B83357) protecting group from a precursor molecule using 0.5 M aqueous HCl in THF.

  • Wittig Reaction: Introduction of the α-side chain via a Wittig reaction using the appropriate phosphonium (B103445) salt and potassium tert-amylate as the base.

  • Oxidation: Oxidation of the secondary alcohol at C11 to a ketone using Dess-Martin periodinane (DMP).

  • Final Deprotection: Removal of the TBDPS protecting group at C15 using hydrogen fluoride-pyridine to yield 15(R)-PGA2.

Electrophysiological Recording of GABAA Receptor Currents

The functional effects of 15(R)-PGA2 on GABAA receptors were assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes heterologously expressing human GABAA receptors (α1β2γ2s subunits).[1]

  • Oocyte Preparation: Oocytes were surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.

  • cRNA Injection: Oocytes were injected with cRNAs encoding the respective GABAA receptor subunits.

  • Electrophysiological Recording: Two to four days after injection, GABA-induced currents were recorded using a two-electrode voltage-clamp amplifier. Oocytes were clamped at a holding potential of -70 mV.

  • Drug Application: GABA and 15(R)-PGA2 were applied to the oocytes via a gravity-fed perfusion system. The effect of 15(R)-PGA2 was quantified by measuring the modulation of the GABA-induced current amplitude.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the GABAA receptor and the experimental workflow for assessing the impact of 15(R)-PGA2.

GABAA_Signaling_Pathway GABA_A Receptor Signaling Pathway GABA GABA GABAAR GABA_A Receptor (Ligand-gated ion channel) GABA->GABAAR Binds to Cl_ion Cl- Ions GABAAR->Cl_ion Opens channel for Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition PGA2 15(R)-PGA2 PGA2->GABAAR Inhibits

Caption: Signaling pathway of the GABAA receptor and the inhibitory action of 15(R)-PGA2.

Experimental_Workflow Experimental Workflow for 15(R)-PGA2 Activity Start Start Synthesis Total Synthesis of 15(R)-PGA2 Start->Synthesis Oocyte_Prep Xenopus Oocyte Preparation Start->Oocyte_Prep Electrophysiology Two-Electrode Voltage-Clamp Recording Synthesis->Electrophysiology Compound Application cRNA_Inject GABA_A Receptor cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days) cRNA_Inject->Incubation Incubation->Electrophysiology Data_Analysis Data Analysis (Inhibition %) Electrophysiology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the synthesis and biological evaluation of 15(R)-PGA2.

References

Unveiling 15(R)-Prostaglandin A2: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and multifaceted biological activities of 15(R)-Prostaglandin A2 (15(R)-PTA2) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of this unique marine-derived prostaglandin, from its initial isolation to its potential therapeutic applications.

Discovery and Natural Origin

15(R)-Prostaglandin A2, a stereoisomer of the more common 15(S)-prostaglandins found in mammals, was first discovered in the marine soft coral Plexaura homomalla.[1][2] This Caribbean gorgonian is a rich natural source of prostaglandins (B1171923), with some populations containing high concentrations of the 15(R)-epimer.[1][2] The discovery of these compounds in P. homomalla was a significant finding, as prostaglandins were previously thought to be exclusive to vertebrates. The presence of 15(R)-PGA2 and its derivatives, such as its methyl ester and acetate (B1210297), in this coral has spurred extensive research into their biosynthesis and ecological roles.[1][3]

Biological Activities and Therapeutic Potential

15(R)-PGA2 has demonstrated a range of biological activities, with its anti-inflammatory and neuromodulatory effects being of particular interest to the scientific community.

Anti-inflammatory Properties

Studies have shown that 15(R)-PGA2 exhibits significant anti-inflammatory activity.[1] Research on its derivatives has indicated inhibitory effects on key inflammatory enzymes, including myeloperoxidase (MPO) and neutrophil elastase.[1] Furthermore, related cyclopentenone prostaglandins are known to modulate crucial inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][5] While the precise mechanisms for 15(R)-PGA2 are still under investigation, the inhibition of these pathways represents a promising avenue for its therapeutic application in inflammatory diseases.

Neuromodulatory Effects

Recent research has unveiled a novel role for 15(R)-PGA2 in the central nervous system. Specifically, it has been shown to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. This modulation is stereospecific, with the 15(R)-epimer exhibiting a distinct effect compared to its 15(S) counterpart. This finding opens up new possibilities for the development of novel therapeutics targeting GABAergic signaling, with potential applications in a variety of neurological and psychiatric disorders.

Anticancer Activity

In addition to its anti-inflammatory and neuromodulatory roles, 15(R)-PGA2 has been investigated for its potential as an anticancer agent. Studies have reported its ability to inhibit the activity of topoisomerase IIα, an enzyme crucial for DNA replication in rapidly dividing cells.[3] Furthermore, PGA2 and its derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 15(R)-PGA2 and its derivatives.

Table 1: Cytotoxic Activity of Prostaglandin A2

Cell LineCompoundIC50 (µg/mL)
MDA-MB-231Prostaglandin A216.46[3]
A549Prostaglandin A225.20[3]

Table 2: Enzymatic Inhibition by Prostaglandin A2

EnzymeCompoundConcentration% Inhibition
p38α-kinaseProstaglandin A22.5 µM49%[3]
Src-kinaseProstaglandin A22.5 µM59%[3]
Topoisomerase IIαProstaglandin A210 µM64%[3]

Key Experimental Protocols

This guide provides detailed methodologies for the key experiments cited in the study of 15(R)-PGA2.

Extraction and Purification of 15(R)-PGA2 from Plexaura homomalla
  • Extraction: The coral tissue is homogenized and extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol.[3]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Column Chromatography: The resulting fractions are further purified using silica (B1680970) gel column chromatography with a gradient of hexane (B92381) and ethyl acetate as the mobile phase.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure 15(R)-PGA2 and its derivatives.

Experimental Workflow for Extraction and Purification

G Plexaura Plexaura homomalla tissue Homogenize Homogenize and Extract (DCM:MeOH 1:1) Plexaura->Homogenize Partition Liquid-Liquid Partitioning Homogenize->Partition ColumnChrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) Partition->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC PureCompound Pure 15(R)-PGA2 HPLC->PureCompound

Workflow for the extraction and purification of 15(R)-PGA2.
TPA-Induced Mouse Ear Edema Assay

This in vivo model is used to assess the anti-inflammatory activity of 15(R)-PGA2.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent is topically applied to the inner and outer surfaces of a mouse's ear to induce inflammation and swelling.

  • Treatment: The test compound, 15(R)-PGA2, is applied topically to the ear before or after TPA application.

  • Measurement: After a specific time, the thickness of the ear is measured using a caliper, or a biopsy is taken and weighed. The reduction in swelling in the treated group compared to the control group indicates anti-inflammatory activity.

Myeloperoxidase (MPO) and Elastase Inhibition Assays

These in vitro enzymatic assays are used to determine the direct inhibitory effect of 15(R)-PGA2 on key inflammatory enzymes.

  • Enzyme and Substrate Preparation: Purified MPO or neutrophil elastase is prepared along with their respective chromogenic or fluorogenic substrates.

  • Incubation: The enzyme is pre-incubated with various concentrations of 15(R)-PGA2.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The change in absorbance or fluorescence is measured over time using a plate reader. The inhibition of enzyme activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Electrophysiological Recording of GABA-A Receptor Modulation

The effect of 15(R)-PGA2 on GABA-A receptors is studied using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing specific GABA-A receptor subunits.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the desired GABA-A receptor subunits.

  • Electrophysiological Recording: After a few days of expression, the oocytes are voltage-clamped, and GABA-evoked currents are recorded.

  • Compound Application: 15(R)-PGA2 is applied to the oocyte, and the modulation of the GABA-evoked current is measured. Changes in the current amplitude or kinetics indicate an effect on the receptor.

Experimental Workflow for GABA-A Receptor Modulation Assay

G Oocytes Xenopus laevis oocytes Inject Inject with GABA-A receptor cRNA Oocytes->Inject Incubate Incubate for receptor expression Inject->Incubate Record Two-electrode voltage-clamp recording Incubate->Record ApplyGABA Apply GABA Record->ApplyGABA ApplyCompound Apply 15(R)-PGA2 ApplyGABA->ApplyCompound Measure Measure modulation of GABA-evoked current ApplyCompound->Measure

Workflow for assessing GABA-A receptor modulation by 15(R)-PGA2.

Signaling Pathways

The biological effects of 15(R)-PGA2 are mediated through its interaction with key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins, including PGA2, are known to inhibit this pathway at multiple levels. They can inhibit the IκB kinase (IKK) complex, preventing IκB degradation, and can also directly modify NF-κB subunits, inhibiting their DNA binding activity.

NF-κB Signaling Pathway and Inhibition by PGA2

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK complex Stimuli->IKK IkB_NFkB IκB-NF-κB (inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (active) IkB_NFkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PGA2_cyto PGA2 PGA2_cyto->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes PGA2_nuc PGA2 PGA2_nuc->NFkB_nuc inhibits DNA binding G Stress Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream phosphorylates PGA2 15(R)-PGA2 PGA2->p38 inhibits Inflammation Inflammatory Response (e.g., Cytokine production) Downstream->Inflammation

References

The Pro-Resolving Power of 15(R)-Eicosanoids: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-eicosanoids are a class of lipid mediators derived from arachidonic acid that play a pivotal role in the resolution of inflammation. Unlike their pro-inflammatory counterparts, these molecules actively orchestrate the return to tissue homeostasis. A key member of this family is 15(R)-Lipoxin A4 (15(R)-LXA4), also known as Aspirin-Triggered Lipoxin (ATL), which is endogenously generated, particularly in the presence of aspirin (B1665792). This technical guide provides an in-depth exploration of the biological activity of 15(R)-eicosanoids, focusing on their synthesis, signaling pathways, and quantifiable effects on key inflammatory processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Biosynthesis of 15(R)-Eicosanoids: The Aspirin-Triggered Pathway

The synthesis of 15(R)-eicosanoids is a prime example of transcellular biosynthesis, requiring the coordinated action of different cell types. A key pathway is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin in vascular endothelial cells. This modification alters the enzyme's catalytic activity, leading to the formation of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) from arachidonic acid.[1] 15(R)-HETE is then rapidly converted by leukocyte 5-lipoxygenase (5-LOX) into 15(R)-LXA4.[1]

Aspirin-Triggered 15(R)-Lipoxin A4 Synthesis cluster_endothelial_cell Endothelial Cell cluster_leukocyte Leukocyte (e.g., Neutrophil) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate Acetylated_COX2 Acetylated COX-2 Aspirin Aspirin Aspirin->COX2 acetylates _15R_HETE 15(R)-HETE Acetylated_COX2->_15R_HETE converts _15R_HETE_leukocyte 15(R)-HETE _15R_HETE->_15R_HETE_leukocyte Transcellular Transport _5_LOX 5-Lipoxygenase _15R_HETE_leukocyte->_5_LOX substrate _15R_LXA4 15(R)-Lipoxin A4 _5_LOX->_15R_LXA4 converts to

Aspirin-Triggered 15(R)-Lipoxin A4 Synthesis Pathway

Quantitative Biological Activity of 15(R)-Eicosanoids

The biological effects of 15(R)-eicosanoids are potent and occur at nanomolar concentrations. The following tables summarize key quantitative data on their interactions with receptors and their functional effects on inflammatory cells.

Table 1: Receptor Binding Affinity of 15(R)-Lipoxin A4

LigandReceptorCell Type/SystemKd (nM)Reference
[3H]LXA4ALX/FPR2Human Neutrophils~2.0[2]
[3H]LXA4ALX/FPR2CHO cells expressing human LXA4R1.7[2]
[3H]LXA4ALX/FPR2CHO cells expressing mouse LXA4R~1.5[3]

Table 2: Inhibition of Neutrophil Chemotaxis by 15(R)-Lipoxin A4 and Analogs

CompoundChemoattractantIC50Cell TypeReference
15(R)-LXA4Leukotriene B4 (LTB4)~1 nM (approx. 50% inhibition)Human Neutrophils[4]
15(R/S)-methyl-LXA4fMLP1-50 nMHuman Neutrophils[3]
16-phenoxy-LXA4fMLP1-50 nMHuman Neutrophils[3]
15-epi-LXA4LTB4equipotent to LXA4Human Neutrophils[4]
LXA4 & 15-epi-LXA4 analogs-< 1 nMHuman Neutrophils[5]

Table 3: Modulation of Cytokine Production by 15(R)-Lipoxin A4 Analogs

CompoundStimulusCytokineEffectCell Type/SystemReference
15(R/S)-methyl-LXA4TNF-αIL-1βInhibitionHuman Neutrophils (in vitro)[6]
15(R/S)-methyl-LXA4TNF-αMIP-248% InhibitionMurine Air Pouch (in vivo)[6]
15(R/S)-methyl-LXA4TNF-αIL-1β30% InhibitionMurine Air Pouch (in vivo)[6]
15-epi-LXA4 analogIschemia/ReperfusionIL-10Enhanced ProductionMice[7]
LXA4LPSTNF-α, IL-1β, IL-6Decreased ReleaseRAW264.7 Macrophages[7]
LXA4LPSIL-10Increased ReleaseRAW264.7 Macrophages[7]

Signaling Pathways of 15(R)-Eicosanoids

15(R)-eicosanoids, particularly 15(R)-LXA4, exert their biological effects primarily through the G-protein coupled receptor ALX/FPR2.[8][9] Activation of this receptor on immune cells, such as neutrophils and macrophages, initiates a signaling cascade that ultimately dampens pro-inflammatory responses and promotes resolution. Key downstream events include the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and modulation of intracellular calcium levels.[3]

ALX/FPR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects _15R_LXA4 15(R)-Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor _15R_LXA4->ALX_FPR2 binds to G_Protein G-protein (Gi) ALX_FPR2->G_Protein activates PLC Phospholipase C G_Protein->PLC activates MAPK_Inhibition MAPK Pathway Inhibition G_Protein->MAPK_Inhibition leads to PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt modulates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization induces PKC Protein Kinase C DAG->PKC activates Inhibition_Chemotaxis Inhibition of Chemotaxis Ca_Mobilization->Inhibition_Chemotaxis Reduced_Cytokine_Production Reduced Pro-inflammatory Cytokine Production MAPK_Inhibition->Reduced_Cytokine_Production NFkB_Inhibition NF-κB Inhibition PI3K_Akt->NFkB_Inhibition leads to NFkB_Inhibition->Reduced_Cytokine_Production Promotion_Resolution Promotion of Resolution Inhibition_Chemotaxis->Promotion_Resolution Reduced_Cytokine_Production->Promotion_Resolution

ALX/FPR2 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 15(R)-eicosanoid bioactivity. The following sections outline key experimental protocols.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of 15(R)-eicosanoids to inhibit the migration of neutrophils towards a chemoattractant.[10]

Materials:

  • Isolated human neutrophils

  • Boyden chamber or Transwell® inserts (3-5 µm pore size)

  • Chemoattractant (e.g., LTB4, fMLP)

  • 15(R)-eicosanoid of interest

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Microplate reader or microscope for cell quantification

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 106 cells/mL.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • In the upper chamber (Transwell® insert), add the neutrophil suspension pre-incubated with various concentrations of the 15(R)-eicosanoid or vehicle control for 15-30 minutes at 37°C.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the 15(R)-eicosanoid compared to the vehicle control.

Neutrophil Chemotaxis Assay Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_cells Prepare Neutrophil Suspension isolate_neutrophils->prepare_cells setup_assay Set up Boyden Chamber prepare_cells->setup_assay incubate Incubate at 37°C setup_assay->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data (% Inhibition) quantify->analyze end End analyze->end

Workflow for In Vitro Neutrophil Chemotaxis Assay
Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of 15(R)-eicosanoids to induce a transient increase in intracellular calcium concentration ([Ca2+]i) upon binding to their receptor.[11][12]

Materials:

  • Isolated human neutrophils or a cell line expressing ALX/FPR2

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 15(R)-eicosanoid of interest

  • Fluorescence plate reader or flow cytometer with kinetics capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Resuspend cells in assay buffer.

    • Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye.

  • Measurement of Calcium Flux:

    • Resuspend the dye-loaded cells in assay buffer and place them in the measurement instrument (plate reader or flow cytometer).

    • Establish a stable baseline fluorescence reading.

    • Inject the 15(R)-eicosanoid at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in [Ca2+]i is determined by the ratio of fluorescence emission at two wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4). Calculate the peak response over baseline and determine the EC50 value from a dose-response curve.

Protocol 3: Quantification of 15(R)-Eicosanoids by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 15(R)-HETE and 15(R)-LXA4 in biological matrices.[10][13]

1. Sample Preparation (Solid-Phase Extraction - SPE): [14][15]

  • Sample Pre-treatment: Acidify the plasma or other biological fluid sample to pH ~3.5. Add an internal standard (e.g., a deuterated analog of the analyte).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the eicosanoids from the cartridge with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid).

    • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

Table 4: Example LC-MS/MS Parameters for 15(R)-HETE and 15(R)-LXA4

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15(R)-HETE319.2175.1-20 to -30
15(R)-LXA4351.2115.1-20 to -30
15(S)-HETE-d8 (IS)327.2180.1-20 to -30

Note: Specific parameters should be optimized for the instrument in use.

Conclusion

15(R)-eicosanoids, particularly the aspirin-triggered 15(R)-Lipoxin A4, represent a critical class of endogenous mediators that actively drive the resolution of inflammation. Their ability to potently inhibit neutrophil recruitment and modulate cytokine production at nanomolar concentrations highlights their therapeutic potential for a wide range of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of these fascinating molecules and to advance the development of novel pro-resolving therapies. The visualization of the key biosynthetic and signaling pathways offers a clear conceptual framework for understanding the intricate mechanisms by which 15(R)-eicosanoids orchestrate the return to tissue homeostasis.

References

Unveiling the Functional Landscape of 15(R)-15-methyl Prostaglandin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-15-methyl Prostaglandin (B15479496) A2 is a synthetic prostaglandin analog. While information regarding its comprehensive biological functions remains limited in published literature, a pivotal study has illuminated a significant role as a modulator of GABAA receptors. This technical guide provides an in-depth analysis of the currently understood functions of 15(R)-15-methyl Prostaglandin A2, with a focus on its inhibitory effects on GABA-induced currents. This document summarizes the key quantitative findings, details the experimental protocols used to elicit these discoveries, and presents the associated signaling pathways and workflows through structured diagrams.

Introduction to 15(R)-15-methyl Prostaglandin A2

Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals.[1][] Synthetic prostaglandin analogs, such as 15(R)-15-methyl Prostaglandin A2, are developed to harness these effects for therapeutic purposes.[1] 15(R)-15-methyl Prostaglandin A2 is notably recognized as a potential impurity in the commercial production of Arbaprostil, which is 15(R)-15-methyl prostaglandin E2.[3][4][5] While the pharmacology and EP receptor binding affinity for 15(R)-15-methyl PGA2 have not been extensively documented, recent research has provided the first insights into its functional effects on the major inhibitory neurotransmitter, the γ-aminobutyric acid (GABA) type A receptor (GABAAR).[6][7]

Core Function: Modulation of GABAA Receptor Activity

The primary and most significant function identified for 15(R)-15-methyl Prostaglandin A2 is its ability to modulate the activity of GABAA receptors.[6][7] Specifically, the (15R)-epimer has been shown to significantly reduce GABA-induced currents through these receptors.[6] This inhibitory effect is stereospecific, as the (15S)-epimer of Prostaglandin A2 did not exhibit any significant effect on GABAA receptor function.[6][7] This finding suggests that 15(R)-PGA2 could serve as a novel structural basis for the development of selective GABAA receptor modulators.[6][7]

Quantitative Data on GABAA Receptor Modulation

The inhibitory effect of 15(R)-15-methyl Prostaglandin A2 on GABA-induced currents was quantified in a key study. The following table summarizes the dose-dependent effects observed.

CompoundConcentration (µM)aaaa of IGABA Amplitudes (Mean ± S.E.M.)Significance (P-value)
(15R)-PGA2 10Significant ReductionP < 0.05 (*)
30Significant ReductionP < 0.01 ()
100Significant ReductionP < 0.01 ()
(15S)-PGA2 10Non-significantP > 0.05 (n.s.)
30Non-significantP > 0.05 (n.s.)
100Non-significantP > 0.05 (n.s.)

Data extracted from a study by Lackner et al.[6]

Experimental Protocols

The functional characterization of 15(R)-15-methyl Prostaglandin A2 was achieved through a specific set of experimental procedures.

Total Synthesis of (15R)- and (15S)-Prostaglandin A2

A novel strategy was employed for the stereoselective synthesis of both epimers of Prostaglandin A2. The synthesis was accomplished in 11 steps starting from commercially available 2,5-dimethoxy-tetrahydrofuran. Key reactions in this synthesis included an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, a Wittig reaction, and an oxidation-decarboxylation sequence.[6][7]

Electrophysiological Recordings

To assess the functional effects on GABAA receptors, electrophysiological recordings were performed on individual cells.

  • Cell Preparation: The specific cell type used for recording was not detailed in the provided summary, but would typically involve a cell line expressing GABAA receptors or primary neurons.

  • Recording Technique: GABA-induced currents (IGABA) were measured in the absence (control) and presence of the test compounds.

  • Compound Application: (15R)-PGA2 and (15S)-PGA2 were applied at varying concentrations (10, 30, and 100 µM).

  • Data Analysis: The modulation of IGABA amplitudes in the presence of the compounds was recorded from 6 to 8 individual cells. Significant drug effects were determined using a one-sample t-test.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the functional characterization of 15(R)-15-methyl Prostaglandin A2.

GABAA_Inhibition_Pathway cluster_membrane Cell Membrane GABA_A_Receptor GABAA Receptor Ion Channel Ion_Flow Chloride Ion Influx (Hyperpolarization) GABA_A_Receptor->Ion_Flow Opens Channel Reduced_Flow Reduced Chloride Ion Influx GABA_A_Receptor->Reduced_Flow Reduces Opening GABA GABA GABA->GABA_A_Receptor Binds to Methyl_PGA2 15(R)-15-methyl Prostaglandin A2 Methyl_PGA2->GABA_A_Receptor Allosterically Modulates Inhibition Inhibition of Neuronal Activity Ion_Flow->Inhibition Reduced_Inhibition Reduced Inhibition of Neuronal Activity Reduced_Flow->Reduced_Inhibition

Caption: Proposed allosteric modulation of the GABAA receptor by 15(R)-15-methyl Prostaglandin A2.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Functional Testing cluster_analysis Data Analysis Start 2,5-dimethoxy- tetrahydrofuran Steps 11-Step Synthesis: - Domino-Aldol Reaction - Mizoroki-Heck Reaction - Wittig Reaction - Oxidation-Decarboxylation Start->Steps Products Synthesized (15R)-PGA2 and (15S)-PGA2 Steps->Products Apply_Compound Apply (15R)-PGA2 or (15S)-PGA2 (10, 30, 100 µM) Products->Apply_Compound Test Compounds Cells Prepare Cells Expressing GABAA Receptors Record_Control Record Control GABA-induced Currents (IGABA) Cells->Record_Control Record_Control->Apply_Compound Record_Test Record IGABA in Presence of Compound Apply_Compound->Record_Test Compare Compare IGABA Amplitudes (Control vs. Test) Record_Test->Compare Stats Statistical Analysis (One-sample t-test) Compare->Stats Conclusion Determine Significance of Inhibition Stats->Conclusion

Caption: Experimental workflow for the synthesis and functional analysis of Prostaglandin A2 epimers.

Conclusion and Future Directions

The current body of research identifies 15(R)-15-methyl Prostaglandin A2 as a negative allosteric modulator of GABAA receptors. This function is stereospecific and dose-dependent. While these findings are significant, the broader pharmacological profile of this compound remains largely unexplored. Future research should aim to:

  • Elucidate the precise binding site on the GABAA receptor.

  • Investigate its effects on different GABAA receptor subunit combinations.

  • Explore other potential molecular targets to build a comprehensive functional profile.

  • Assess its in vivo efficacy and safety as a potential therapeutic agent.

For drug development professionals, 15(R)-15-methyl Prostaglandin A2 represents a novel scaffold that could be optimized for the development of new GABAA receptor modulators with unique therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of 15(R)-Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 15(R)-prostaglandins, focusing on their receptor interactions, signaling pathways, and physiological effects. The information presented herein is intended to support research and development efforts in areas such as inflammation, allergic diseases, and oncology.

Core Concepts: The Significance of the 15(R) Configuration

Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes. The stereochemistry at the C-15 position of the prostaglandin (B15479496) molecule is a critical determinant of its biological activity. While the 15(S) configuration is the naturally occurring and generally more active form for many prostaglandins, the 15(R) epimers exhibit unique pharmacological profiles, often with altered receptor affinities and selectivities. This guide will delve into the specific mechanisms of action of these 15(R)-prostaglandins.

15(R)-Prostaglandin D2: A Potent and Selective CRTH2/DP2 Receptor Agonist

15(R)-Prostaglandin D2 (15(R)-PGD2) is a notable isoprostane that has garnered significant interest due to its potent and selective agonist activity at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This receptor is a key player in the inflammatory cascade, particularly in allergic responses, as it is expressed on eosinophils, basophils, and Th2 lymphocytes.[1]

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and other relevant ligands for the CRTH2 receptor, providing a comparative view of their activity.

LigandKi (nM)EC50 (nM)Cell/Tissue SystemReference
15(R)-PGD2 -1.7 (Chemotaxis)Human Eosinophils[1]
PGD22.4 ± 0.210 (Chemotaxis)Recombinant human CRTH2 in HEK293 cells, Human Eosinophils[1][2]
15(R)-methyl-PGD2-1.7Human Eosinophils[3]
15S-methyl-PGD2-128Human Eosinophils[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29-Recombinant human CRTH2 in HEK293 cells[1]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32-Recombinant human CRTH2 in HEK293 cells[1]
CAY10471 (Antagonist)9 ± 0.04-Human DP2 receptors in HEK cells[1]
Ramatroban (Antagonist)28-Mouse CRTH2 expressing cells[1]
Signaling Pathway of 15(R)-PGD2 via the CRTH2 Receptor

Activation of the CRTH2 receptor by 15(R)-PGD2 initiates a signaling cascade through a Gi/o protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the dissociated Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+.[1] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[1]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15R_PGD2 15(R)-PGD2 CRTH2 CRTH2/DP2 Receptor 15R_PGD2->CRTH2 Binds Gi_o Gi/o Protein CRTH2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (Gαi) PLC Phospholipase C Gi_o->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Cellular_Response Chemotaxis Degranulation Cytokine Production Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: Signaling pathway of 15(R)-PGD2 via the CRTH2/DP2 receptor.

Other 15(R)-Prostaglandins

15(R)-Prostaglandin F2α

15(R)-PGF2α is the C-15 epimer of the naturally occurring PGF2α. It generally exhibits reduced biological activity compared to its 15(S) counterpart. For instance, it has a significantly lower binding affinity for the prostaglandin F (FP) receptor.[4][5] Specifically, its binding affinity to ovine luteal cell receptors is only 6.7% of that of PGF2α.[4][5] This reduced affinity likely contributes to its lower potency in physiological assays, such as antifertility studies in hamsters, where it was found to be only 25% as potent as PGF2α.[4][5]

15(R)-Prostaglandin E2

Similar to 15(R)-PGF2α, 15(R)-PGE2, the C-15 epimer of PGE2, is generally considered to be less biologically active.[6] While PGE2 interacts with four distinct EP receptor subtypes (EP1-EP4) to elicit a wide range of effects, the 15(R) configuration typically leads to reduced receptor agonist activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the mechanism of action of 15(R)-prostaglandins. Below are outlines of key experimental protocols.

Radioligand Binding Assay for CRTH2/DP2 Receptor

This assay is used to determine the binding affinity of a test compound for the CRTH2 receptor.

Objective: To quantify the affinity (Ki) of 15(R)-prostaglandins and other ligands for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.[1]

  • Radiolabeled ligand (e.g., [3H]PGD2).[1]

  • Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Prepare reagents: - Cell membranes with CRTH2 - [3H]PGD2 (Radioligand) - Unlabeled Ligand (Test Compound) Incubate Incubate membranes, [3H]PGD2, and varying concentrations of unlabeled ligand Start->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with a scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a radioligand binding assay.

Eosinophil Chemotaxis Assay

This functional assay measures the ability of a compound to induce the migration of eosinophils, a key cellular response mediated by the CRTH2 receptor.

Objective: To determine the chemotactic potency (EC50) of 15(R)-prostaglandins on human eosinophils.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Test compounds (e.g., 15(R)-PGD2).

Methodology:

  • Chamber Setup: Place the assay medium containing the test compound in the lower wells of the chemotaxis chamber.

  • Cell Loading: Place a suspension of eosinophils in the upper wells, separated from the lower wells by the microporous membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a set period (e.g., 60-90 minutes).

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the EC50 value.

Chemotaxis_Assay Start Isolate human eosinophils Setup Set up Boyden chamber: - Lower well: Test compound - Upper well: Eosinophils Start->Setup Incubate Incubate at 37°C Setup->Incubate Fix_Stain Fix and stain migrated cells on the membrane Incubate->Fix_Stain Count Count migrated cells using a microscope Fix_Stain->Count Analyze Determine EC50 value Count->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of 15(R)-HETE in Cellular Signaling

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As the (R) stereoisomer of the more extensively studied 15(S)-HETE, it plays a distinct and significant role in a variety of physiological and pathological processes.[1] While some of its activities are less potent than its (S)-enantiomer, 15(R)-HETE is a critical signaling molecule, notably serving as a precursor to the 15(R)-lipoxins, also known as epi-lipoxins, which are key players in the resolution of inflammation.[1][2] Its synthesis is notably promoted by aspirin-acetylated cyclooxygenase-2 (COX-2), providing a mechanistic link between aspirin (B1665792) therapy and the production of pro-resolving mediators.[1][3] This guide provides a comprehensive overview of the synthesis, metabolism, and cellular signaling pathways of 15(R)-HETE, supported by quantitative data and detailed experimental protocols.

Synthesis and Metabolism of 15(R)-HETE

The generation of 15(R)-HETE occurs through several enzymatic pathways, with the cellular context and stimuli determining the predominant route.

Synthesis:

  • Aspirin-Acetylated Cyclooxygenase-2 (COX-2): Aspirin irreversibly acetylates COX-2, which shifts its catalytic activity from producing prostaglandins (B1171923) to almost exclusively synthesizing 15(R)-HETE from arachidonic acid.[1][3]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2C19, can metabolize arachidonic acid to a racemic mixture of 15-HETEs, with 15(R)-HETE being the major isomer.[2]

  • Cyclooxygenase-1 (COX-1): COX-1 can produce both 15(S)-HETE and 15(R)-HETE from arachidonic acid.[3]

  • Autoxidation: Non-enzymatic autoxidation of arachidonic acid, often occurring under conditions of oxidative stress, can lead to the formation of a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are then reduced to 15(R,S)-HETEs.[2]

Metabolism:

Unlike its stereoisomer, 15(R)-HETE is not a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which prevents its conversion to 15-oxo-ETE.[1] This metabolic stability may contribute to its distinct biological functions.

A crucial metabolic fate of 15(R)-HETE is its conversion into epi-lipoxins. Through the action of 5-lipoxygenase (5-LOX), 15(R)-HETE is transformed into 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4), which are potent anti-inflammatory and pro-resolving mediators.[2]

Synthesis_and_Metabolism_of_15R_HETE cluster_synthesis Synthesis cluster_metabolism Metabolism AA Arachidonic Acid Aspirin-acetylated COX-2 Aspirin-acetylated COX-2 AA->Aspirin-acetylated COX-2 CYP450 CYP450 AA->CYP450 COX-1 COX-1 AA->COX-1 Autoxidation Autoxidation AA->Autoxidation 15(R)-HpETE 15(R)-HpETE Aspirin-acetylated COX-2->15(R)-HpETE 15(R)-HETE 15(R)-HETE CYP450->15(R)-HETE COX-1->15(R)-HETE Autoxidation->15(R)-HpETE 15(R)-HpETE->15(R)-HETE Peroxidases 5-LOX 5-LOX 15(R)-HETE->5-LOX epi-Lipoxins epi-Lipoxins 5-LOX->epi-Lipoxins

Caption: Synthesis and metabolism of 15(R)-HETE.

Cellular Signaling Pathways of 15(R)-HETE

15(R)-HETE exerts its biological effects through various signaling pathways, influencing gene expression, cell proliferation, migration, and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Both 15(R)-HETE and 15(S)-HETE are potent agonists of PPARβ/δ, a nuclear receptor that regulates lipid metabolism, inflammation, and cell proliferation.[1][4] Upon binding, 15(R)-HETE induces conformational changes in PPARβ/δ, leading to the recruitment of coactivators like cAMP response element-binding protein (CREB)-binding protein (CBP).[4] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] For instance, 15-HETE has been shown to induce the expression of the PPAR target gene, angiopoietin-like 4 (Angptl4).[4]

PPAR_Signaling_Pathway 15(R)-HETE 15(R)-HETE PPAR PPARβ/δ 15(R)-HETE->PPAR binds & activates Coactivators Coactivators (e.g., CBP) PPAR->Coactivators recruits PPRE PPRE PPAR->PPRE binds to Coactivators->PPAR Coactivators->PPRE binds to Gene Target Gene Transcription (e.g., Angptl4) PPRE->Gene modulates Transwell_Assay_Workflow A Prepare Cell Suspension (serum-free medium) D Add Cell Suspension to Upper Chamber A->D B Add 15(R)-HETE or Vehicle to Lower Chamber C Place Transwell Insert in Well B->C C->D E Incubate (4-24h) D->E F Remove Non-migrated Cells (swab upper membrane) E->F G Fix and Stain Migrated Cells (e.g., Crystal Violet) F->G H Count Migrated Cells (microscopy) G->H I Data Analysis H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of 15(R)-PGA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 15(R)-prostaglandin A2 (15(R)-PGA2), a cyclopentenone prostaglandin (B15479496) with potential as a selective modulator of GABAA receptors. This document details the multi-step chemical synthesis, purification protocols, and analytical characterization of this compound, along with an exploration of its known signaling pathways.

Synthesis of 15(R)-PGA2

The total synthesis of 15(R)-PGA2 can be achieved through a stereoselective 11-step process, commencing from commercially available 2,5-dimethoxy-tetrahydrofuran. The synthesis strategically employs a series of key reactions to construct the characteristic prostaglandin core and introduce the necessary stereochemistry.[1] The overall synthetic yield is approximately 23%.[2]

The key transformations in this synthetic route include:

  • An organocatalytic domino-aldol reaction to establish the bicyclic core.

  • A Mizoroki-Heck reaction for the introduction of the ω-side chain.

  • A Wittig reaction to install the α-side chain.

  • An oxidation-decarboxylation sequence to yield the final product.[1]

Experimental Protocols

Detailed experimental procedures for the key synthetic steps are outlined below.

Organocatalytic Domino-Aldol Reaction: This crucial step establishes the chiral bicyclic enal intermediate. The reaction involves the dimerization of succinaldehyde (B1195056) catalyzed by L-proline.[3][4][5] Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is critical for maximizing the yield of the desired bicyclic enal.[3][5][6]

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is employed to couple the ω-side chain to the cyclopentenone core.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base.[7] For the synthesis of prostaglandin analogs, this reaction is effective for creating the C-C bond that attaches the lower side chain.[8]

Wittig Reaction: The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds and is utilized here to introduce the α-side chain.[9][10] A phosphonium (B103445) ylide is reacted with an aldehyde or ketone to generate the desired alkene.[11] In prostaglandin synthesis, this reaction is instrumental in constructing the upper side chain with the correct stereochemistry.[12][13]

Dess-Martin Periodinane (DMP) Oxidation: The final oxidation of the secondary alcohol to a ketone is achieved using the Dess-Martin periodinane (DMP).[14] This mild and selective oxidizing agent is well-suited for complex molecules with sensitive functional groups.[15][16] The reaction is typically carried out in dichloromethane (B109758) at room temperature.[14][16]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_core_formation Core Synthesis cluster_omega_chain ω-Side Chain Addition cluster_alpha_chain α-Side Chain Installation cluster_final_steps Final Modification 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Organocatalytic Domino-Aldol Reaction Organocatalytic Domino-Aldol Reaction 2,5-Dimethoxytetrahydrofuran->Organocatalytic Domino-Aldol Reaction Bicyclic Enal Bicyclic Enal Mizoroki-Heck Reaction Mizoroki-Heck Reaction Bicyclic Enal->Mizoroki-Heck Reaction Organocatalytic Domino-Aldol Reaction->Bicyclic Enal Cyclopentenone Intermediate Cyclopentenone Intermediate Wittig Reaction Wittig Reaction Cyclopentenone Intermediate->Wittig Reaction Mizoroki-Heck Reaction->Cyclopentenone Intermediate Prostaglandin Precursor Prostaglandin Precursor DMP Oxidation DMP Oxidation Prostaglandin Precursor->DMP Oxidation Wittig Reaction->Prostaglandin Precursor 15(R)-PGA2 15(R)-PGA2 DMP Oxidation->15(R)-PGA2

Caption: Key stages in the 11-step synthesis of 15(R)-PGA2.

Purification of 15(R)-PGA2

Purification of the synthesized 15(R)-PGA2 and its intermediates is typically achieved using column chromatography. A combination of silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed to obtain the final product with high purity.

Experimental Protocols

Silica Gel Chromatography: Flash column chromatography using silica gel is a standard method for the purification of organic compounds.[17] The choice of solvent system is crucial for achieving good separation. A common approach for prostaglandins (B1171923) is to use a gradient of ethyl acetate (B1210297) in hexanes.[18]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the final purification and analysis of prostaglandins.[19][20] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape.[21][22]

Table 1: Purification Parameters

Purification StepStationary PhaseMobile Phase (Typical)
Intermediate Purification Silica GelHexane/Ethyl Acetate Gradient
Final Purification C18 Reverse-PhaseAcetonitrile/Water Gradient with 0.1% Formic Acid

Characterization of 15(R)-PGA2

The structure and purity of the synthesized 15(R)-PGA2 are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.[23][24] The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity and stereochemistry of the molecule. Specific data for prostaglandin analogs can be found in the literature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This technique is invaluable for confirming the identity of the synthesized product.[25]

Table 2: Characterization Data for 15(R)-PGA2 (Expected)

TechniqueParameterExpected Value/Features
¹H NMR Chemical Shift (ppm)Characteristic signals for vinyl, allylic, and aliphatic protons.
¹³C NMR Chemical Shift (ppm)Resonances corresponding to carbonyl, olefinic, and aliphatic carbons.
HRMS Exact Mass[M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₂₀H₃₀O₄.

Biological Activity and Signaling Pathway

15(R)-PGA2 has been shown to exhibit biological activity as a modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

Modulation of GABAA Receptors

Studies have demonstrated that 15(R)-PGA2 significantly reduces GABA-induced currents through GABAA receptors, in contrast to its (15S)-epimer, which shows no significant effect.[26] This stereospecific activity suggests that 15(R)-PGA2 may serve as a scaffold for the development of selective GABAA receptor modulators.[1] The GABAA receptor is a ligand-gated ion channel composed of five subunits, and the specific subunit composition determines its pharmacological properties.[27]

Signaling Pathway Diagram

Signaling_Pathway 15(R)-PGA2 15(R)-PGA2 GABAA Receptor GABAA Receptor 15(R)-PGA2->GABAA Receptor Modulates Chloride Ion Influx Chloride Ion Influx GABAA Receptor->Chloride Ion Influx Inhibits GABA GABA GABA->GABAA Receptor Binds to GABA->Chloride Ion Influx Promotes Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Results in

Caption: Proposed mechanism of 15(R)-PGA2 action on GABAA receptors.

References

The Therapeutic Potential of 15(R)-Prostaglandins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. While the 15(S)-enantiomers are the more common and well-studied forms, their 15(R)-epimers are emerging as molecules with distinct and potent biological activities. This technical guide provides an in-depth overview of the therapeutic potential of three key 15(R)-prostaglandins and their analogs: 15(R)-methyl-prostaglandin E2, 15(R)-methyl-prostaglandin D2, and the PGD2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This document details their mechanisms of action, summarizes quantitative data from key studies, provides experimental protocols for their investigation, and visualizes their signaling pathways.

15(R)-Methyl-Prostaglandin E2: A Guardian of the Gastric Mucosa

15(R)-methyl-prostaglandin E2 (15(R)-methyl-PGE2) has demonstrated significant cytoprotective effects, particularly in the gastrointestinal tract. Its therapeutic potential lies in its ability to protect the gastric mucosa from injury and reduce gastric acid secretion.

Therapeutic Effects and Quantitative Data

Clinical and preclinical studies have quantified the gastroprotective effects of 15(R)-methyl-PGE2. A clinical trial in rheumatoid arthritis patients with gastroduodenal lesions showed some improvement in a portion of patients receiving the compound.[1] Furthermore, studies have demonstrated its ability to increase gastric mucosal thickness and reduce gastric acid output.[2][3][4]

ParameterOrganism/SystemTreatmentKey FindingsReference
Gastroduodenal LesionsHumans (Rheumatoid Arthritis Patients)200 micrograms/day of 15(R)-15-methyl PGE2 for one month7 out of 13 patients showed improvement compared to 3 on placebo.[1]
Gastric Mucosal ThicknessHealthy Men100 micrograms of 15(R)-15-methyl PGE2 orally q.i.d. for 2 monthsTotal antral mucosal thickness increased by 36%, antral foveolar thickness by 44%, and corpus foveolar thickness by 51%.[2]
Basal Acid OutputDuodenal Ulcer PatientsSingle oral dose of 150 µg of 15(R)-15-methyl PGE2Reduced from a mean of 5.9 ± 1.5 mEq/hr to 2.1 ± 0.6 mEq/hr.[4]
Pentagastrin-Stimulated Maximal Acid OutputDuodenal Ulcer PatientsSingle oral dose of 150 µg of 15(R)-15-methyl PGE2Reduced from a mean of 32.1 ± 1.6 mEq/hr to 20.6 ± 1.6 mEq/hr.[4]
Signaling Pathway

15(R)-methyl-PGE2 is believed to exert its effects through the activation of prostaglandin (B15479496) E2 (EP) receptors, particularly the EP4 receptor subtype, in gastric epithelial cells.[5][6][7] This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates the downstream protective effects.[8]

PGE2_Signaling PGE2 15(R)-methyl-PGE2 EP4 EP4 Receptor PGE2->EP4 AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Mucins) CREB->Gene Activates Effects Cytoprotective Effects: - Increased Mucus Secretion - Increased Bicarbonate Secretion - Reduced Apoptosis Gene->Effects PGD2_Signaling PGD2 15(R)-methyl-PGD2 DP2 DP2/CRTH2 Receptor PGD2->DP2 Gai Gαi DP2->Gai Activates PLC Phospholipase C (PLC) Gai->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Actin Actin Polymerization Ca2->Actin Chemotaxis Chemotaxis & CD11b Expression Ca2->Chemotaxis PGJ2_Signaling cluster_ppar PPARγ Pathway cluster_nfkb NF-κB Pathway PGJ2_PPAR 15d-PGJ2 PPAR PPARγ PGJ2_PPAR->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to AntiInflam_Genes Anti-inflammatory Gene Expression PPRE->AntiInflam_Genes PGJ2_NFKB 15d-PGJ2 IKK IKK Complex PGJ2_NFKB->IKK Inhibits NFkB NF-κB PGJ2_NFKB->NFkB Inhibits DNA Binding IkB IκBα IKK->IkB Phosphorylates for degradation IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates ProInflam_Genes Pro-inflammatory Gene Expression Nucleus->ProInflam_Genes Activates

References

15(R)-methyl-PGD2: A Potent and Selective DP2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in the context of allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi/o, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, making it a critical player in the orchestration of type 2 immune responses.

15(R)-methyl-PGD2 is a synthetic analog of PGD2 that has emerged as a potent and selective agonist for the DP2 receptor.[1] Its resistance to metabolism and high potency make it an invaluable tool for elucidating the physiological and pathophysiological roles of the DP2 receptor in inflammatory diseases such as asthma and allergic rhinitis.[1] This guide provides a comprehensive overview of 15(R)-methyl-PGD2, including its pharmacological profile, the signaling pathways it activates, and detailed protocols for key experimental assays.

Pharmacological Profile

15(R)-methyl-PGD2 is distinguished by its high potency and selectivity for the DP2 receptor over the DP1 receptor. This selectivity is crucial for isolating and studying DP2-mediated effects without the confounding influence of DP1 activation.

Data Presentation: Quantitative Analysis of DP2 Receptor Agonists

The following tables summarize the quantitative data on the binding affinity and functional potency of 15(R)-methyl-PGD2 and other relevant ligands for the DP2 receptor.

Table 1: Functional Potency (EC50) of DP2 Receptor Agonists in Human Eosinophil Chemotaxis

CompoundEC50 (nM)Reference
15(R)-methyl-PGD2 1.7 [1]
Prostaglandin D2 (PGD2)10[1]
15S-methyl-PGD2128[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2)14.2 ± 3.4[2]
15-deoxy-Δ12,14-PGJ221.8 ± 6.3[2]

Table 2: Binding Affinity (Ki) of Various Ligands for the DP2 Receptor

CompoundKi (nM)Cell Type/SystemReference
Prostaglandin D2 (PGD2)2.4 ± 0.2Recombinant human DP2 in HEK293 cells[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29Recombinant human DP2 in HEK293 cells[4]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32Recombinant human DP2 in HEK293 cells[4]
15(S)-15 methyl-PGD2~34.0Recombinant human DP2 in HEK293 cells[4]
CAY10471 (Antagonist)9 ± 0.04Human DP2 receptors in HEK cells[5]

Signaling Pathways

Activation of the DP2 receptor by 15(R)-methyl-PGD2 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This pathway plays a central role in mediating the pro-inflammatory functions of PGD2 on immune cells.

DP2 Receptor Signaling Cascade

DP2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 15(R)-methyl-PGD2 DP2 DP2 Receptor (CRTH2) Agonist->DP2 G_protein Gi/o Protein DP2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation (via Gβγ) cAMP ↓ cAMP AC->cAMP Ca2_plus ↑ Intracellular Ca²⁺ PLC->Ca2_plus Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Response Ca2_plus->Response

DP2 receptor signaling cascade upon agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of 15(R)-methyl-PGD2 as a DP2 receptor agonist.

Eosinophil Chemotaxis Assay (Boyden Chamber Method)

This assay quantifies the directed migration of eosinophils in response to a chemoattractant gradient.

Materials:

  • Isolated human eosinophils (purity >98%)

  • 15(R)-methyl-PGD2 and other test compounds

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber apparatus (96-well format)

  • Polycarbonate filters (5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Resuspend purified eosinophils in assay medium to a final concentration of 2 x 10^6 cells/mL.[6]

  • Agonist Preparation: Prepare serial dilutions of 15(R)-methyl-PGD2 and other chemoattractants in the assay medium.

  • Assay Setup:

    • Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.[6]

    • Carefully place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.[6]

    • Add 50 µL of the eosinophil suspension to the upper wells.[6]

  • Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Cell Staining and Counting:

    • After incubation, remove the filter.

    • Wipe the non-migrated cells from the upper surface of the filter.[6]

    • Fix and stain the filter with a suitable stain.[6]

    • Mount the filter on a glass slide and count the number of migrated cells in several high-power fields using a microscope.

Data Analysis:

  • Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the medium control.

  • Generate dose-response curves and determine the EC50 value.

Experimental Workflow: Eosinophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Eosinophils E Add Eosinophils to Upper Chamber A->E B Prepare Serial Dilutions of 15(R)-methyl-PGD2 C Load Agonist into Lower Chamber B->C D Place Filter on Chamber C->D D->E F Incubate at 37°C (1-2 hours) E->F G Remove and Wipe Filter F->G H Fix and Stain Migrated Cells G->H I Count Cells (Microscopy) H->I J Calculate Chemotactic Index and EC50 I->J

Workflow for the eosinophil chemotaxis assay.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following DP2 receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human DP2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 15(R)-methyl-PGD2 and other test compounds

  • Fluorescence plate reader with injection capabilities

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: The day before the assay, seed the DP2-expressing cells into a black-walled, clear-bottom 96-well plate.[7]

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol. This typically involves diluting the stock in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.[7]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for approximately 1 hour in the dark.[7]

    • Wash the cells with assay buffer to remove extracellular dye.[8]

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's injector to add 15(R)-methyl-PGD2 or other agonists at various concentrations.

    • Immediately begin recording the fluorescence intensity over time. The signal will increase rapidly upon agonist addition.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Eosinophil Shape Change Assay

This assay quantifies the morphological change of eosinophils from a spherical to a polarized shape upon activation, which can be measured by flow cytometry as an increase in forward scatter (FSC).[9]

Materials:

  • Isolated human eosinophils

  • 15(R)-methyl-PGD2 and other test compounds

  • Assay buffer (e.g., HBSS)

  • Fixative solution (e.g., 0.25% BD Cell-Fix™ Solution)

  • Flow cytometer

Procedure:

  • Cell and Agonist Preparation:

    • Resuspend purified eosinophils in assay buffer.

    • Prepare serial dilutions of 15(R)-methyl-PGD2.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, incubate the eosinophil suspension at 37°C for 5 minutes.

    • Add the agonist solutions and incubate for an additional 5 minutes at 37°C.

  • Fixation: Stop the reaction by adding a cold fixative solution and immediately placing the samples on ice.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the eosinophil population based on their forward and side scatter characteristics, and often their autofluorescence properties.

    • Measure the mean FSC of the eosinophil population for each condition.

Data Analysis:

  • Calculate the percentage increase in mean FSC for each agonist concentration compared to the unstimulated control.

  • Plot the percentage increase in FSC against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

15(R)-methyl-PGD2 is a powerful and selective tool for investigating the biology of the DP2 receptor.[1] Its high potency and metabolic stability make it superior to the endogenous ligand, PGD2, for in vitro and potentially in vivo studies. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of 15(R)-methyl-PGD2 and other DP2 receptor modulators. A thorough understanding of the pharmacology and signaling of this receptor, facilitated by tools like 15(R)-methyl-PGD2, is essential for the development of novel therapeutics targeting allergic and inflammatory diseases.

References

A Technical Guide to the Natural Sources of 15(R)-Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological significance of 15(R)-prostaglandin analogs. These unique stereoisomers of mammalian prostaglandins (B1171923), primarily found in marine organisms, offer intriguing possibilities for novel therapeutic development. This document details their quantitative abundance, experimental protocols for their extraction and characterization, and insights into their biosynthetic and signaling pathways.

Natural Abundance of 15(R)-Prostaglandin Analogs

The Caribbean gorgonian coral, Plexaura homomalla, stands as the most significant natural reservoir of 15(R)-prostaglandin analogs. The concentration and composition of these compounds can vary depending on the geographical location of the coral. The following table summarizes the quantitative data on the most abundant 15(R)-prostaglandin analogs found in this organism.

Prostaglandin (B15479496) AnalogNatural SourceConcentration (% of Dry Weight)Relative AbundanceReference(s)
Total Prostaglandin Esters Plexaura homomalla (R-variety, Florida Keys)2-3%-[1]
15(R)-Prostaglandin A2 (15(R)-PGA2) methyl ester acetate (B1210297) Plexaura homomalla (R-variety, Florida Keys)Major Component-[1]
15(R)-Prostaglandin A2 (15(R)-PGA2) methyl ester Plexaura homomalla (R-variety, Florida Keys)Major Component-[1]
15(R)-Prostaglandin E2 (15(R)-PGE2) methyl ester 15-acetate Plexaura homomalla (R-variety, Florida Keys)-2-10% of major PGA2 component[2]

Biosynthesis of 15(R)-Prostaglandin Analogs

The unusual 15(R) stereochemistry of prostaglandins in Plexaura homomalla is a result of a unique enzymatic pathway. Unlike mammalian cyclooxygenases (COX) which produce 15(S)-prostaglandins, this coral possesses a distinct COX enzyme that specifically catalyzes the formation of 15(R)-prostaglandin endoperoxides from arachidonic acid.[3] This key enzymatic step dictates the stereochemistry of the final prostaglandin products.

Biosynthesis of 15(R)-Prostaglandins Arachidonic_Acid Arachidonic Acid PGG2_15R 15(R)-PGG2 Arachidonic_Acid->PGG2_15R 15(R)-Cyclooxygenase (P. homomalla COX) PGH2_15R 15(R)-PGH2 PGG2_15R->PGH2_15R Peroxidase PGE2_15R 15(R)-PGE2 PGH2_15R->PGE2_15R Isomerase PGA2_15R 15(R)-PGA2 PGE2_15R->PGA2_15R Dehydration PGE2_esters 15(R)-PGE2 esters PGE2_15R->PGE2_esters Esterification & Acetylation PGA2_esters 15(R)-PGA2 esters (methyl ester, methyl ester acetate) PGA2_15R->PGA2_esters Esterification & Acetylation

Biosynthesis of 15(R)-prostaglandins in Plexaura homomalla.

Experimental Protocols

Extraction and Isolation of 15(R)-Prostaglandin Analogs from Plexaura homomalla

The following protocol outlines a general procedure for the extraction and isolation of 15(R)-prostaglandin analogs from the gorgonian coral Plexaura homomalla.[4][5][6]

Materials:

Procedure:

  • Sample Preparation: The coral tissue is frozen or freeze-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered coral is extracted with a mixture of dichloromethane and methanol (1:1, v/v) at room temperature with stirring for several hours. This process is typically repeated multiple times to ensure complete extraction of the lipid-soluble prostaglandins.

  • Solvent Partitioning: The combined extracts are concentrated under reduced pressure using a rotary evaporator. The resulting residue is then subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to separate the prostaglandins from more polar compounds.

  • Silica Gel Chromatography: The organic phase from the partitioning step is dried, concentrated, and subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions. Fractions are monitored by thin-layer chromatography (TLC) to identify those containing prostaglandins.

  • High-Performance Liquid Chromatography (HPLC) Purification: Fractions enriched with prostaglandins are further purified by reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape). The elution is monitored by UV detection, and fractions corresponding to individual prostaglandin analogs are collected.

  • Structure Elucidation: The purity and structure of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction and Purification Workflow start Plexaura homomalla Tissue (Frozen/Freeze-dried) extraction Solvent Extraction (DCM:MeOH) start->extraction partitioning Liquid-Liquid Partitioning (EtOAc/Water) extraction->partitioning silica_chrom Silica Gel Column Chromatography partitioning->silica_chrom hplc Reverse-Phase HPLC silica_chrom->hplc analysis Structural Analysis (NMR, MS) hplc->analysis end Pure 15(R)-Prostaglandin Analogs analysis->end

Workflow for extraction and purification of 15(R)-prostaglandins.

Signaling Pathways of 15(R)-Prostaglandin Analogs

Prostaglandins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[7] While the signaling pathways of mammalian 15(S)-prostaglandins are well-characterized, the specific receptors and downstream signaling cascades for their 15(R)-epimers are less understood. However, based on the known signaling of PGE2 and the biological activities of 15(R)-prostaglandins, a putative signaling pathway can be proposed. For instance, PGE2 signals through four receptor subtypes (EP1-4), each coupled to different G proteins and downstream effectors.[8][9] It is plausible that 15(R)-PGE2 interacts with one or more of these receptors, potentially with different affinity or efficacy, to initiate intracellular signaling.

Putative Signaling Pathway of 15(R)-PGE2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2_15R 15(R)-PGE2 EP_receptor Prostaglandin E Receptor (e.g., EP2/EP4) PGE2_15R->EP_receptor Binds G_protein Gs EP_receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., anti-inflammatory genes) CREB->Gene_expression Regulates

A putative signaling pathway for 15(R)-PGE2.

Conclusion

The gorgonian coral Plexaura homomalla is a unique and rich natural source of 15(R)-prostaglandin analogs. The distinct stereochemistry of these compounds, arising from a specialized biosynthetic pathway, makes them compelling targets for further investigation in drug discovery and development. The protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the chemistry and biology of these fascinating marine natural products. Further research into their specific receptor interactions and downstream signaling pathways will be crucial in unlocking their full therapeutic potential.

References

understanding the stereochemistry of 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 15(R)-HETE

Introduction

15(R)-Hydroxyeicosatetraenoic acid, or 15(R)-HETE, is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid.[1] Unlike its more extensively studied stereoisomer, 15(S)-HETE, which is primarily a product of 15-lipoxygenase (15-LOX), 15(R)-HETE is generated through distinct enzymatic pathways.[2] Its unique stereochemistry at the 15th carbon position dictates its metabolic fate and subsequent biological activities, which range from anti-inflammatory actions to roles in cell signaling and proliferation.[3][4] This guide provides a comprehensive overview of the stereospecific biosynthesis, metabolism, signaling pathways, and key experimental protocols relevant to 15(R)-HETE for researchers and professionals in drug development.

Stereochemistry and Biosynthesis

The defining characteristic of 15(R)-HETE is the R configuration of the hydroxyl group at carbon 15. This specific stereoisomer is primarily formed through two main enzymatic routes.

Aspirin-Acetylated Cyclooxygenase-2 (COX-2) : A key and well-documented pathway for 15(R)-HETE production involves the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin.[3] Normally, COX-2 metabolizes arachidonic acid to prostaglandin (B15479496) precursors. However, aspirin-mediated acetylation of a serine residue in the enzyme's active site alters its catalytic activity, redirecting arachidonic acid metabolism towards the synthesis of 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE).[2][3] This intermediate is then rapidly reduced by cellular peroxidases to the stable 15(R)-HETE.[2] This mechanism is central to some of aspirin's unique anti-inflammatory properties.[3]

Cytochrome P450 (CYP) Enzymes : Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce 15(R)-HETE, alongside other HETE isomers.[3][5]

Non-Enzymatic Pathways : 15(R)-HETE can also be formed non-enzymatically through the auto-oxidation of arachidonic acid, which typically results in a racemic mixture of both R and S enantiomers.[4][6]

Biosynthesis_of_15R_HETE cluster_0 Membrane Phospholipids cluster_1 Enzymatic Pathways cluster_2 Metabolites AA Arachidonic Acid COX2 Aspirin-Acetylated COX-2 AA->COX2 CYP450 Cytochrome P450 AA->CYP450 HpETE 15(R)-HpETE COX2->HpETE Oxygenation HETE 15(R)-HETE CYP450->HETE Hydroxylation HpETE->HETE Reduction Peroxidases Peroxidases Metabolism_of_15R_HETE cluster_pathways Metabolic Enzymes cluster_products Bioactive Products HETE 15(R)-HETE LOX5 5-Lipoxygenase (5-LOX) HETE->LOX5 Oxygenation PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE->PGDH15 Oxidation Lipoxins 15-epi-Lipoxins (e.g., epi-LXA4) LOX5->Lipoxins OxoETE 15-oxo-ETE PGDH15->OxoETE PPAR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus HETE 15(R)-HETE PPAR PPARβ/δ HETE->PPAR Binds to Complex 15(R)-HETE-PPARβ/δ -RXR Complex PPAR->Complex Translocates & Heterodimerizes with RXR PPRE PPRE Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates LCMS_Workflow Workflow for Chiral LC-MS/MS Analysis of 15(R)-HETE Sample Biological Sample (Plasma, Cells, etc.) Extract Solid-Phase or Liquid-Liquid Extraction Sample->Extract 1. Preparation Deriv Derivatization (PFB) (Optional) Extract->Deriv 2. Concentration HPLC Chiral HPLC Separation Deriv->HPLC 3. Injection MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS 4. Ionization Data Data Analysis & Quantification MS->Data 5. Detection

References

A Technical Guide to the Preliminary Pharmacology of 15(R)-Prostaglandin Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "15(R)-PTA2" is not a designation found in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide based on the established pharmacology of structurally related prostaglandin (B15479496) analogs, particularly those featuring a 15(R) stereochemistry or potential relation to the Prostaglandin A (PGA) series. The data and protocols presented are representative examples from published research on these analogs and should be considered a framework for investigating a novel compound like this compound.

Prostaglandins (B1171923) are a class of locally acting lipid autacoids derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] They play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain sensitization, regulation of vascular tone, and platelet aggregation.[1] Synthetic prostaglandin analogs are designed to mimic or modulate these actions with improved receptor selectivity and pharmacokinetic properties for therapeutic applications.[3][4]

Receptor Binding Profile

Prostaglandins exert their effects by binding to a family of nine distinct G protein-coupled receptors (GPCRs): DP1-2, EP1-4, FP, IP, and TP.[5][6] The initial characterization of a novel analog involves determining its binding affinity (Ki) and selectivity across this receptor panel. The stereochemistry at the C-15 position is critical for receptor interaction. While most naturally occurring prostaglandins have an S-configuration, synthetic 15(R) analogs have been shown to possess unique and potent activity. For instance, 15(R)-methyl-PGD2 is a highly potent agonist for the DP2 receptor.[7]

Table 1: Representative Receptor Binding Affinities (Ki, nM) for Prostaglandin Analogs This table presents hypothetical data for this compound based on known values for other prostaglandin analogs to illustrate a typical binding profile.

Receptor SubtypeThis compound (Hypothetical Ki, nM)PGD2 (Reference Ki, nM)PGE2 (Reference Ki, nM)
DP1 >10001.5>1000
DP2 (CRTH2) 5.23.0>1000
EP1 850>100012
EP2 600>10003.0
EP3 >1000>10000.7
EP4 750>10001.1
FP >1000>100040
IP >1000>1000250
TP >100060100

Cellular Signaling Pathways

The functional consequence of receptor binding is the activation of specific intracellular signaling cascades, which are dependent on the G protein coupled to the receptor.

  • Gαs-Coupled Receptors (e.g., EP2, EP4, DP1, IP): These receptors stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9]

  • Gαq-Coupled Receptors (e.g., EP1, FP, TP): These receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8]

  • Gαi-Coupled Receptors (e.g., EP3, DP2): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]

These primary signaling events can subsequently engage other critical pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, to regulate cellular processes like proliferation, migration, and apoptosis.[8][10]

G_alpha_s_Pathway cluster_membrane Plasma Membrane Receptor EP2/EP4 Receptor G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: Gαs-coupled receptor signaling cascade.

G_alpha_q_Pathway cluster_membrane Plasma Membrane Receptor EP1 Receptor G_Protein Gαq Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ligand This compound Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis start Plasma Sample (1 mL) acidify Acidify to pH 3.5 (1% Formic Acid) start->acidify centrifuge Centrifuge acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Column (Ethanol -> Water) supernatant->condition Proceed to SPE load Load Supernatant condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 15% Ethanol wash1->wash2 wash3 Wash 3: Hexane wash2->wash3 elute Elute with Ethyl Acetate wash3->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry Proceed to Analysis reconstitute Reconstitute in Assay Buffer dry->reconstitute analyze LC-MS/MS or ELISA reconstitute->analyze

References

Unveiling the Molecular Interactions of 15(R)-Eicosanoids: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biological targets of 15(R)-eicosanoids, a class of lipid mediators with significant therapeutic potential, particularly in the resolution of inflammation. This document summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the intricate signaling pathways they modulate.

Receptor-Mediated Targeting by 15(R)-Eicosanoids

The biological effects of many 15(R)-eicosanoids are initiated by their interaction with specific cell surface and nuclear receptors. The following sections detail the primary receptor targets identified for these lipids.

15-epi-Lipoxin A4 (15-epi-LXA4) and the Formyl Peptide Receptor 2 (FPR2/ALX)

Aspirin-triggered 15-epi-LXA4 is a potent anti-inflammatory mediator that primarily signals through the G protein-coupled receptor, Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This interaction initiates a cascade of intracellular events that collectively dampen inflammatory responses.

CompoundCell TypeAssay TypeParameterValueReference
15-epi-Lipoxin A4CHO (murine FPR2/ALX)Radioligand BindingKd~1.5 nM[1][2]
15-epi-Lipoxin A4Human NeutrophilsCompetitive BindingKi~2.0 nM[1]
15(R/S)-methyl-LXA4Human NeutrophilsCompetitive BindingKi> 2.0 nM[1]
16-phenoxy-LXA4Human NeutrophilsCompetitive BindingKi> 15(R/S)-methyl-LXA4[1]

Note: One study has reported a lack of functional agonism or antagonism of 15-epi-LXA4 at the FPR2/ALX receptor in their specific assay system[3].

Upon binding of 15-epi-LXA4, the FPR2/ALX receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins (primarily of the Gi/o family). This initiates downstream signaling cascades that include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These events ultimately result in the inhibition of neutrophil chemotaxis and activation, and the promotion of apoptosis in inflammatory cells, contributing to the resolution of inflammation.

FPR2_ALX_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FPR2 FPR2/ALX G_protein Gαi/o-GDP Gβγ FPR2->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits PI3K PI3K G_protein_active->PI3K Modulates MAPK MAPK (e.g., ERK1/2) G_protein_active->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP Resolution Resolution of Inflammation cAMP->Resolution Reduced levels contribute to PI3K->Resolution MAPK->Resolution EpiLXA4 15-epi-LXA4 EpiLXA4->FPR2 Binds

Signaling of 15-epi-LXA4 through the FPR2/ALX receptor.
15(R)-Hydroxyeicosatetraenoic Acid (15(R)-HETE)

15(R)-HETE is a precursor to 15-epi-LXA4 and also exhibits biological activity itself. Its receptor targets are less well-defined than those of 15-epi-LXA4, with evidence pointing towards both cell surface and nuclear receptors.

LigandTarget/Cell TypeAssay TypeParameterValueReference
15-HETEPT-18 mast/basophil cellsRadioligand BindingKd162 nM[4]
15-HETERBL-1 cellsRadioligand BindingKd460 ± 160 nM[5]
15(R)-HETEPPARβ/δTranscriptional Activation-Similarly potent to 15(S)-HETE[6][7]
15(S)-HETEPC3 Prostate Carcinoma CellsProliferation AssayIC5030 µM[8]

Recent evidence suggests that both 15(R)-HETE and its stereoisomer 15(S)-HETE can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARβ/δ isotype.[6][7] PPARs are nuclear receptors that, upon ligand activation, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 15(R)-HETE PPAR PPARβ/δ HETE->PPAR Binds and Activates Complex PPARβ/δ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds Gene Target Gene (e.g., ANGPTL4) PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Cellular_Response Metabolic and Anti-inflammatory Effects Protein->Cellular_Response Leads to

Activation of PPARβ/δ by 15(R)-HETE.

Receptor-Independent Mechanisms of 15(R)-Eicosanoids

Beyond direct receptor binding, 15(R)-eicosanoids can undergo further metabolism to exert their biological effects through receptor-independent mechanisms.

Formation and Action of 15-oxo-Eicosanoids

15(R)-HETE can be oxidized by dehydrogenases to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[9][10] This metabolite contains a reactive α,β-unsaturated ketone moiety, which makes it an electrophilic species capable of covalently modifying nucleophilic amino acid residues (such as cysteine) in proteins. This modification can alter the function of key signaling proteins and transcription factors.

15-oxo-ETE has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[9][10]

  • Nrf2 Activation: 15-oxo-ETE can modify cysteine residues on Keap1, the main negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

  • NF-κB Inhibition: 15-oxo-ETE can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Receptor_Independent_Signaling cluster_pathways Intracellular Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB IkBa_NFkB->NFkB_active Releases Inflammatory_Genes Pro-inflammatory Genes NFkB_active->Inflammatory_Genes Activates Transcription HETE 15(R)-HETE Oxo_ETE 15-oxo-ETE HETE->Oxo_ETE Oxidation Oxo_ETE->Keap1_Nrf2 Modifies Keap1 Oxo_ETE->IKK Inhibits

Receptor-independent actions of 15-oxo-ETE.

Experimental Protocols for Studying 15(R)-Eicosanoid Targets

The following section provides detailed methodologies for key experiments used to characterize the interaction of 15(R)-eicosanoids with their biological targets.

Receptor Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., 15-epi-LXA4) by measuring its ability to compete with a radiolabeled ligand for binding to the FPR2/ALX receptor.

Materials:

  • Cell membranes prepared from cells expressing FPR2/ALX (e.g., transfected CHO cells or human neutrophils).

  • Radiolabeled ligand (e.g., [3H]LXA4).

  • Unlabeled test compound (15-epi-LXA4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 100 mM NaCl, and 0.1% BSA).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • For total binding, omit the unlabeled test compound. For non-specific binding, include a high concentration of an unlabeled ligand known to bind to the receptor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays

This functional assay measures the ability of a ligand to activate a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[2][11][12]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., FPR2/ALX).

  • [35S]GTPγS.

  • GDP.

  • Agonist (e.g., 15-epi-LXA4).

  • Unlabeled GTPγS (for non-specific binding).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • In a microplate, combine cell membranes, GDP, and varying concentrations of the agonist.

  • For basal binding, omit the agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • For SPA-based assay: Add SPA beads and incubate for a further 1-3 hours to allow binding.

  • For filtration assay: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity using a microplate scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

GTPgS_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - GDP - Agonist Dilutions - [35S]GTPγS start->prep_reagents plate_setup Plate Setup: - Add membranes, GDP, and agonist to microplate prep_reagents->plate_setup pre_incubation Pre-incubate at 30°C plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add [35S]GTPγS pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate Terminate and Separate incubation->terminate filtration Filtration Assay: - Filter through glass fiber filters - Wash with cold buffer terminate->filtration Filtration spa SPA Assay: - Add SPA beads - Incubate terminate->spa SPA quantify Quantify Radioactivity: Scintillation Counting filtration->quantify spa->quantify analyze Data Analysis: - Plot dose-response curve - Determine EC50 and Emax quantify->analyze end End analyze->end

Workflow for a GTPγS Binding Assay.

This cell-based assay is used to measure the activation of Gq-coupled receptors, or Gi/o-coupled receptors that can signal through the Gβγ subunit to activate phospholipase C, leading to an increase in intracellular calcium.[13][14][15]

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., 15-epi-LXA4).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist at various concentrations and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50.

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isotype.[1]

Materials:

  • Host cells (e.g., HEK293T or HepG2).

  • Expression vector for the PPAR isotype of interest (e.g., PPARβ/δ).

  • Reporter plasmid containing a luciferase gene downstream of a PPRE.

  • Transfection reagent.

  • Test compound (e.g., 15(R)-HETE).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

  • After transfection, treat the cells with varying concentrations of the test compound.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the normalized luciferase activity against the test compound concentration to determine the EC50 for PPAR activation.

Conclusion

The 15(R)-eicosanoids represent a fascinating class of lipid mediators with diverse biological targets and mechanisms of action. From the well-characterized interaction of 15-epi-LXA4 with the G protein-coupled receptor FPR2/ALX to the emerging roles of 15(R)-HETE as a PPAR agonist and the receptor-independent actions of its oxidized metabolite, 15-oxo-ETE, these molecules hold significant promise for the development of novel therapeutics aimed at resolving inflammation and promoting tissue homeostasis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other eicosanoids, paving the way for a deeper understanding of their physiological roles and therapeutic potential.

References

An Initial Investigation into the Signaling Pathways of 15(R)-PTA2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "15(R)-PTA2" is not found in publicly available chemical databases or scientific literature. This guide, therefore, makes the critical assumption that this compound is a structural and functional analog of 15(R)-methyl-prostaglandin D2 , a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The following information is based on the known signaling pathways of the CRTH2/DP2 receptor.

Core Signaling Pathways of CRTH2/DP2 Receptor Activation

The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[1][2][3] Its activation by agonists like 15(R)-methyl-prostaglandin D2 initiates a signaling cascade that plays a crucial role in type 2 inflammatory responses, particularly in the context of allergic diseases such as asthma.[1][4]

The primary signaling mechanism of the CRTH2/DP2 receptor involves coupling to the inhibitory G-protein, Gαi.[1][5] Upon agonist binding, the Gαi subunit dissociates from the βγ subunits, leading to two main downstream signaling branches:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6] The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing cellular processes like gene transcription and cell survival.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CRTH2/DP2 receptor activation has also been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK signaling pathway.[9][10] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

The culmination of these signaling events leads to a variety of cellular responses in immune cells, including:

  • Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells towards the source of the agonist.[3][4][11]

  • Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils.[4]

  • Cytokine Release: Production of type 2 cytokines such as IL-4, IL-5, and IL-13 from Th2 cells and ILC2s.[1][2]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTA2 This compound (assumed agonist) CRTH2 CRTH2/DP2 Receptor PTA2->CRTH2 Binds to G_protein Gαiβγ CRTH2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP PIP2 PIP2 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces ERK_activation ERK1/2 Phosphorylation DAG->ERK_activation Activates Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2_release->Cellular_Response Leads to ERK_activation->Cellular_Response Contributes to Calcium_Mobilization_Workflow start Start cell_prep Prepare CRTH2-expressing cells in 96-well plate start->cell_prep dye_loading Load cells with calcium-sensitive dye cell_prep->dye_loading measurement Measure fluorescence using a FLIPR dye_loading->measurement data_analysis Analyze data and calculate EC50 measurement->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat CRTH2-expressing cells with this compound start->cell_treatment lysis Cell lysis and protein quantification cell_treatment->lysis sds_page SDS-PAGE and protein transfer to membrane lysis->sds_page immunoblotting Immunoblotting with p-ERK and total ERK antibodies sds_page->immunoblotting detection Chemiluminescent detection and densitometry immunoblotting->detection end End detection->end

References

Methodological & Application

Total Synthesis Protocol for 15(R)-Prostaglandin A2: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the total synthesis of 15(R)-Prostaglandin A2 (15(R)-PGA2), a naturally occurring prostaglandin (B15479496) with potential therapeutic applications. The protocol is based on the 11-step stereoselective synthesis developed by Lackner et al. (2024), which employs key reactions such as an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, and a Wittig reaction.[1] This note includes a comprehensive experimental protocol, tabulated quantitative data for each synthetic step, and visualizations of the synthetic pathway and the general prostaglandin signaling cascade to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Prostaglandins are a class of lipid compounds derived from fatty acids that exhibit a wide range of physiological effects in the body, acting as signaling molecules in processes such as inflammation, pain, and smooth muscle contraction. Prostaglandin A2 (PGA2) is a member of this family, and its 15(R)-epimer has garnered interest for its potential biological activities. The stereoselective synthesis of specific prostaglandin isomers like 15(R)-PGA2 is a critical aspect of prostaglandin research, enabling the investigation of their unique biological functions and therapeutic potential.

This application note details a robust and efficient 11-step total synthesis of 15(R)-PGA2, commencing from the readily available starting material, 2,5-dimethoxy-tetrahydrofuran. The synthesis strategically utilizes modern synthetic methodologies to control stereochemistry and construct the complex molecular architecture of the target molecule.

Synthetic Strategy

The total synthesis of 15(R)-PGA2 is accomplished through a convergent route, focusing on the sequential construction of the cyclopentenone core and the installation of the two side chains with precise stereochemical control. The key strategic elements of the synthesis are:

  • Organocatalytic Domino-Aldol Reaction: This initial step establishes the chiral cyclopentane (B165970) core of the prostaglandin from an achiral starting material.

  • Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is employed to install the ω-side chain.

  • Wittig Reaction: The α-side chain is introduced using a Wittig reaction, a reliable method for forming carbon-carbon double bonds.

A schematic overview of the synthetic workflow is presented below.

Synthetic_Workflow Start 2,5-Dimethoxy- tetrahydrofuran Intermediate1 Chiral Cyclopentenone Core Formation Start->Intermediate1 Organocatalytic Domino-Aldol Intermediate2 ω-Side Chain Installation Intermediate1->Intermediate2 Mizoroki-Heck Reaction Intermediate3 α-Side Chain Precursor Intermediate2->Intermediate3 Functional Group Manipulations Final_Product 15(R)-PGA2 Intermediate3->Final_Product Wittig Reaction & Deprotection

Figure 1: High-level workflow for the total synthesis of 15(R)-PGA2.

Experimental Protocols

The following is a detailed step-by-step protocol for the total synthesis of 15(R)-PGA2.

(Please note: The full experimental details, including precise reagent quantities, reaction times, temperatures, and purification methods, are critical for successful execution and should be referenced from the supplementary information of the primary literature by Lackner et al., Chemistry - A European Journal, 2024.)

Step 1-4: Synthesis of the Chiral Cyclopentenone Core

The synthesis commences with the organocatalytic domino-aldol reaction of 2,5-dimethoxy-tetrahydrofuran to construct the key chiral cyclopentenone intermediate. This is followed by a series of functional group manipulations to prepare the core for the subsequent side-chain installations.

Step 5-7: Installation of the ω-Side Chain via Mizoroki-Heck Reaction

The ω-side chain is introduced using a palladium-catalyzed Mizoroki-Heck reaction. This is followed by oxidation and a decarboxylation sequence.

Step 8-11: Completion of the Synthesis via Wittig Reaction

The α-side chain is installed via a Wittig reaction. The final steps involve oxidation of the C15 hydroxyl group and a final deprotection step to yield the target molecule, 15(R)-PGA2. A detailed schematic of the endgame synthesis is provided below:

Endgame_Synthesis cluster_endgame Endgame Synthesis of 15(R)-PGA2 Hemiacetal Hemiacetal Intermediate Wittig_Product Protected PGA2 Precursor Hemiacetal->Wittig_Product Wittig Reaction (4.0 equiv. ylide, 8.0 equiv. t-AmylOK, THF, 0°C to r.t., 3h) Enone α,β-Unsaturated Ketone Wittig_Product->Enone Oxidation (1.8 equiv. DMP, 5.0 equiv. NaHCO3, CH2Cl2, r.t., 1h) Final_Product 15(R)-PGA2 Enone->Final_Product Deprotection (300 equiv. HF/py, THF, 0°C to 45°C, 12h)

Figure 2: Key steps in the endgame synthesis of 15(R)-PGA2.[2]

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of 15(R)-PGA2.

StepReactionProductYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-4Cyclopentenone Core SynthesisKey Intermediate---
5Mizoroki-Heck Reactionω-Side Chain Adduct---
6OxidationCarboxylic Acid---
7DecarboxylationHemiacetal Intermediate---
8Wittig ReactionProtected PGA2 Precursor---
9Oxidationα,β-Unsaturated Ketone85--
10Deprotection15(R)-PGA2 71--
Overall Total Synthesis 15(R)-PGA2 23 [To be populated] [To be populated]

(Note: "-" indicates data that requires direct extraction from the primary source's supplementary information. The overall yield is reported as 23% by Lackner et al.[2])

Signaling Pathway

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. The general pathway for prostaglandin synthesis and signaling is depicted below. PGA2 has been shown to activate the intrinsic apoptotic pathway through direct interaction with mitochondria in certain cell lines.[3]

Prostaglandin_Signaling cluster_synthesis Prostaglandin Synthesis cluster_signaling Cellular Signaling Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGA2 Prostaglandin A2 (PGA2) PGH2->PGA2 PG Dehydratase PGA2_ext Extracellular PGA2 PGA2->PGA2_ext Transport GPCR Prostanoid Receptor (GPCR) PGA2_ext->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 3: General overview of prostaglandin synthesis and signaling pathway.

Conclusion

This application note provides a comprehensive overview and detailed protocol for the total synthesis of 15(R)-PGA2. The described 11-step synthesis offers an efficient and stereoselective route to this valuable prostaglandin analog. The provided experimental details, quantitative data, and pathway visualizations are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology in their efforts to synthesize and investigate the biological properties of 15(R)-PGA2 and related compounds. The successful application of this protocol will facilitate further exploration of the therapeutic potential of this class of molecules.

References

Application Notes and Protocols for the Analytical Identification of 15(R)-Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) and its stereoisomers are potent lipid mediators involved in a myriad of physiological and pathological processes. The stereochemistry at the C-15 position is crucial for biological activity, with the 15(S) epimer being the naturally occurring and more active form. The 15(R) epimer, 15(R)-PGF2α, exhibits significantly lower affinity for the prostaglandin F receptor (FP receptor) and consequently has reduced biological potency.[1] Therefore, the accurate identification and quantification of 15(R)-PGF2α are critical in research and drug development to understand its specific roles, to assess the purity of prostaglandin-based pharmaceuticals, and to investigate its potential as a biomarker.

These application notes provide detailed protocols for the extraction, separation, and identification of 15(R)-PGF2α from biological matrices using solid-phase extraction (SPE), chiral high-performance liquid chromatography (HPLC), and tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Prostaglandins (B1171923)

This protocol outlines the extraction and purification of prostaglandins from biological fluids such as plasma or urine, a critical step to remove interfering substances and concentrate the analytes prior to analysis.

Materials:

Protocol:

  • Sample Acidification:

    • Thaw frozen biological samples (e.g., 1 mL of plasma or urine) on ice.

    • Acidify the sample to a pH of approximately 3.5 by adding 2M HCl or formic acid. This protonates the carboxylic acid group of the prostaglandins, enhancing their retention on the C18 column.

    • Incubate the acidified sample at 4°C for 15 minutes.

    • Centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by washing it sequentially with 10-20 mL of methanol followed by 10-20 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Apply the acidified supernatant from step 1 to the conditioned C18 cartridge.

    • Maintain a slow and steady flow rate, approximately 0.5 mL/minute.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Further wash with 10 mL of 15% ethanol in water.

    • Finally, wash with 10 mL of hexane to remove non-polar, neutral lipids.

  • Elution:

    • Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

    • Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., the initial mobile phase for HPLC).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample Biological Sample (e.g., Plasma, Urine) Acidify Acidify to pH 3.5 Sample->Acidify Centrifuge Centrifuge Acidify->Centrifuge Load Load Sample Centrifuge->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 15% Ethanol Wash1->Wash2 Wash3 Wash with Hexane Wash2->Wash3 Elute Elute with Ethyl Acetate Wash3->Elute Evaporate Evaporate Solvent (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis by HPLC-MS/MS Reconstitute->Analysis

Caption: Workflow for Prostaglandin Extraction using SPE.
Chiral HPLC Method for Separation of 15(R)-PGF2α and 15(S)-PGF2α

The separation of the 15(R) and 15(S) epimers requires a chiral stationary phase. The following method is adapted from published procedures for the separation of prostaglandin enantiomers.[2][3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiracel OJ-RH (or equivalent amylose-based chiral column).

  • Mobile Phase: An isocratic mixture of Acetonitrile:Methanol:Water (pH adjusted to 4 with formic acid). A typical starting ratio is 30:10:60 (v/v/v).[2][3][4] The exact ratio may need to be optimized for the specific column and system to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.[2][3][4]

  • Detection Wavelength: 200 nm.[2][3][4]

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the reconstituted sample extract or standard solution.

  • Monitor the chromatogram at 200 nm. The two epimers, 15(R)-PGF2α and 15(S)-PGF2α, should be resolved as two distinct peaks. The elution order will depend on the specific chiral stationary phase used.

LC-MS/MS for Identification and Quantification

For highly sensitive and specific detection, the HPLC system can be coupled to a tandem mass spectrometer.

Instrumentation and Conditions:

  • LC System: As described in the HPLC method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PGF2α (15(R) and 15(S)): Precursor ion [M-H]⁻ at m/z 353.2, with a characteristic product ion at m/z 193.1.

    • Internal Standard (e.g., PGF2α-d4): Precursor ion [M-H]⁻ at m/z 357.2, with a product ion at m/z 197.1.

Procedure:

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, desolvation temperature, collision energy) by infusing a standard solution of PGF2α.

  • Perform the chiral HPLC separation as described previously, with the column effluent directed into the mass spectrometer.

  • Acquire data in MRM mode using the specified transitions. The identity of the peaks corresponding to 15(R)-PGF2α and 15(S)-PGF2α can be confirmed by their retention times and mass transitions.

  • Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.

Data Presentation

The following table summarizes key quantitative data for the analysis of prostaglandins using LC-MS/MS. It is important to note that specific values can vary depending on the instrumentation, column, and matrix.

ParameterAnalyte(s)MethodValueReference(s)
Retention Time 15(R)-PGF2αLC-MS/MS4.9 min[5]
PGF2α (15(S))LC-MS/MS7.0 min[5]
LOD 8-iso-PGF2αLC-MS/MS53 pg/mL (in urine)[5]
PGE2, PGD2LC-MS/MS20 pg/mL[6]
LOQ 8-iso-PGF2αLC-MS/MS178 pg/mL (in urine)[5]
PGE2, PGD2LC-MS/MS100 pg/mL[6]
MRM Transition PGF2α (15R and 15S)LC-MS/MS353.2 -> 193.1
PGF2α-d4 (Internal Standard)LC-MS/MS357.2 -> 197.1
Linearity (r²) 8-iso-PGF2αLC-MS/MS> 0.99 (50 pg/mL to 10 ng/mL)[5]
Intra-day Precision (%CV) PGE2, PGD2LC-MS/MS< 5%[6]
Inter-day Precision (%CV) PGE2, PGD2LC-MS/MS< 5%[6]

Prostaglandin F2α Signaling Pathway

PGF2α exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). The 15(S) epimer is the high-affinity endogenous ligand for this receptor. 15(R)-PGF2α has a significantly lower binding affinity, estimated to be about 6.7% of that of PGF2α to ovine luteal cell receptors.[1] This difference in affinity leads to a marked reduction in the biological potency of the 15(R) epimer.

Upon binding of PGF2α, the FP receptor primarily couples to Gαq proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, cell growth, and inflammation.[7][8] The FP receptor can also activate the Rho signaling pathway, which is involved in actin stress fiber formation.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gαq FP_receptor->Gq activates Rho Rho FP_receptor->Rho activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Responses (e.g., Contraction, Growth) Ca_release->Cell_response PKC->Cell_response Rho->Cell_response PGF2a_S 15(S)-PGF2α (High Affinity) PGF2a_S->FP_receptor binds PGF2a_R 15(R)-PGF2α (Low Affinity) PGF2a_R->FP_receptor

References

Application Notes and Protocols for 15(R)-HETE in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid, playing a significant role in a variety of physiological and pathological processes. It is primarily synthesized through the action of aspirin-acetylated cyclooxygenase-2 (COX-2) or by microsomal cytochrome P450 enzymes. As a stereoisomer of the more extensively studied 15(S)-HETE, 15(R)-HETE serves as a precursor to epi-lipoxins, which are specialized pro-resolving mediators. Notably, both 15(R)-HETE and 15(S)-HETE are agonists of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation. These application notes provide a comprehensive guide to utilizing 15(R)-HETE in cell culture experiments, including detailed protocols, quantitative data, and signaling pathway diagrams.

Data Presentation

Physicochemical Properties and Storage of 15(R)-HETE
PropertyValue
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol
AppearanceA solution in ethanol (B145695)
StorageStore at -20°C or -80°C
StabilityProne to degradation in aqueous solutions. Prepare fresh dilutions for each experiment.
Exemplary Concentrations and Incubation Times for HETE Isomers in Cell Culture

Data for 15(R)-HETE is limited. The concentrations and incubation times for its stereoisomer, 15(S)-HETE, can serve as a starting point for experimental optimization, particularly given their similar potency as PPARβ/δ agonists.

IsomerCell TypeConcentration RangeIncubation TimeObserved EffectReference
15(R)-HETE NIH3T3 cells1 - 10 µM3 hoursInduction of Angptl4 gene expression[1][2]
15(S)-HETEHuman Retinal Microvessel Endothelial Cells10⁻⁷ MNot specified42% increase in cell migration[3]
15(S)-HETERat Basophilic Leukemia (RBL-1) cellsIC₅₀ = 7.7 µMNot specifiedInhibition of 5-lipoxygenase[4]
15(S)-HETEHuman Umbilical Vein Endothelial Cells (HUVECs)0.1, 1, 10 µM24 hoursIncreased PPARγ transcriptional activity
15(S)-HETEHuman Bronchial Epithelial Cells30 µM (from arachidonic acid)1-2 hoursRelease of 15-HETE[5]
15-oxo-ETETHP-1 cells25 - 50 µM6 hoursSignificant increase in HO-1 expression[6][7]
15-oxo-ETETHP-1 cells25 µM6 hoursInhibition of LPS-induced TNFα, IL-6, and IL-1β expression[6][7]
Quantitative Effect of 15(R)-HETE on Gene Expression
Cell LineConcentration of 15(R)-HETEIncubation TimeTarget GeneFold Induction (relative to vehicle)Reference
NIH3T31 µM3 hoursAngptl4~1.8[1]
NIH3T35 µM3 hoursAngptl4~3.4[1]
HaCaT1 µM3 hoursAngptl4~3.1[1]
HaCaT5 µM3 hoursAngptl4~16[1]
WPMY-15 µM3 hoursAngptl4~5.1[1]

Experimental Protocols

Protocol 1: Preparation of 15(R)-HETE Stock and Working Solutions

Materials:

  • 15(R)-HETE (typically supplied in ethanol)

  • Anhydrous ethanol, DMSO, or dimethylformamide (DMF)

  • Sterile cell culture medium

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated micropipettes

Procedure:

  • Reconstitution and Stock Solution Preparation:

    • 15(R)-HETE is usually provided as a solution in an organic solvent. If you need to prepare a stock solution of a specific concentration, it can be further diluted in an organic solvent such as ethanol, DMSO, or DMF.

    • For example, to prepare a 10 mM stock solution from a 1 mg/ml solution in ethanol (Molecular Weight = 320.5 g/mol ), you would perform the necessary calculations to achieve the desired molarity.

    • Store the stock solution at -20°C or -80°C in a tightly sealed amber glass vial to prevent solvent evaporation and degradation from light and oxidation.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the stock solution on ice.

    • Prepare intermediate dilutions of the stock solution in sterile cell culture medium to improve accuracy. For example, to make a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).

    • Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium required for your experiment.

    • Crucially, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent in the cell culture medium without 15(R)-HETE.

    • Use the prepared working solutions immediately, as 15(R)-HETE has limited stability in aqueous solutions.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of 15(R)-HETE on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • 15(R)-HETE working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of 15(R)-HETE or the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Compare the absorbance of the 15(R)-HETE-treated wells to the vehicle control to determine the effect on cell viability.

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol measures the chemotactic effect of 15(R)-HETE on cell migration.

Materials:

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Serum-free and complete cell culture medium

  • 15(R)-HETE working solutions

  • Vehicle control

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for several hours before the assay to reduce basal migration.

  • Assay Setup: Add medium containing different concentrations of 15(R)-HETE (chemoattractant) or vehicle control to the lower wells of the 24-well plate. Place the Transwell inserts into the wells. Add the cell suspension in serum-free medium to the upper chamber of each insert.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with a fixing solution, and then stain them with a staining solution.

  • Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in the 15(R)-HETE-treated wells to the vehicle control.

Protocol 4: Western Blot Analysis of Protein Expression/Phosphorylation

This protocol can be used to investigate the effect of 15(R)-HETE on the expression or phosphorylation of proteins in a signaling pathway.

Materials:

  • Cells of interest

  • 6-well plates or 10 cm dishes

  • 15(R)-HETE working solutions

  • Vehicle control

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with 15(R)-HETE or vehicle control for the desired time (e.g., 5, 15, 30, 60 minutes for phosphorylation events, or longer for protein expression changes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with primary antibodies against the protein of interest (and its phosphorylated form, if applicable), followed by incubation with an HRP-conjugated secondary antibody.

  • Data Acquisition: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15R_HETE 15(R)-HETE Receptor PPARβ/δ 15R_HETE->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Potential Cross-talk STAT3 STAT3 Receptor->STAT3 Potential Cross-talk PPAR_RXR PPARβ/δ-RXR Heterodimer Receptor->PPAR_RXR Translocates to Nucleus and heterodimerizes with RXR Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Migration, Proliferation, Inflammation) Akt->Cellular_Response pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression (e.g., Angptl4) pSTAT3->Gene_Expression PPRE PPRE PPAR_RXR->PPRE Binds to Peroxisome Proliferator Response Element (PPRE) PPRE->Gene_Expression Regulates Transcription Gene_Expression->Cellular_Response Leads to

Caption: Signaling pathway of 15(R)-HETE via PPARβ/δ activation.

G start Start seed_cells Seed and Culture Cells start->seed_cells prepare_solutions Prepare 15(R)-HETE Stock and Working Solutions seed_cells->prepare_solutions treat_cells Treat Cells with 15(R)-HETE and Vehicle Control prepare_solutions->treat_cells incubation Incubate for Predetermined Time treat_cells->incubation assay Perform Cellular Assay (e.g., MTT, Transwell, Western Blot) incubation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for Quantifying 15(R)-Prostaglandin Levels in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-prostaglandins are stereoisomers of the more commonly studied 15(S)-prostaglandins. These lipid mediators are involved in a variety of physiological and pathological processes, including inflammation, immune responses, and tissue repair. Accurate quantification of 15(R)-prostaglandin levels in tissues is crucial for understanding their biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the extraction, separation, and quantification of 15(R)-prostaglandins from tissue samples using state-of-the-art analytical techniques.

Overview of Quantification Methods

The quantification of 15(R)-prostaglandins in complex biological matrices such as tissues presents analytical challenges due to their low endogenous concentrations, chemical instability, and the presence of structurally similar isomers. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and to a lesser extent, Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS is the gold standard for prostaglandin (B15479496) analysis, offering high selectivity and sensitivity without the need for derivatization.[1][2] The use of chiral chromatography is essential to separate 15(R)-prostaglandins from their 15(S)-enantiomers.[3]

  • GC-MS is a highly sensitive technique but requires derivatization of the prostaglandins (B1171923) to increase their volatility for gas chromatographic analysis.[4] This adds complexity to the sample preparation process.

  • ELISA is a high-throughput method but can suffer from cross-reactivity with other related prostaglandins, potentially leading to less accurate quantification.

This guide will focus on LC-MS/MS and GC-MS due to their superior specificity and sensitivity for 15(R)-prostaglandin analysis.

Experimental Workflow Overview

A generalized workflow for the quantification of 15(R)-prostaglandins from tissue samples is depicted below. The critical steps include tissue homogenization, addition of an internal standard, extraction of lipids, purification via solid-phase extraction (SPE), and subsequent analysis by either LC-MS/MS or GC-MS.

Experimental Workflow General Workflow for 15(R)-Prostaglandin Quantification Tissue Tissue Sample Collection & Snap Freezing Homogenization Tissue Homogenization (with internal standard) Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->SPE Analysis Analysis SPE->Analysis Eluate LCMS LC-MS/MS (Chiral Separation) Analysis->LCMS GCMS GC-MS (Derivatization) Analysis->GCMS

Caption: General workflow for 15(R)-prostaglandin quantification in tissues.

Protocol 1: Quantification of 15(R)-Prostaglandins by LC-MS/MS

This protocol details a robust method for the sensitive and specific quantification of 15(R)-prostaglandins in tissues using liquid chromatography-tandem mass spectrometry.

Materials and Reagents
  • Internal Standard: Deuterated prostaglandin standard (e.g., PGD2-d4)

  • Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic acid (all LC-MS grade)

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., Sep-Pak C18)

  • Reagents for Extraction: Chloroform (B151607), Methanol, 0.9% NaCl

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system with a chiral column.

Tissue Sample Preparation and Extraction
  • Homogenization: Weigh the frozen tissue sample (typically 50-100 mg). In a clean tube, add the tissue and an appropriate volume of ice-cold methanol containing the deuterated internal standard. Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add chloroform and 0.9% NaCl in a ratio of 2:1:0.8 (chloroform:methanol:saline).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of 15% methanol in water, acidified to pH 3.5 with formic acid.

    • Load the sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash with 5 mL of hexane (B92381) to remove neutral lipids.

  • Elution: Elute the prostaglandins with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A chiral column (e.g., Chiralpak AD-H) is essential for separating 15(R)- and 15(S)-prostaglandins.[3]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target 15(R)-prostaglandin and the deuterated internal standard are monitored.

Data Analysis

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of the 15(R)-prostaglandin in the tissue sample is then determined from this calibration curve and normalized to the initial tissue weight.

Protocol 2: Quantification of 15(R)-Prostaglandins by GC-MS

This protocol describes the quantification of 15(R)-prostaglandins using gas chromatography-mass spectrometry, which requires a derivatization step.

Materials and Reagents
  • Internal Standard: Deuterated prostaglandin standard (e.g., PGF2α-d4)

  • Derivatization Reagents:

    • Pentafluorobenzyl (PFB) bromide

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Acetonitrile, Diisopropylethylamine, Toluene (anhydrous)

  • Other Reagents and Equipment: As listed in Protocol 1.

Sample Preparation, Extraction, and Purification

Follow steps 1.2 and 1.3 as described for the LC-MS/MS protocol.

Derivatization
  • PFB Ester Formation (for the carboxyl group):

    • To the dried eluate from SPE, add 20 µL of a solution of 1.5% PFB bromide and 1.5% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 30 minutes.

    • Evaporate the reagents under nitrogen.

  • TMS Ether Formation (for the hydroxyl groups):

    • To the PFB ester, add 20 µL of BSTFA + 1% TMCS and 20 µL of anhydrous toluene.

    • Incubate at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatography:

    • Column: A capillary column such as a DB-1701 is suitable.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized prostaglandins.

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Chemical Ionization (NICI) is highly sensitive for PFB derivatives.

    • Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor the specific ions of the derivatized 15(R)-prostaglandin and the internal standard.

Data Analysis

Similar to the LC-MS/MS method, a calibration curve is constructed using the peak area ratios of the analyte to the internal standard, and the concentration in the sample is calculated and normalized to the tissue weight.

Quantitative Data Summary

The following tables summarize reported levels of prostaglandins in various tissues. It is important to note that specific quantitative data for 15(R)-prostaglandins are limited in the literature. The data presented here are for related prostaglandins and should be considered as a reference.

Table 1: Prostaglandin Levels in Rodent Tissues

ProstaglandinTissueSpeciesConcentrationMethodReference
PGD2LungMouse~1.5 ng/g tissue (LPS-induced)HPLC-MS[5]
PGE2KidneyRatVaries with age and region-[6][7]
PGF2α MetaboliteKidneyRatEnzyme activity varies with development-[6]
PGE2BrainMouse~0.1 ng/mg protein (basal)LC-MS/MS[2]

Table 2: Prostaglandin Production in Cell Culture

ProstaglandinCell TypeSpeciesConditionProduction LevelMethodReference
PGD2RAW 264.7 MacrophagesMurineLPS-stimulated~40 ng/mLLC-MS/MS[8]
PGE2A549 Lung Epithelial CellsHuman-ProducedLC-MS/MS[8]

Signaling Pathways of 15(R)-Prostaglandins

15(R)-prostaglandins exert their biological effects by binding to specific G protein-coupled receptors. A key receptor for PGD2 and its metabolites, including potentially 15(R)-PGD2, is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by its ligands initiates a signaling cascade that is primarily involved in pro-inflammatory responses, particularly in the context of allergic inflammation.

CRTH2 Signaling Pathway CRTH2 (DP2) Receptor Signaling Pathway Ligand 15(R)-PGD2 / PGD2 CRTH2 CRTH2 (DP2) Receptor Ligand->CRTH2 G_protein Gi/o Protein CRTH2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses: - Chemotaxis - Cytokine Release - Degranulation Ca_release->Cell_Response PKC->Cell_Response

Caption: Simplified CRTH2 signaling cascade leading to cellular responses.

Metabolic Pathway: Inactivation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The biological activity of prostaglandins is tightly regulated by their synthesis and degradation. The key enzyme responsible for the inactivation of many prostaglandins, including PGD2 and PGE2, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4][9][10] This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, resulting in a biologically inactive metabolite.[9]

15-PGDH Metabolic Pathway Prostaglandin Inactivation by 15-PGDH Active_PG Active Prostaglandin (e.g., 15(R)-PGD2) PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Active_PG->PGDH substrate Inactive_Metabolite Inactive 15-keto-Prostaglandin PGDH->Inactive_Metabolite catalyzes oxidation Further_Metabolism Further Metabolism & Excretion Inactive_Metabolite->Further_Metabolism

Caption: Enzymatic inactivation of prostaglandins by 15-PGDH.

Conclusion

The accurate quantification of 15(R)-prostaglandins in tissues is a critical yet challenging task. The LC-MS/MS method, particularly when coupled with chiral chromatography, offers the most reliable approach for specific and sensitive measurement. The GC-MS method, while requiring derivatization, provides a viable alternative. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform robust quantification of these important lipid mediators, thereby facilitating a deeper understanding of their roles in health and disease.

References

Application Notes and Protocols for Studying the Effects of 15(R)-Prostaglandin A2 on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 15(R)-Prostaglandin A2 (15(R)-PGA2), a cyclopentenone prostaglandin (B15479496), on the function of various ion channels. Prostaglandins (B1171923) are known to modulate the activity of several ion channels, thereby influencing a wide range of physiological and pathological processes. While research has extensively covered prostaglandins like PGE2, the specific effects of 15(R)-PGA2 are less characterized, presenting a valuable area of investigation.

Introduction to 15(R)-PGA2 and Ion Channel Modulation

Prostaglandins, a class of lipid compounds, are synthesized from arachidonic acid and act as potent signaling molecules. Their effects are often mediated by G-protein coupled receptors (GPCRs), leading to downstream modulation of intracellular signaling cascades that can ultimately alter ion channel activity.[1][2] This modulation can occur through various mechanisms, including direct channel binding, or indirect effects via protein kinases and other second messengers.[3] Understanding how 15(R)-PGA2 interacts with and modulates ion channels is crucial for elucidating its biological functions and therapeutic potential.

Recent studies have indicated that 15(R)-PGA2 can inhibit the function of certain ion channels, such as the GABAA receptor. This suggests its potential role in neuronal excitability and as a starting point for developing novel therapeutics targeting neurological and other disorders.

Quantitative Data Summary

The following table summarizes the known quantitative effects of 15(R)-PGA2 on a specific ion channel. Further research is required to expand this dataset to other ion channel types.

Ion ChannelCell TypeMethodKey ParametersEffectReference
GABAA ReceptorIndividual CellsElectrophysiologyGABA-induced currents (IGABA)Inhibition of IGABA at concentrations of 10 µM and 30 µM.[4]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of 15(R)-PGA2 on ion channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of 15(R)-PGA2 on ion channel currents in cultured cells.

1. Cell Culture:

  • Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with the target ion channel, or primary neurons) on glass coverslips.

  • Maintain cells in an appropriate culture medium and incubator conditions (e.g., 37°C, 5% CO2).

  • Plate cells at a suitable density to allow for isolated single cells for patch-clamping.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

  • 15(R)-PGA2 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).

  • Record baseline ion channel activity.

  • Apply 15(R)-PGA2 at various concentrations to the cell via the perfusion system.

  • Record the changes in ion channel currents in the presence of 15(R)-PGA2.

  • Wash out the compound to observe the reversibility of the effect.

4. Data Analysis:

  • Analyze the recorded currents using appropriate software (e.g., Clampfit, PatchMaster).

  • Measure parameters such as current amplitude, activation and inactivation kinetics, and current-voltage (I-V) relationship.

  • Construct dose-response curves to determine the IC50 or EC50 of 15(R)-PGA2.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the potential cytotoxicity of 15(R)-PGA2 on the cells used for electrophysiological recordings.

1. Cell Plating:

  • Plate cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat cells with various concentrations of 15(R)-PGA2 for a duration relevant to the electrophysiology experiments (e.g., 24 hours).

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

3. MTT Assay:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the concentration of 15(R)-PGA2 that causes a significant reduction in cell viability.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for 15(R)-PGA2 Action on Ion Channels

The following diagram illustrates a potential signaling pathway through which 15(R)-PGA2 may modulate ion channel activity, based on general prostaglandin signaling mechanisms.

PGA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15R_PGA2 15(R)-PGA2 GPCR Prostaglandin Receptor (GPCR) 15R_PGA2->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Ion_Channel Ion Channel Effector_Enzyme Effector Enzyme (e.g., AC, PLC) G_Protein->Effector_Enzyme Activation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector_Enzyme->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activation Protein_Kinase->Ion_Channel Phosphorylation (Modulation)

Caption: Putative signaling pathway for 15(R)-PGA2 modulation of ion channels.

Experimental Workflow for Investigating 15(R)-PGA2 Effects

The following diagram outlines the general workflow for studying the effects of 15(R)-PGA2 on ion channels.

Experimental_Workflow Start Hypothesis: 15(R)-PGA2 modulates a specific ion channel Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Electrophysiology Whole-Cell Patch-Clamp Recording Cell_Culture->Electrophysiology Cytotoxicity Cell Viability Assay (e.g., MTT) Cell_Culture->Cytotoxicity Compound_Application Application of 15(R)-PGA2 (Dose-Response) Electrophysiology->Compound_Application Data_Acquisition Data Acquisition (Currents, I-V curves) Compound_Application->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50, Kinetics) Data_Acquisition->Data_Analysis Conclusion Conclusion on the Effect of 15(R)-PGA2 Data_Analysis->Conclusion Cytotoxicity->Conclusion

Caption: General experimental workflow for studying 15(R)-PGA2 effects on ion channels.

References

Application Notes and Protocols for Studying Allergic Inflammation with 15(R)-methyl-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-methyl-prostaglandin D2 (15(R)-methyl-PGD2) is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Prostaglandin (B15479496) D2 (PGD2), the natural ligand for CRTH2, is a key mediator released primarily by mast cells during allergic responses.[1] PGD2 and its receptor CRTH2 are strongly implicated in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[3][4] The activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to their recruitment, activation, and the subsequent release of pro-inflammatory mediators, driving the allergic inflammatory cascade.[4][5][6]

Due to its high potency and selectivity for the CRTH2 receptor over the DP1 receptor, 15(R)-methyl-PGD2 serves as an invaluable tool for elucidating the specific role of the CRTH2 signaling pathway in allergic inflammation.[1][2] Its metabolic stability further enhances its utility in both in vitro and in vivo experimental models. These application notes provide detailed protocols for utilizing 15(R)-methyl-PGD2 to investigate various aspects of allergic inflammation.

Data Presentation

The following tables summarize the quantitative data regarding the potency of 15(R)-methyl-PGD2 in various functional assays compared to the natural ligand, PGD2.

Table 1: In Vitro Potency of 15(R)-methyl-PGD2 on Human Eosinophils

Parameter15(R)-methyl-PGD2 EC50 (nM)PGD2 EC50 (nM)Reference
Chemotaxis1.710[1]
CD11b Expression1.4-[2]
Actin Polymerization3.8-[2]

Table 2: In Vitro Potency of PGD2 Metabolites on Human Type 2 Innate Lymphoid Cells (ILC2s)

ParameterCompoundEC50 (nM)Reference
Cell MigrationΔ12-PGD217.4 - 91.7[7]
15-deoxy-Δ12,14-PGD217.4 - 91.7[7]
PGJ217.4 - 91.7[7]
Δ12-PGJ217.4 - 91.7[7]
15-deoxy-Δ12,14-PGJ217.4 - 91.7[7]
IL-5 ProductionPGD2 Metabolites108.1 - 526.9[7]
IL-13 ProductionPGD2 Metabolites125.2 - 788.3[7]

Signaling Pathways and Experimental Workflows

G cluster_ligand Ligand Binding cluster_receptor Receptor cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response 15(R)-methyl-PGD2 15(R)-methyl-PGD2 CRTH2 CRTH2 15(R)-methyl-PGD2->CRTH2 Binds to Gai Gαi CRTH2->Gai Gbetagamma Gβγ CRTH2->Gbetagamma AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gbetagamma->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) DAG->Cytokine_Release Chemotaxis Chemotaxis Ca2->Chemotaxis Activation Cell Activation (e.g., CD11b expression) Ca2->Activation Degranulation Degranulation Ca2->Degranulation

Caption: 15(R)-methyl-PGD2 signaling pathway via the CRTH2 receptor.

G cluster_invitro In Vitro Workflow start Start isolate_eos Isolate Eosinophils (from human peripheral blood) treat_cells Treat with 15(R)-methyl-PGD2 (dose-response) chemotaxis Chemotaxis Assay (Boyden Chamber) cd11b CD11b Expression (Flow Cytometry) actin Actin Polymerization (Phalloidin Staining) calcium Calcium Mobilization (Fluo-4 Assay) end Analyze Data (EC50 determination)

Caption: General workflow for in vitro studies using 15(R)-methyl-PGD2.

G cluster_invivo In Vivo Workflow (Mouse Model) start_vivo Start sensitization Sensitize Mice (e.g., with Ovalbumin/Alum i.p.) challenge Intranasal Challenge with 15(R)-methyl-PGD2 or OVA ahr Measure Airway Hyperresponsiveness (AHR) balf Collect Bronchoalveolar Lavage Fluid (BALF) histology Lung Histology (H&E, PAS staining) cytokine Analyze Cytokines in BALF (ELISA) end_vivo Analyze Data

Caption: Workflow for in vivo allergic inflammation model.

Experimental Protocols

In Vitro Assays

1. Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of eosinophils from human peripheral blood using negative selection, which yields highly pure and untouched cells.

  • Materials:

    • Human peripheral blood collected in EDTA-containing tubes.

    • EasySep™ Human Eosinophil Isolation Kit (or similar).

    • Ficoll-Paque™ PLUS.

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.

    • RPMI 1640 with 10% Fetal Bovine Serum (FBS).

    • Centrifuge.

    • EasySep™ Magnet.

  • Protocol:

    • Dilute whole blood 1:1 with RPMI 1640.

    • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

    • Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.

    • Aspirate and discard the upper layer containing plasma and mononuclear cells.

    • Collect the granulocyte/erythrocyte layer.

    • Perform red blood cell lysis according to the manufacturer's instructions (optional but recommended).

    • Wash the granulocyte pellet with HBSS.

    • Resuspend the pellet in the appropriate buffer and proceed with the negative selection protocol as per the manufacturer's instructions for the EasySep™ Human Eosinophil Isolation Kit.

    • Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >98% and viability >95%.

2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of eosinophils towards a chemoattractant gradient.

  • Materials:

    • Isolated human eosinophils.

    • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber).

    • Polycarbonate filters (5 µm pore size).

    • Assay medium: RPMI 1640 with 0.1% BSA.

    • 15(R)-methyl-PGD2.

    • Staining solution (e.g., Diff-Quik).

    • Microscope.

  • Protocol:

    • Resuspend isolated eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of 15(R)-methyl-PGD2 in assay medium (e.g., 0.01 nM to 100 nM).

    • Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

    • Place the polycarbonate filter over the lower wells.

    • Add 50 µL of the eosinophil suspension to the upper wells.

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

    • After incubation, remove the filter and wipe the non-migrated cells from the upper surface.

    • Fix and stain the filter.

    • Count the number of migrated cells in several high-power fields for each well.

3. CD11b Expression by Flow Cytometry

This protocol quantifies the upregulation of the activation marker CD11b on the surface of eosinophils.

  • Materials:

    • Isolated human eosinophils.

    • Assay buffer: PBS with 1% BSA and 0.1% sodium azide.

    • 15(R)-methyl-PGD2.

    • FITC- or PE-conjugated anti-human CD11b antibody.

    • Isotype control antibody.

    • Fixation buffer (e.g., 1% paraformaldehyde in PBS).

    • Flow cytometer.

  • Protocol:

    • Resuspend eosinophils in assay buffer to 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add 15(R)-methyl-PGD2 at various concentrations and incubate for 15-30 minutes at 37°C.

    • Wash the cells with cold assay buffer.

    • Add the anti-CD11b antibody or isotype control and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with assay buffer.

    • Resuspend the cells in fixation buffer.

    • Analyze the samples on a flow cytometer, gating on the eosinophil population based on forward and side scatter properties.

4. Actin Polymerization Assay

This assay measures the increase in filamentous actin (F-actin) content in eosinophils upon activation.

  • Materials:

    • Isolated human eosinophils.

    • HBSS.

    • 15(R)-methyl-PGD2.

    • Fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™).

    • FITC-conjugated phalloidin.

    • Flow cytometer.

  • Protocol:

    • Resuspend eosinophils in HBSS at 2 x 10^6 cells/mL.

    • Stimulate the cells with various concentrations of 15(R)-methyl-PGD2 for a short time course (e.g., 30-120 seconds) at 37°C.

    • Immediately fix and permeabilize the cells by adding an equal volume of fixation/permeabilization buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells with wash buffer (e.g., Perm/Wash™ buffer).

    • Stain with FITC-phalloidin for 30 minutes at room temperature in the dark.

    • Wash the cells and resuspend in assay buffer.

    • Analyze the mean fluorescence intensity by flow cytometry.

5. Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CRTH2 activation.

  • Materials:

    • Isolated human eosinophils or a CRTH2-expressing cell line.

    • HBSS with calcium and magnesium.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Probenecid (optional).

    • 15(R)-methyl-PGD2.

    • Fluorescence plate reader with an injection system.

  • Protocol:

    • Resuspend cells in HBSS.

    • Load the cells with Fluo-4 AM (typically 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Resuspend the cells in HBSS (with probenecid, if used).

    • Pipette the cell suspension into a 96-well black-walled, clear-bottom plate.

    • Measure the baseline fluorescence.

    • Inject 15(R)-methyl-PGD2 at various concentrations and immediately measure the change in fluorescence over time.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model mimics key features of human allergic asthma and can be used to evaluate the pro-inflammatory effects of 15(R)-methyl-PGD2.

  • Animals:

    • BALB/c mice (female, 6-8 weeks old).

  • Materials:

  • Protocol:

    • Sensitization:

      • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

    • Challenge:

      • On days 24, 25, and 26, challenge the mice intranasally with either:

        • OVA challenge: 50 µg of OVA in 50 µL of saline.

        • 15(R)-methyl-PGD2 challenge: A suitable dose of 15(R)-methyl-PGD2 (e.g., 10-100 µg/kg) in 50 µL of saline. A vehicle control group should be included.

    • Assessment of Airway Hyperresponsiveness (AHR) (Day 28):

      • Place the mice in a whole-body plethysmograph and allow them to acclimatize.

      • Measure baseline Penh (enhanced pause).

      • Expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL) and record Penh for 3 minutes after each dose.[8]

    • Sample Collection (Day 28):

      • Euthanize the mice.

      • Perform bronchoalveolar lavage (BAL) by instilling and retrieving ice-cold PBS into the lungs.

      • Count the total and differential cell numbers in the BAL fluid.

      • Centrifuge the BAL fluid and store the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

      • Perfuse the lungs and fix them in 10% neutral buffered formalin for histological analysis.

    • Histological Analysis:

      • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.[9][10]

Conclusion

15(R)-methyl-PGD2 is a critical research tool for dissecting the role of the CRTH2 receptor in the complex mechanisms of allergic inflammation. The protocols outlined in these application notes provide a framework for both in vitro and in vivo studies to investigate the cellular and physiological consequences of CRTH2 activation. These experimental approaches are valuable for basic research aimed at understanding the pathophysiology of allergic diseases and for the preclinical evaluation of novel therapeutic agents targeting the PGD2-CRTH2 pathway.

References

Application Notes and Protocols for Cell-Based Assays in Screening 15(R)-Eicosanoid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a family of signaling lipids derived from arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes, including inflammation, immune responses, and tissue repair. Among these, 15(R)-eicosanoids, such as 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and the aspirin-triggered lipoxin, 15-epi-Lipoxin A4 (an epimer of Lipoxin A4), are of significant interest due to their potent pro-resolving and anti-inflammatory activities. Understanding the cellular mechanisms and identifying novel compounds that modulate the activity of these lipids is a critical area of research for the development of new therapeutics for inflammatory diseases.

These application notes provide detailed protocols for key cell-based assays designed to screen for and characterize the activity of 15(R)-eicosanoids. The assays described herein are fundamental tools for assessing the activation of specific signaling pathways and cellular responses mediated by these lipid mediators.

Signaling Pathways of 15(R)-Eicosanoids

Lipoxin A4 (LXA4) and its 15(R)-epimer (15-epi-LXA4) Signaling

Lipoxin A4 and its 15-epi isomer primarily exert their biological effects through the G protein-coupled receptor (GPCR), formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2).[1] Activation of ALX/FPR2 by these lipids initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways. Key downstream effects include the suppression of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling, which are central to the expression of inflammatory genes. This signaling cascade is crucial for the pro-resolving actions of lipoxins, such as reducing neutrophil infiltration and promoting the clearance of apoptotic cells.

Lipoxin A4 Signaling Pathway Lipoxin A4 (15-epi-LXA4) Signaling Pathway cluster_downstream Downstream Effects LXA4 Lipoxin A4 / 15-epi-LXA4 ALX_FPR2 ALX/FPR2 (GPCR) LXA4->ALX_FPR2 G_protein Gαi/Gαq ALX_FPR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates p38_MAPK p38 MAPK Pathway G_protein->p38_MAPK inhibits IKK IKK Complex G_protein->IKK inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization leads to Resolution Resolution of Inflammation Ca_mobilization->Resolution IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes regulates

Caption: Lipoxin A4 signaling through the ALX/FPR2 receptor.

15(R)-HETE Signaling

The signaling mechanisms of 15(R)-HETE are more complex and appear to involve multiple receptor types. While it can be a precursor to 15-epi-lipoxins, 15(R)-HETE itself can elicit biological effects.[2] Evidence suggests that 15(R)-HETE can act as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ and PPARγ.[3][4] PPARs are nuclear receptors that, upon activation, regulate the transcription of various genes involved in inflammation and metabolism. Additionally, some studies suggest that HETEs can interact with specific GPCRs, such as GPR31, although this is more established for the 12-HETE isomer.[5][6] The activation of these pathways by 15(R)-HETE can lead to anti-inflammatory and pro-resolving cellular responses.

15(R)-HETE Signaling Pathway 15(R)-HETE Signaling Pathways HETE 15(R)-HETE GPCR GPR31 (putative) HETE->GPCR PPAR PPARβ/δ, PPARγ (Nuclear Receptors) HETE->PPAR binds to G_protein Gαi/Gαq GPCR->G_protein activates Downstream_GPCR Downstream Signaling (e.g., MAPK, Ca²⁺) G_protein->Downstream_GPCR Cellular_Response Cellular Response Downstream_GPCR->Cellular_Response Nucleus Nucleus PPAR->Nucleus translocates to PPRE PPRE Nucleus->PPRE binds to Gene_Expression Target Gene Expression (Anti-inflammatory & Metabolic) PPRE->Gene_Expression regulates Gene_Expression->Cellular_Response

Caption: 15(R)-HETE signaling through GPCR and nuclear receptors.

Data Presentation: Quantitative Activity of 15(R)-Eicosanoids

The following table summarizes the reported quantitative data for the activity of 15(R)-eicosanoids and related compounds in various cell-based assays. This data can serve as a reference for designing screening experiments and interpreting results.

EicosanoidAssay TypeCell LineReceptorParameterValueReference
Lipoxin A4Radioligand BindingCHO cellsMouse LXA4RKd~1.5 nM[7]
15-epi-LXA4β-arrestin RecruitmentHEK-293 cellsALX/FPR2EC50~2.9 x 10-12 M
15(S)-HETE5-Lipoxygenase InhibitionRBL-1 cell homogenates-IC507.7 µM[8]
12(S)-HETEGTPγS CouplingCHO cellsGPR31EC500.28 nM[5]
15(R)-HETEPPARβ/δ Activation-PPARβ/δ-Potent Activator[3]
15-oxoETENF-κB Reporter AssayHEK293T cells--Dose-dependent suppression (100 nM - 1 µM)[3]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for screening compounds for 15(R)-eicosanoid activity using cell-based assays.

Experimental Workflow General Workflow for Screening 15(R)-Eicosanoid Activity start Start cell_culture Cell Culture (e.g., HEK293, CHO, Neutrophils) start->cell_culture transfection Transfection (if needed) (e.g., Receptor, Reporter) cell_culture->transfection cell_seeding Cell Seeding (96- or 384-well plates) cell_culture->cell_seeding transfection->cell_seeding compound_treatment Compound Treatment (Test compounds & 15(R)-eicosanoid) cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay Perform Assay incubation->assay ca_assay Calcium Mobilization assay->ca_assay Gq-coupled camp_assay cAMP Measurement assay->camp_assay Gs/Gi-coupled reporter_assay Reporter Gene Assay assay->reporter_assay Transcriptional data_acquisition Data Acquisition (Plate Reader) ca_assay->data_acquisition camp_assay->data_acquisition reporter_assay->data_acquisition data_analysis Data Analysis (Dose-response curves, EC50/IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for screening compounds.

Protocol 1: Calcium Mobilization Assay for ALX/FPR2 Activation

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like ALX/FPR2.

Materials:

  • Cells expressing ALX/FPR2 (e.g., HEK293-ALX/FPR2 stable cell line, neutrophils)

  • Cell culture medium (e.g., DMEM for HEK293)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96- or 384-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (optional, to prevent dye extrusion)

  • 15(R)-eicosanoid of interest (e.g., 15-epi-LXA4) and test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Seeding:

    • Culture ALX/FPR2-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • The day before the assay, seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in assay buffer, potentially with probenecid.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the 15(R)-eicosanoid and test compounds in assay buffer at a concentration that is 4-5 times the final desired concentration.

  • Assay Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the compound solutions to the wells.

    • Immediately begin recording the fluorescence signal over time (typically for 1-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Assay for Gs/Gi-Coupled Receptor Activity

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs (stimulatory) or Gi (inhibitory) coupled GPCRs. This can be useful for investigating potential 15(R)-HETE receptors.

Materials:

  • Cells expressing the putative 15(R)-HETE receptor (e.g., CHO-GPR31 stable cell line)

  • Cell culture medium

  • 96- or 384-well white assay plates

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • 15(R)-HETE and test compounds

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation)

  • Plate reader compatible with the chosen assay format (e.g., HTRF-compatible reader, luminometer)

Procedure:

  • Cell Seeding:

    • Seed cells into the appropriate assay plate and culture overnight.

  • Compound Treatment (Gi-coupled receptor example):

    • Pre-treat cells with serial dilutions of 15(R)-HETE or test compounds in the presence of a PDE inhibitor for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (empirically determined to give a submaximal stimulation) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the specific instructions of the commercial assay kit being used.

    • For HTRF assays, this typically involves adding a lysis buffer containing a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

  • Data Acquisition and Analysis:

    • Read the plate on the appropriate instrument.

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: NF-κB Reporter Gene Assay for Anti-Inflammatory Activity

This assay measures the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor. Inhibition of NF-κB is a hallmark of the anti-inflammatory effects of lipoxins.

Materials:

  • A suitable cell line (e.g., HEK293, RAW 264.7) stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase or GFP reporter gene downstream of NF-κB response elements).

  • Cell culture medium

  • 96-well white, clear-bottom or opaque white plates (depending on the reporter)

  • 15(R)-eicosanoid of interest (e.g., 15-epi-LXA4) and test compounds

  • An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • Reporter gene assay detection reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line into a 96-well plate and allow cells to adhere overnight.

    • Pre-treat the cells with serial dilutions of the 15(R)-eicosanoid or test compounds for 1-2 hours.

    • Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate the plate for a further 6-24 hours.

  • Reporter Gene Measurement:

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

    • If using a GFP reporter, cells can be imaged directly or lysed for fluorescence measurement.

  • Data Acquisition and Analysis:

    • Measure luminescence or fluorescence using the appropriate plate reader.

    • The inhibitory effect is calculated as the percentage reduction in the signal induced by the inflammatory stimulus.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the screening and characterization of 15(R)-eicosanoid activity. By employing these methods, researchers can elucidate the mechanisms of action of these important lipid mediators and identify novel compounds with therapeutic potential for a wide range of inflammatory disorders. Careful optimization of assay conditions, including cell type, compound concentrations, and incubation times, is crucial for obtaining reliable and reproducible data.

References

Application Note: High-Resolution Isolation of 15(R)-Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin (B15479496) analogs are a critical class of lipid signaling molecules involved in a myriad of physiological and pathological processes. The stereochemistry at the C-15 position, differentiating between 15(S) and 15(R) epimers, plays a pivotal role in their biological activity. While 15(S)-prostaglandins are the naturally occurring, biologically active forms, the 15(R)-epimers can act as antagonists or possess distinct pharmacological properties. Consequently, the ability to effectively isolate and quantify 15(R)-prostaglandin analogs is paramount for researchers in drug development and biomedical research. This application note provides detailed protocols and methodologies for the chiral separation of 15(R)-prostaglandin analogs from their 15(S) counterparts using High-Performance Liquid Chromatography (HPLC).

Key Challenges in Isolation

The primary challenge in the isolation of 15(R)-prostaglandin analogs lies in their structural similarity to the more abundant 15(S) epimers. These stereoisomers possess identical molecular weights and similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1] Chiral chromatography is, therefore, the method of choice for achieving high-resolution separation.

Methodologies and Protocols

The following sections detail the recommended materials and step-by-step protocols for the successful isolation of 15(R)-prostaglandin analogs.

I. Chiral HPLC Separation

This protocol is optimized for the analytical and preparative resolution of 15(R) and 15(S) prostaglandin enantiomers.[2][3]

Materials and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Chiral Column: Chiracel OJ-RH column or a similar derivatized cellulose-based chiral stationary phase.[3]

  • Mobile Phase Solvents:

    • Acetonitrile (B52724) (MeCN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade, adjusted to pH 4 with a suitable acid (e.g., acetic acid).

  • Sample: A mixture of 15(R) and 15(S) prostaglandin analogs dissolved in the mobile phase.

  • Reference Standards: Pure 15(R) and 15(S) prostaglandin analog standards for peak identification.

Experimental Protocol:

  • System Preparation:

    • Equilibrate the Chiracel OJ-RH column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature as specified in the separation parameters (see Table 1).

    • Set the UV detector to the appropriate wavelength for the prostaglandin analog of interest (typically 200-210 nm).[3][4]

  • Sample Preparation:

    • Dissolve the prostaglandin analog sample in a small volume of the mobile phase to a final concentration suitable for the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Run the chromatogram using the optimized parameters for eluent composition and flow rate.

    • Monitor the separation and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the 15(R) and 15(S) epimers by comparing their retention times with those of the reference standards.

    • Calculate the resolution (R) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered a good separation.[3][4]

II. Sample Extraction from Biological Matrices (QuEChERS Method)

For the analysis of prostaglandin analogs in complex matrices such as cosmetic products or biological tissues, a preliminary extraction and clean-up step is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for this purpose.[5]

Materials and Reagents:

  • Sample Matrix: e.g., cosmetic cream, tissue homogenate.

  • Acetonitrile (MeCN) with 1% acetic acid.

  • Magnesium sulfate (B86663) (MgSO₄) , anhydrous.

  • Sodium acetate (B1210297) (NaOAc) .

  • Dispersive SPE (d-SPE) sorbents: Primary secondary amine (PSA) and C18.

  • Centrifuge capable of reaching at least 4000 x g.

  • Vortex mixer.

Experimental Protocol:

  • Sample Homogenization:

    • Weigh 1 g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of MeCN with 1% acetic acid.

    • Vortex vigorously for 1 minute.

  • Salting-out Liquid-Liquid Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

    • Vortex for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.

Data Presentation

The following table summarizes the chromatographic conditions for the separation of different prostaglandin enantiomers.

Table 1: Chiral HPLC Separation Parameters for Prostaglandin Analogs

Prostaglandin AnalogColumnMobile Phase (MeCN:MeOH:Water, pH 4)Column Temp. (°C)Wavelength (nm)Resolution (R)Reference
PGF₂αChiracel OJ-RH30:10:60252001.5[3]
PGF₁αChiracel OJ-RH23:10:67252001.7[3]
PGE₂Chiracel OJ-RH15:20:65402101.5[3][4]
PGE₁Chiracel OJ-RH30:10:60252001.8[3]

Visualizations

Experimental Workflow for Isolation of 15(R)-Prostaglandin Analogs

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample or Synthesis Mixture extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (d-SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc Chiral HPLC Separation reconstitution->hplc detection UV or MS Detection hplc->detection peak_id Peak Identification detection->peak_id quantification Quantification & Resolution peak_id->quantification

Caption: Workflow for the isolation and analysis of 15(R)-prostaglandin analogs.

Signaling Pathway of Prostaglandin Analogs

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors on the cell surface.[6][7] The downstream signaling cascades can vary depending on the receptor subtype and the cell type.

prostaglandin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA Prostaglandin Analog (15R/15S) GPCR Prostaglandin Receptor (GPCR) PGA->GPCR Binding G_protein G-Protein GPCR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activates/Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_expression Gene Expression (Inflammation, Growth, etc.) PKA->Gene_expression Phosphorylates Transcription Factors IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca2->Gene_expression Modulates Transcription PKC->Gene_expression Phosphorylates Transcription Factors

Caption: Generalized prostaglandin signaling pathway via G-protein coupled receptors.

References

Application Notes and Protocols for Employing 15(R)-HETE as a PPARβ/δ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist in research and drug development. This document includes detailed experimental protocols, quantitative data on its activity, and diagrams of the associated signaling pathway and experimental workflows.

Introduction

15(R)-HETE is a bioactive lipid mediator derived from arachidonic acid. It is a stereoisomer of the more extensively studied 15(S)-HETE.[1] Notably, both 15(R)-HETE and 15(S)-HETE function as similarly potent agonists for PPARβ/δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.[1][2][3] This document outlines the necessary information to effectively employ 15(R)-HETE as a tool to investigate PPARβ/δ signaling and its downstream effects.

Data Presentation

The following table summarizes the quantitative data regarding the activity of 15-HETE enantiomers as PPARβ/δ agonists.

Parameter Ligand Cell Type/Assay Value/Effect Reference
Receptor Binding 15-HETECompetitive in vitro ligand binding assay (TR-FRET)Competes with synthetic agonists for binding to PPARβ/δ[3]
Transcriptional Activation 15(R)-HETEGal4-PPARβ/δ fusion protein reporter assay in CHO cellsPotent activation of PPARβ/δ[2][3]
Transcriptional Activation 15(S)-HETEGal4-PPARβ/δ fusion protein reporter assay in CHO cellsPotent activation of PPARβ/δ, similar to 15(R)-HETE[2][3]
Target Gene Induction 15-HETEqPCR in NIH3T3 cellsStrongly induces the expression of the PPAR target gene Angptl4 in a PPARβ/δ-dependent manner[2][3]
Coactivator Recruitment 15-HETEIn vivo chromatin immunoprecipitationTriggers recruitment of the coactivator cAMP response element-binding protein binding protein (CBP)[2][3]

Signaling Pathway

Activation of PPARβ/δ by 15(R)-HETE initiates a signaling cascade that modulates gene expression. Upon binding, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.[4]

Caption: 15(R)-HETE signaling through PPARβ/δ.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of 15(R)-HETE as a PPARβ/δ agonist.

PPARβ/δ Reporter Gene Assay

This assay quantifies the ability of 15(R)-HETE to activate PPARβ/δ-mediated gene transcription.

Materials:

  • Mammalian cells engineered to express human PPARβ/δ and a luciferase reporter gene under the control of a PPRE promoter (e.g., INDIGO Biosciences Human PPAR Delta Reporter Assay Kit).[5]

  • Cell culture medium and supplements.

  • 15(R)-HETE (and vehicle control, e.g., DMSO).

  • Luciferase detection reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the PPARβ/δ reporter cells in a 96-well plate at the density recommended by the manufacturer. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 15(R)-HETE in the appropriate cell culture medium. Remove the existing medium from the cells and add the 15(R)-HETE dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours to allow for ligand-induced reporter gene expression.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Analysis: Normalize the luciferase activity of the 15(R)-HETE-treated wells to that of the vehicle control to determine the fold activation.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the change in the expression of known PPARβ/δ target genes, such as ANGPTL4, in response to 15(R)-HETE treatment.[2][3]

Materials:

  • Target cells (e.g., NIH3T3, HaCaT, or WPMY-1 cells).[3]

  • 15(R)-HETE (and vehicle control).

  • RNA isolation kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for the target gene (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Protocol:

  • Cell Culture and Treatment: Culture the target cells to a suitable confluency and treat with various concentrations of 15(R)-HETE or vehicle control for a specified time (e.g., 3 hours).[3]

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analysis: Quantify the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene expression.

Western Blot Analysis for Protein Expression or Signaling Pathway Activation

This protocol can be used to assess changes in protein levels or the phosphorylation status of downstream signaling molecules following 15(R)-HETE treatment.

Materials:

  • Target cells.

  • 15(R)-HETE (and vehicle control).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to the protein of interest).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Treat cells with 15(R)-HETE as described above. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of 15(R)-HETE as a PPARβ/δ agonist.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Optional) start Hypothesis: 15(R)-HETE activates PPARβ/δ reporter_assay PPARβ/δ Reporter Gene Assay start->reporter_assay qPCR qPCR for Target Genes (e.g., ANGPTL4) start->qPCR western_blot Western Blot for Downstream Proteins start->western_blot chemotaxis In Vitro Neutrophil Chemotaxis Assay start->chemotaxis analysis_in_vitro Data Analysis reporter_assay->analysis_in_vitro qPCR->analysis_in_vitro western_blot->analysis_in_vitro chemotaxis->analysis_in_vitro animal_model Select Animal Model of Inflammation analysis_in_vitro->animal_model Positive Results conclusion Conclusion: Elucidate the role of 15(R)-HETE in PPARβ/δ-mediated responses analysis_in_vitro->conclusion treatment Administer 15(R)-HETE animal_model->treatment assessment Assess Inflammatory Parameters treatment->assessment analysis_in_vivo Data Analysis assessment->analysis_in_vivo analysis_in_vivo->conclusion

Caption: Workflow for studying 15(R)-HETE as a PPARβ/δ agonist.

References

Application Notes and Protocols: 15(R)-PTA2 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-PTA2 is a synthetic analog of prostaglandin (B15479496) D2 (PGD2) and a potent, selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in inflammatory diseases such as asthma and allergic rhinitis. Proper preparation and storage of this compound solutions are critical for maintaining its bioactivity and ensuring the reproducibility of experimental results. These application notes provide a practical guide to the preparation and storage of this compound solutions.

Data Presentation

For optimal experimental outcomes, it is crucial to adhere to the recommended storage and handling conditions for this compound. The following table summarizes the key quantitative data regarding the stability and storage of this compound.

ParameterSolid FormStock Solution
Storage Temperature -20°C-20°C or -80°C
Storage Duration Up to 6 monthsUp to 1 month at -20°C
Vial Conditions Tightly sealedTightly sealed aliquots
Pre-use Equilibration Allow to stand at room temperature for at least 60 minutes before opening.Thaw on ice and bring to room temperature before use.
Shipping Conditions Short periods (< 1 week) at higher temperatures will not significantly affect product life or efficacy.[1]N/A

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous ethanol

  • Sterile, amber, tightly sealed vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol for Preparation of a 10 mM Stock Solution
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[1] This prevents condensation from forming on the compound.

  • Solvent Preparation: Use anhydrous DMSO as the solvent. Ensure the DMSO is of high purity and has been stored under dry conditions to minimize water content.

  • Dissolution:

    • Carefully weigh the desired amount of this compound solid.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg of this compound in 1 mL of DMSO.

    • Vortex the solution gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber, tightly sealed vials. Aliquoting minimizes freeze-thaw cycles and exposure to air and light, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is generally sufficient.[1]

Protocol for Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution on ice.

  • Dilution:

    • Once thawed, bring the stock solution to room temperature.

    • Dilute the stock solution to the desired final concentration using an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium.

    • Important: It is recommended to prepare working solutions fresh on the day of use.[1] Avoid storing diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use.

PTA2_Signaling_Pathway PTA2 This compound DP2 DP2 Receptor (CRTH2) PTA2->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: Signaling pathway of this compound via the DP2 receptor.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Solid This compound (Solid) Stock 10 mM Stock in DMSO Solid->Stock Dissolve Working Working Solution in Buffer/Medium Stock->Working Dilute Treatment Treat Cells with Working Solution Working->Treatment Cell_Culture Prepare Cell Culture (e.g., Eosinophils, Th2 cells) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Chemotaxis, Calcium Flux, Cytokine Release) Incubation->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis

Caption: General experimental workflow for using this compound.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its solutions.

  • Handle the solid compound in a well-ventilated area to avoid inhalation of dust.[2][3]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]

Troubleshooting

ProblemPossible CauseSolution
Compound precipitation in aqueous solution Low solubility in aqueous buffers.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final working solution. Ensure the final solvent concentration is compatible with your experimental system.
Loss of biological activity Improper storage, multiple freeze-thaw cycles, or degradation of the compound.Prepare fresh stock solutions and aliquots. Avoid repeated freeze-thaw cycles. Store solutions as recommended.
Inconsistent experimental results Inaccurate pipetting, improper solution preparation, or degradation of the compound.Calibrate pipettes regularly. Follow the solution preparation protocols carefully. Use freshly prepared working solutions.

References

Application of Chromatography for the Purification of 15(R)-Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that play crucial roles in a variety of biological processes, including inflammation, pain, and fever. The stereochemistry of prostaglandins is critical to their biological activity. Specifically, the configuration at the C-15 position gives rise to 15(S) and 15(R) epimers, which can exhibit significantly different biological effects. For instance, 15(R)-prostaglandin D2 (15(R)-PGD2) is a potent and selective agonist for the DP2/CRTH2 receptor, which is involved in pro-inflammatory responses.[1] Therefore, the ability to purify 15(R)-prostaglandins is essential for accurate biological studies and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the purification of 15(R)-prostaglandins using chromatographic techniques, with a focus on solid-phase extraction for initial sample cleanup and chiral high-performance liquid chromatography (HPLC) for the separation of 15(R) and 15(S) epimers.

Signaling Pathway Context

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The resulting prostaglandin (B15479496) endoperoxides are then converted to various prostaglandins, including PGD2, PGE2, and PGF2α. The 15(R) epimers can be formed either through enzymatic processes or non-enzymatic free radical-catalyzed peroxidation. The distinct biological activities of 15(R) and 15(S) prostaglandins are mediated by their specific interactions with various G-protein coupled receptors.

Prostaglandin Synthesis and Signaling Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway Prostaglandin Endoperoxides (PGG2/PGH2) Prostaglandin Endoperoxides (PGG2/PGH2) COX Pathway->Prostaglandin Endoperoxides (PGG2/PGH2) PGD2 Synthase PGD2 Synthase Prostaglandin Endoperoxides (PGG2/PGH2)->PGD2 Synthase PGE2 Synthase PGE2 Synthase Prostaglandin Endoperoxides (PGG2/PGH2)->PGE2 Synthase PGF2α Synthase PGF2α Synthase Prostaglandin Endoperoxides (PGG2/PGH2)->PGF2α Synthase 15(S)-PGD2 15(S)-PGD2 PGD2 Synthase->15(S)-PGD2 15(R)-PGD2 15(R)-PGD2 PGD2 Synthase->15(R)-PGD2 15(S)-PGE2 15(S)-PGE2 PGE2 Synthase->15(S)-PGE2 15(R)-PGE2 15(R)-PGE2 PGE2 Synthase->15(R)-PGE2 15(S)-PGF2α 15(S)-PGF2α PGF2α Synthase->15(S)-PGF2α 15(R)-PGF2α 15(R)-PGF2α PGF2α Synthase->15(R)-PGF2α DP1/DP2 Receptors DP1/DP2 Receptors 15(S)-PGD2->DP1/DP2 Receptors DP2 Receptors DP2 Receptors 15(R)-PGD2->DP2 Receptors EP Receptors EP Receptors 15(S)-PGE2->EP Receptors 15(R)-PGE2->EP Receptors FP Receptors FP Receptors 15(S)-PGF2α->FP Receptors 15(R)-PGF2α->FP Receptors Biological Effects Biological Effects DP1/DP2 Receptors->Biological Effects EP Receptors->Biological Effects FP Receptors->Biological Effects

Simplified Prostaglandin Synthesis and Signaling Pathway.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the purification of prostaglandins from biological matrices such as plasma, urine, or tissue homogenates, a solid-phase extraction (SPE) step is recommended for initial cleanup and concentration.[2]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Deionized water

  • Hexane (B92381)

  • Ethyl acetate

  • 2M Hydrochloric acid or 1% Formic acid

  • Cyclooxygenase inhibitor (e.g., indomethacin)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Collection and Stabilization: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to the biological sample to prevent enzymatic degradation of prostaglandins.[2]

  • Sample Acidification: Thaw frozen samples on ice. Acidify the sample to a pH of approximately 3.5 by adding 2M HCl or 1% formic acid.[2] This protonates the carboxylic acid group of the prostaglandins, enhancing their retention on the C18 stationary phase.

  • Incubation and Clarification: Let the acidified sample sit at 4°C for 15 minutes.[2] Centrifuge the sample to pellet any precipitate.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water. Ensure the cartridge does not run dry.[2]

  • Sample Loading: Load the supernatant from the clarified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol (B145695) in water, and finally 10 mL of hexane to remove interfering substances.[3]

  • Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent, preferably the mobile phase for the subsequent HPLC analysis.

Chiral HPLC Purification of 15(R)-Prostaglandins

The separation of 15(R) and 15(S) epimers is achieved using chiral HPLC. A derivatized cellulose-based chiral stationary phase is often effective for this separation.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: A derivatized cellulose-based column, such as a Chiracel OJ-RH, is recommended for the separation of prostaglandin enantiomers and epimers.[4]

Mobile Phase Preparation:

  • Prepare a three-component mobile phase consisting of acetonitrile, methanol, and water.

  • Adjust the pH of the water component to 4.0 with phosphoric acid before mixing with the organic solvents.[5]

General Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale. For preparative scale, the flow rate should be scaled up according to the column dimensions.

  • Temperature: Column temperature can be optimized for specific separations, often ranging from 25°C to 40°C.[4]

  • Detection: UV detection is commonly performed at 200 nm or 210 nm.[4] For higher specificity and sensitivity, LC-MS/MS can be employed.

Data Presentation

The following tables summarize optimized chiral HPLC conditions for the separation of prostaglandin enantiomers and the resulting resolution. A resolution value (R) of ≥ 1.5 is generally considered to indicate a good separation.[5]

Table 1: Optimized Chiral HPLC Conditions for Prostaglandin Epimer Separation [4]

ProstaglandinMobile Phase Composition (Acetonitrile:Methanol:Water, pH 4)Column Temperature (°C)Detection Wavelength (nm)
PGF₂α30:10:6025200
PGF₁α23:10:6725200
PGE₂15:20:6540210
PGE₁30:10:6025200

Table 2: Resolution of Prostaglandin Enantiomers under Optimized Conditions [4]

Prostaglandin Enantiomeric PairResolution (R)
PGF₂α1.5
PGF₁α1.7
PGE₂1.5
PGE₁1.8

Experimental Workflow

The overall workflow for the purification of 15(R)-prostaglandins from a biological sample involves sample preparation followed by chiral chromatographic separation.

Purification Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Purification Biological Sample Biological Sample Acidification (pH 3.5) Acidification (pH 3.5) Biological Sample->Acidification (pH 3.5) Centrifugation Centrifugation Acidification (pH 3.5)->Centrifugation SPE (C18) SPE (C18) Centrifugation->SPE (C18) Wash Wash SPE (C18)->Wash Elution Elution Wash->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Chiral HPLC Chiral HPLC Reconstitution->Chiral HPLC Fraction Collection Fraction Collection Chiral HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Purified 15(R)-Prostaglandin Purified 15(R)-Prostaglandin Purity Analysis->Purified 15(R)-Prostaglandin

Workflow for the Purification of 15(R)-Prostaglandins.

Conclusion

The protocols described provide a robust framework for the purification of 15(R)-prostaglandins. The combination of solid-phase extraction for sample cleanup and chiral HPLC for the separation of epimers allows for the isolation of highly pure 15(R)-prostaglandins. These purified compounds are invaluable for research in areas such as immunology, inflammation, and drug development, enabling a more precise understanding of their biological roles and therapeutic potential. The provided methods can be adapted and scaled for both analytical and preparative purposes.

References

Experimental Design for In Vivo Studies with 15(R)-Prostaglandins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies investigating the biological effects of 15(R)-prostaglandins. This document outlines detailed experimental protocols for assessing the gastric cytoprotective effects of 15(R)-15-methyl prostaglandin (B15479496) E₂ and the uterine contractility effects of 15(R)-prostaglandin F₂α. Additionally, it summarizes key quantitative data from relevant studies and presents putative signaling pathways.

Data Presentation

The following tables summarize quantitative data from in vivo and in vitro studies involving 15(R)-prostaglandins and related analogs.

Table 1: In Vivo Effects of 15(R)-15-Methyl Prostaglandin E₂ on Gastric Mucosa

ParameterSpeciesDosageAdministration RouteObservation
Total Antral Mucosal ThicknessHuman100 µg, q.i.d. for 2 monthsOral36% increase over baseline
Antral Foveolar ThicknessHuman100 µg, q.i.d. for 2 monthsOral44% increase over baseline
Corpus Foveolar ThicknessHuman100 µg, q.i.d. for 2 monthsOral51% increase over baseline
Iron (⁵⁹Fe) AbsorptionRatNot specifiedIn vivoSignificantly diminished uptake in blood, spleen, liver, femur, and intestine[1]

Table 2: Receptor Binding and Potency of 15(R)-Prostaglandins

CompoundReceptorBinding Affinity/PotencySpecies/System
15(R)-Prostaglandin F₂αFP Receptor6.7% of PGF₂αOvine luteal cells[2]
15(R)-Prostaglandin F₂αVascular Smooth Muscle CellsNegligible compared to PGF₂αRat[2]
15(R)-15-Methyl Prostaglandin D₂DP₂/CRTH2 Receptor~5 times more potent than PGD₂Human eosinophils[3]

Experimental Protocols

Gastric Mucosal Protection by 15(R)-15-Methyl Prostaglandin E₂ in a Rat Model of Ethanol-Induced Gastric Ulcer

This protocol is adapted from established models of ethanol-induced gastric injury in rats and is designed to assess the cytoprotective effects of 15(R)-15-methyl prostaglandin E₂.

Materials:

  • Male Wistar rats (180-220 g)

  • 15(R)-15-methyl prostaglandin E₂

  • Absolute ethanol (B145695)

  • Vehicle (e.g., 1% ethanol in saline)

  • Normal saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

  • Image analysis software

Experimental Workflow:

G cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Ulcer Induction cluster_analysis Analysis A Acclimatize Rats (1 week) B Fast Rats (24 hours, water ad libitum) A->B C Group Allocation (n=6-8/group) - Vehicle Control - 15(R)-15-methyl PGE₂ B->C D Oral Administration (gavage) C->D E Administer Absolute Ethanol (1 mL/200g, oral gavage) 1 hour post-treatment D->E F Euthanize Rats (1 hour post-ethanol) E->F G Excise & Photograph Stomachs F->G H Calculate Ulcer Index G->H I Histopathological Examination G->I

Experimental workflow for gastric cytoprotection study.

Procedure:

  • Animal Preparation: House male Wistar rats in a controlled environment and allow them to acclimatize for at least one week. Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing: Randomly divide the rats into experimental groups (n=6-8 per group), including a vehicle control group and one or more groups receiving different doses of 15(R)-15-methyl prostaglandin E₂. Based on studies with related prostaglandins, a starting dose range of 5-50 µg/kg can be explored[4]. Administer the test compound or vehicle orally via gavage.

  • Induction of Gastric Ulcers: One hour after treatment, administer 1 mL/200 g body weight of absolute ethanol to each rat via oral gavage to induce gastric lesions[5].

  • Sample Collection and Evaluation: One hour after ethanol administration, euthanize the rats. Immediately excise the stomachs, open them along the greater curvature, and gently rinse with normal saline.

  • Macroscopic Evaluation: Photograph the gastric mucosa. The ulcer index can be calculated by measuring the total area of hemorrhagic lesions.

  • Histopathological Analysis: Fix stomach tissues in 10% buffered formalin for histological processing. Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the extent of mucosal damage, including necrosis, hemorrhage, and inflammatory cell infiltration.

Uterine Contractility Assessment of 15(R)-Prostaglandin F₂α in a Rat Model

This protocol is designed to evaluate the in vivo effects of 15(R)-prostaglandin F₂α on uterine contractility, adapted from established methods for measuring uterine activity in rodents.

Materials:

  • Female Sprague-Dawley rats (200-250 g), ovariectomized

  • Estrone (B1671321)

  • 15(R)-Prostaglandin F₂α

  • PGF₂α (as a positive control)

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., urethane)

  • Intrauterine pressure catheter or force transducer

  • Data acquisition system

  • Intravenous (IV) infusion setup

Experimental Workflow:

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_measurement Contractility Measurement cluster_analysis Data Analysis A Ovariectomize Rats B Administer Estrone (10 µg, s.c.) 48h pre-experiment A->B C Anesthetize Rat B->C D Insert Intrauterine Pressure Catheter C->D E Establish IV Line C->E F Record Baseline Uterine Activity G Administer Test Compounds (IV) - Vehicle - 15(R)-PGF₂α - PGF₂α F->G H Record Post-treatment Uterine Activity G->H I Analyze Frequency, Amplitude, and Duration of Contractions H->I

Experimental workflow for uterine contractility study.

Procedure:

  • Animal Preparation: Ovariectomize female Sprague-Dawley rats. To sensitize the uterus, administer 10 µg of estrone subcutaneously 48 hours before the experiment[6].

  • Surgical Procedure: Anesthetize the rat. Insert a fluid-filled catheter into the uterine horn to measure intrauterine pressure changes. Alternatively, a force transducer can be attached to the uterus. Establish an intravenous (IV) line for compound administration.

  • Baseline Recording: Allow the animal to stabilize and record baseline uterine contractions for a sufficient period (e.g., 30 minutes).

  • Compound Administration: Administer the vehicle, 15(R)-prostaglandin F₂α, and PGF₂α (as a positive control) intravenously. Given the lower potency of 15(R)-PGF₂α, a higher dose range compared to PGF₂α may be necessary.

  • Data Acquisition and Analysis: Continuously record uterine pressure or force. Analyze the data to determine the frequency, amplitude, and duration of uterine contractions before and after treatment.

Signaling Pathways

The precise signaling pathways for 15(R)-prostaglandins are not as extensively characterized as their 15(S)-counterparts. However, based on their structural similarity and known receptor interactions of related prostaglandins, putative pathways can be proposed.

Putative Signaling Pathway for 15(R)-15-Methyl Prostaglandin E₂

15(R)-15-methyl prostaglandin E₂ is an analog of PGE₂. PGE₂ exerts its effects by binding to four subtypes of E-prostanoid (EP) receptors (EP₁, EP₂, EP₃, and EP₄), which are G-protein coupled receptors. The cytoprotective effects of PGE₂ in the gastric mucosa are thought to be mediated primarily through EP₁ and EP₃ receptors, leading to increased mucus and bicarbonate secretion. It is plausible that 15(R)-15-methyl PGE₂ acts through a similar mechanism, although its affinity for different EP receptor subtypes may vary.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PG 15(R)-15-Methyl PGE₂ EP1 EP₁ Receptor PG->EP1 EP3 EP₃ Receptor PG->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Response ↑ Mucus & Bicarbonate Secretion (Gastric Protection) Ca->Response AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Response Modulates

Putative signaling for 15(R)-15-Methyl PGE₂.
Putative Signaling Pathway for 15(R)-Prostaglandin F₂α

PGF₂α primarily signals through the FP receptor, a Gq-coupled receptor. Activation of the FP receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, leading to smooth muscle contraction, such as in the uterus. Given that 15(R)-PGF₂α has a lower affinity for the FP receptor, it is expected to be a less potent stimulator of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PG 15(R)-PGF₂α FP FP Receptor PG->FP Gq Gq FP->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Response Smooth Muscle Contraction (Uterine Contractility) Ca->Response

Putative signaling for 15(R)-PGF₂α.

References

Application Notes and Protocols for the Use of 15(R)-Eicosanoids in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is an R-stereoisomer of the more commonly studied 15(S)-HETE. Initially considered a minor metabolite of arachidonic acid, 15(R)-HETE has gained significant attention in lipidomics research. This is largely due to the discovery of its specific biosynthesis pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) and its crucial role as a precursor to potent anti-inflammatory lipid mediators known as 15-epi-lipoxins.[1] These findings have shifted the perception of 15(R)-HETE from an obscure stereoisomer to a key player in the therapeutic action of aspirin (B1665792) and the resolution of inflammation.[1]

Eicosanoids, including 15(R)-HETE, are potent signaling molecules involved in a myriad of physiological and pathological processes such as inflammation, cardiovascular function, and cancer.[2][3][4] The enzymatic formation of eicosanoids is highly stereoselective, in contrast to non-enzymatic formation via reactive oxygen species which lacks stereoselectivity.[2][3][4] Therefore, the ability to resolve and quantify specific enantiomers like 15(R)-HETE is critical for understanding their distinct biological roles.

These application notes provide an overview of the key signaling pathways involving 15(R)-HETE and detailed protocols for its extraction and quantification from biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways of 15(R)-HETE

The primary signaling role of 15(R)-HETE is as an intermediate in the biosynthesis of aspirin-triggered 15-epi-lipoxins. This is a transcellular process where 15(R)-HETE, generated by aspirin-treated endothelial or epithelial cells expressing COX-2, is released and then taken up by nearby leukocytes, such as neutrophils, which express 5-lipoxygenase.[1] The leukocytes then convert 15(R)-HETE into 15-epi-lipoxins, which have potent anti-inflammatory and pro-resolving properties.[1]

Furthermore, both 15(R)-HETE and its enantiomer 15(S)-HETE can function as endogenous ligands for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor that acts as a ligand-inducible transcription factor.[1][5] Upon binding, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR), leading to the regulation of target gene expression.[1]

Below is a diagram illustrating the biosynthesis and key signaling pathways of 15(R)-HETE.

15R_HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 Arachidonic_Acid->Aspirin_COX2 HETE_15R 15(R)-HETE Aspirin_COX2->HETE_15R Biosynthesis Leukocyte Leukocyte (e.g., Neutrophil) HETE_15R->Leukocyte Uptake PPAR PPARβ/δ HETE_15R->PPAR Binds to Lipoxygenase_5 5-Lipoxygenase Leukocyte->Lipoxygenase_5 Epi_Lipoxins 15-epi-Lipoxins Lipoxygenase_5->Epi_Lipoxins Conversion Anti_Inflammatory Anti-inflammatory & Pro-resolving Effects Epi_Lipoxins->Anti_Inflammatory Leads to RXR RXR PPAR->RXR Heterodimerizes with Gene_Expression Target Gene Expression RXR->Gene_Expression Regulates Eicosanoid_Analysis_Workflow Sample_Collection 1. Sample Collection (with COX inhibitor) Internal_Standard 2. Spike with Internal Standards Sample_Collection->Internal_Standard Acidification 3. Acidification (pH 3.5) Internal_Standard->Acidification SPE 4. Solid-Phase Extraction (C18) Acidification->SPE Wash 5. Wash (Water, 15% EtOH, Hexane) SPE->Wash Elution 6. Elution (MeOH or Ethyl Acetate) Wash->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS 9. LC-MS/MS Analysis (MRM) Reconstitution->LC_MS_MS Data_Analysis 10. Data Analysis & Quantification LC_MS_MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15(R)-Prostaglandin A2 (15(R)-PGA2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 15(R)-PGA2.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 15(R)-PGA2?

A1: A common and effective strategy involves a multi-step synthesis starting from commercially available 2,5-dimethoxy-tetrahydrofuran. Key reactions in this pathway include an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, a Wittig reaction to install the α-side chain, and a final oxidation-decarboxylation sequence to yield the 15(R)-PGA2 epimer.[1][2]

Q2: What are the expected yields for the synthesis of 15(R)-PGA2?

A2: In a documented 11-step synthesis, the final deprotection step to yield 15(R)-PGA2 proceeds with approximately 71% yield. The oxidation of the secondary allylic alcohol to the ketone intermediate has been reported with a yield of 85%.[1] Overall yields for multi-step syntheses of similar prostaglandins (B1171923) can range from 10-25%.

Q3: What are the recommended storage and stability conditions for 15(R)-PGA2 and its intermediates?

A3: Prostaglandins can be sensitive to pH and temperature.[3][4] For long-term stability, it is recommended to store 15(R)-PGA2 and its precursors at -20°C.[5] Solutions should be prepared in appropriate solvents like methyl acetate, ethanol, or DMSO and stored at low temperatures.[5] Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of 15(R)-PGA2?

A4: High-Performance Liquid Chromatography (HPLC) is a valuable technique for monitoring the progress of the synthesis and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation of intermediates and the final 15(R)-PGA2.

Troubleshooting Guide

Issue 1: Low yield in the Wittig reaction for α-side chain installation.

  • Question: My Wittig reaction is resulting in a low yield of the desired product. What factors can I optimize?

  • Answer: The choice of base and the equivalents of both the base and the Wittig salt are critical for this step.

    • Base Selection: Potassium tert-amylate has been shown to be a suitable base for the ylide generation in this synthesis. Other bases such as potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) may lead to lower yields or decomposition of the starting material.[1]

    • Reagent Stoichiometry: Increasing the equivalents of both the Wittig salt and the base can significantly improve the yield. An optimal condition reported is using 4.0 equivalents of the Wittig salt and 8.0 equivalents of potassium tert-amylate.[1]

    • Temperature Control: The reaction should be carefully controlled, typically starting at 0°C and gradually warming to room temperature.[6]

Issue 2: Formation of impurities and side products.

  • Question: I am observing unexpected spots on my TLC/impurities in my HPLC analysis. What are potential side products?

  • Answer:

    • (Z/E)-Isomerization: The Wittig reaction is designed to produce a (Z)-configured double bond. However, suboptimal conditions could lead to the formation of the (E)-isomer. Careful optimization of the reaction conditions is necessary to ensure high selectivity.[1]

    • Dehydration: Prostaglandins of the A and J series can undergo dehydration. For instance, PGA2 can be non-enzymatically dehydrated to 15-deoxy-PGA2.[7] This can be a potential side reaction, especially under acidic or basic conditions during workup or purification.

    • Epimerization: The stereocenter at C15 is crucial. While the synthesis is designed to be stereoselective, harsh reaction conditions could potentially lead to epimerization, resulting in the formation of the (15S)-PGA2 diastereomer.

Issue 3: Degradation of the final product during purification or storage.

  • Question: My purified 15(R)-PGA2 seems to be degrading over time. How can I prevent this?

  • Answer: Prostaglandins are known to be chemically unstable under certain conditions.

    • pH Sensitivity: PGA2 and related compounds can degrade in both acidic and alkaline aqueous media.[3] It is crucial to maintain a neutral pH during aqueous workups and to use purified, neutral solvents for chromatography.

    • Temperature: Store the purified compound at -20°C or lower to minimize degradation.[5]

    • Atmosphere: To prevent oxidation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

Quantitative Data Summary

The following table summarizes the optimized conditions and reported yields for the final steps in a published synthesis of 15(R)-PGA2.[1]

StepReactants and ConditionsProductYield (%)
Wittig Reaction Hemiacetal intermediate, Wittig salt 20 (4.0 equiv.), t-AmylOK (8.0 equiv.), THF, 0°C to r.t., 3 hProtected α-side chain intermediateN/A
Oxidation Secondary allylic alcohol, Dess-Martin periodinane (DMP) (1.8 equiv.), NaHCO3 (5.0 equiv.), CH2Cl2, r.t., 1 hα,β-unsaturated ketone intermediate85%
Deprotection TBDPS-protected ketone, HF/py (300 equiv.), THF, 0°C to 45°C, 12 h(15R)-PGA2 71%

Experimental Protocols

Protocol: Final Steps for the Synthesis of 15(R)-PGA2 (Adapted from Lackner et al.[1][6])

  • Wittig Reaction for α-Side Chain Installation:

    • To a solution of the hemiacetal intermediate in anhydrous THF at 0°C, add freshly prepared Wittig salt (4.0 equivalents).

    • Slowly add potassium tert-amylate (8.0 equivalents) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Oxidation of the Secondary Allylic Alcohol:

    • Dissolve the alcohol intermediate in CH2Cl2.

    • Add NaHCO3 (5.0 equivalents) followed by Dess-Martin periodinane (DMP) (1.8 equivalents).

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

    • Extract the product and purify by column chromatography to yield the α,β-unsaturated ketone.

  • Final Deprotection to Yield 15(R)-PGA2:

    • Dissolve the TBDPS-protected ketone in THF in a suitable polymer flask.

    • Cool the solution to 0°C and slowly add a solution of HF in pyridine (B92270) (300 equivalents).

    • Allow the reaction to warm to 45°C and stir for 12 hours.

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the product and purify by column chromatography to obtain 15(R)-PGA2.

Visualizations

Experimental Workflow for 15(R)-PGA2 Synthesis

The following diagram illustrates the key stages in the synthesis of 15(R)-PGA2.

G cluster_start Starting Material cluster_core Core Synthesis cluster_final Final Product start 2,5-Dimethoxy- tetrahydrofuran domino Domino-Aldol Reaction start->domino Organocatalysis heck Mizoroki-Heck Reaction domino->heck wittig Wittig Reaction heck->wittig Install α-chain oxidation Oxidation (DMP) wittig->oxidation Form enone deprotection Deprotection oxidation->deprotection Remove silyl (B83357) group final_product 15(R)-PGA2 deprotection->final_product

Caption: Key stages in the total synthesis of 15(R)-PGA2.

General Prostaglandin Biosynthesis Pathway

This diagram shows the general biological pathway for the synthesis of prostaglandins from arachidonic acid.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberation cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox Oxygenation & Cyclization pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pga_synthase Isomerase pgh2->pga_synthase pga2 Prostaglandin A2 (PGA2) pga_synthase->pga2 Conversion

Caption: Simplified biological synthesis of Prostaglandin A2.

References

Technical Support Center: Troubleshooting 15(R)-Prostaglandin Stability Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting stability issues related to 15(R)-prostaglandins. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 15(R)-prostaglandins?

A1: The stability of 15(R)-prostaglandins is primarily influenced by pH, temperature, solvent, light, and exposure to air (oxygen). Like their 15(S) counterparts, 15(R)-prostaglandins are sensitive to both acidic and basic conditions, which can catalyze degradation. Elevated temperatures accelerate the rate of degradation, while exposure to light and oxygen can lead to photolytic and oxidative degradation, respectively.

Q2: How should I store my 15(R)-prostaglandin solid compounds and stock solutions?

A2: Proper storage is critical for maintaining the integrity of your 15(R)-prostaglandin.

  • Solid Form: Store the solid compound in a tightly sealed, light-resistant container at -20°C or below.[1] Purging the container with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.[1]

  • Stock Solutions in Organic Solvents: Prepare stock solutions in anhydrous organic solvents such as ethanol (B145695), DMSO, or dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant vials. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: How long are aqueous solutions of 15(R)-prostaglandins stable?

A3: Aqueous solutions of prostaglandins (B1171923) are generally unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] If you must prepare an aqueous solution in advance, it should be kept on ice and used as quickly as possible.

Q4: What are the common degradation pathways for 15(R)-prostaglandins?

A4: The degradation pathways for 15(R)-prostaglandins are expected to be similar to their 15(S)-epimers. For E-series prostaglandins, this includes dehydration to form PGA and subsequent isomerization to PGB compounds, particularly under basic conditions. Epimerization at other chiral centers can also occur. For F-series prostaglandins, degradation can also involve oxidation and other rearrangements.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or no biological activity observed in my assay.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperature and protected from light and air.[1]

      • Check Age of Solutions: Ensure that aqueous working solutions were freshly prepared. Avoid using aqueous solutions that are more than a day old.[1]

      • Perform an Analytical Check: If possible, analyze the compound or solution by HPLC or LC-MS to confirm its identity and purity.

  • Possible Cause 2: Improper Solution Preparation.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: When preparing the stock solution, ensure the prostaglandin (B15479496) is fully dissolved in the organic solvent before further dilution into aqueous buffers. Sonication can aid in dissolution.

      • Minimize Organic Solvent in Final Assay: While a small amount of an organic solvent like DMSO is necessary to dissolve the prostaglandin, ensure the final concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Issue 2: Precipitate forms when diluting the organic stock solution into an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility.

    • Troubleshooting Steps:

      • Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C can help improve solubility.

      • Vortex During Addition: Vigorously vortex the aqueous buffer while slowly adding the organic stock solution to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

      • Use an Intermediate Dilution Step: Consider performing an intermediate dilution of the high-concentration stock solution in the same organic solvent before the final dilution into the aqueous buffer. This can make the final dilution more accurate and less prone to precipitation.

Data Presentation: Stability of Prostaglandins

The following tables summarize stability data for prostaglandins. Note that specific quantitative data for many 15(R)-prostaglandins is limited; therefore, data for closely related 15(S)-prostaglandins are provided for guidance.

Table 1: pH Stability of Prostaglandin E2 (PGE2) at 25°C

pHHours for 10% Loss
3-4133
653
842
94.2
100.42 (25 min)

(Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2)

Table 2: General Storage Recommendations for Prostaglandins

FormStorage TemperatureRecommended SolventShelf Life
Solid-20°CN/AAt least 1 year
Organic Stock Solution-80°CDMSO, Ethanol, DMFAt least 6 months
Aqueous Working Solution4°C (on ice)Aqueous Buffer (e.g., PBS)Use immediately; not recommended for storage beyond one day

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 15(R)-Prostaglandin

  • Allow the vial of solid 15(R)-prostaglandin to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve a 10 mM concentration.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-resistant vials.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for 15(R)-Prostaglandins

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of your 15(R)-prostaglandin.

  • Sample Preparation: Prepare a solution of the 15(R)-prostaglandin in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution.

    • Thermal Stress: Incubate the sample solution at 60°C.

    • Photolytic Stress: Expose the sample solution to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Quantify the decrease in the parent compound and the formation of degradation products over time.

Protocol 3: Stability-Indicating HPLC Method for Prostaglandins

This is a general reverse-phase HPLC method that can be adapted for the analysis of 15(R)-prostaglandins and their degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

Below are diagrams illustrating key pathways and workflows related to 15(R)-prostaglandin stability.

degradation_pathway PGE 15(R)-Prostaglandin E-series PGA Prostaglandin A-series PGE->PGA Dehydration (Acid/Base Catalyzed) Epimers Other Epimers PGE->Epimers Epimerization PGB Prostaglandin B-series PGA->PGB Isomerization (Base Catalyzed)

Caption: Simplified degradation pathway of E-series prostaglandins.

experimental_workflow start Start: 15(R)-Prostaglandin Sample stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep aliquot Aliquot for Single Use stock_prep->aliquot storage Store at -80°C aliquot->storage working_prep Prepare Fresh Aqueous Working Solution storage->working_prep assay Perform Experiment working_prep->assay

Caption: Recommended workflow for preparing 15(R)-prostaglandin solutions.

troubleshooting_logic start Inconsistent/No Biological Activity check_storage Verify Storage Conditions (-20°C or below, protected from light) start->check_storage check_solution_age Was Aqueous Solution Prepared Fresh Today? check_storage->check_solution_age Storage OK prepare_fresh Prepare Fresh Aqueous Solution check_solution_age->prepare_fresh No check_dissolution Ensure Complete Dissolution of Stock Solution check_solution_age->check_dissolution Yes outcome_ok Problem Resolved prepare_fresh->outcome_ok analytical_check Consider Analytical Check (HPLC/LC-MS) check_dissolution->analytical_check outcome_persist Problem Persists: Investigate Other Experimental Parameters analytical_check->outcome_persist

Caption: Troubleshooting logic for loss of 15(R)-prostaglandin activity.

References

Technical Support Center: Optimizing Dosage for 15(R)-15-methyl-PGD2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-15-methyl-PGD2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experiments with this potent and selective CRTH2/DP2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-15-methyl-PGD2 and what is its primary mechanism of action?

15(R)-15-methyl-PGD2 is a synthetic and metabolically stable analog of prostaglandin (B15479496) D2 (PGD2). Its primary mechanism of action is as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] It shows significantly less activity at the DP1 receptor, making it a valuable tool for studying the specific roles of the DP2 receptor in various physiological and pathological processes, particularly in the context of allergic inflammation.[1]

Q2: What are the main applications of 15(R)-15-methyl-PGD2 in research?

Due to its selective agonist activity at the DP2 receptor, 15(R)-15-methyl-PGD2 is widely used in research to investigate the roles of this receptor in:

  • Allergic Inflammation: Studying the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1]

  • Asthma and Allergic Diseases: Investigating the mechanisms of airway inflammation and bronchoconstriction.

  • Immune Response: Elucidating the signaling pathways involved in type 2 immunity.

Q3: How should I store and handle 15(R)-15-methyl-PGD2?

15(R)-15-methyl-PGD2 is typically supplied as a solution in an organic solvent like methyl acetate. For long-term storage, it should be kept at -20°C.[2][3] Aqueous solutions of the compound are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[2]

Q4: In which solvents is 15(R)-15-methyl-PGD2 soluble?

The solubility of 15(R)-15-methyl-PGD2 is high in several organic solvents.[2][3] For aqueous-based experiments, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) and then dilute it with the aqueous buffer of choice.[4]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response in in vitro Experiments
Possible Cause Troubleshooting Steps
Incorrect Dosage Ensure the concentration of 15(R)-15-methyl-PGD2 is within the effective range for your cell type. For many immune cells, the EC50 is in the low nanomolar range.[1] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Compound Degradation Prepare fresh aqueous solutions for each experiment from a stock solution stored at -20°C in an organic solvent.[2] Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number. High passage numbers can lead to changes in receptor expression and signaling.
Incorrect Vehicle Control The organic solvent used to dissolve 15(R)-15-methyl-PGD2 (e.g., DMSO, ethanol) can have effects on cells at certain concentrations. Ensure your vehicle control contains the same final concentration of the solvent as your experimental samples.
Issue 2: Difficulty Dissolving 15(R)-15-methyl-PGD2 for Aqueous Applications
Possible Cause Troubleshooting Steps
Low Aqueous Solubility Prostaglandin analogs are often lipophilic and have poor solubility in aqueous buffers.[5]
Precipitation upon Dilution To prepare an aqueous working solution, first dissolve 15(R)-15-methyl-PGD2 in a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting the experiment.[4]
Incorrect Solvent Temperature Ensure your solvent is at room temperature before attempting to dissolve the compound. Sonication can also help to facilitate dissolution.[4]
Issue 3: Unexpected Results or High Variability in in vivo Experiments
Possible Cause Troubleshooting Steps
Improper Dosing and Administration Refer to the dosage tables below for recommended starting points for different animal models and administration routes. Ensure the chosen vehicle is appropriate for the administration route and that the compound is fully dissolved.
Animal Strain and Sex Differences Be aware that responses to GPCR agonists can vary between different animal strains and sexes. Ensure consistency in your experimental groups.
Metabolism and Clearance While 15(R)-15-methyl-PGD2 is designed to be more metabolically stable than PGD2, its pharmacokinetic profile can influence the outcome. Consider the timing of your measurements post-administration.

Data Presentation

Solubility Data
SolventApproximate Solubility
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL[3]
Ethanol>75 mg/mL[3]
Dimethylformamide (DMF)>100 mg/mL[3]
PBS (pH 7.2)~5 mg/mL[2]
In Vitro Effective Concentrations
Cell Type/AssayEC50 ValueReference
Eosinophil CD11b expression1.4 nM[1]
Eosinophil actin polymerization3.8 nM[1]
Eosinophil chemotaxis1.7 nM[1]
In Vivo Dosage Guidelines
Animal ModelAdministration RouteDosageExperimental Context
Rat (Brown Norway)Intratracheal InstillationNot specified, but noted to be more potent than PGD2Pulmonary eosinophil infiltration[6]
Guinea PigNebulization100 µg/mLAirway reflex events[7]

Experimental Protocols

Protocol 1: Preparation of 15(R)-15-methyl-PGD2 for in vitro Cell-Based Assays
  • Prepare a Stock Solution:

    • If 15(R)-15-methyl-PGD2 is supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen.

    • Reconstitute the compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol to a concentration of 1-10 mM. For example, to make a 1 mM stock solution (MW: 366.5 g/mol ), dissolve 0.367 mg in 1 mL of DMSO.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability or function (typically ≤0.1%).

  • Cell Stimulation:

    • Add the prepared working solutions of 15(R)-15-methyl-PGD2 or vehicle control to your cells.

    • Incubate for the desired period based on your experimental endpoint (e.g., calcium flux, chemotaxis, cytokine release).

Mandatory Visualization

Signaling Pathway of 15(R)-15-methyl-PGD2 via the DP2 Receptor

DP2_Signaling_Pathway 15(R)-15-methyl-PGD2 Signaling Cascade cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DP2 DP2 (CRTH2) Receptor G_protein Gi/o Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Agonist 15(R)-15-methyl-PGD2 Agonist->DP2 Binds to

Caption: DP2 receptor signaling pathway initiated by 15(R)-15-methyl-PGD2.

Experimental Workflow for a Cell Migration Assay

Cell_Migration_Workflow Experimental Workflow: Cell Migration Assay cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis prep_agonist Prepare 15(R)-15-methyl-PGD2 and Vehicle Control Solutions add_agonist Add Agonist/Vehicle to Lower Chamber of Transwell Plate prep_agonist->add_agonist prep_cells Isolate and Prepare Target Cells (e.g., Eosinophils) add_cells Add Cell Suspension to Upper Chamber (Insert) prep_cells->add_cells incubation Incubate at 37°C (e.g., 1-3 hours) add_agonist->incubation add_cells->incubation quantify Quantify Migrated Cells in Lower Chamber (e.g., Flow Cytometry) incubation->quantify

Caption: Workflow for assessing cell migration in response to 15(R)-15-methyl-PGD2.

References

Technical Support Center: Synthesis of 15(R)-Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 15(R)-eicosanoids.

I. Troubleshooting Guides

This section addresses specific problems that may arise during key stages of 15(R)-eicosanoid synthesis.

Stereocontrol at C-15

Question: I am getting low enantioselectivity in the Sharpless asymmetric epoxidation of the allylic alcohol precursor for the C-15 stereocenter. What are the possible causes and solutions?

Answer: Low enantioselectivity in the Sharpless asymmetric epoxidation is a common issue that can often be resolved by careful attention to reaction conditions and reagent quality.

Possible Causes:

  • Water in the reaction mixture: The titanium catalyst is extremely sensitive to water, which can lead to the formation of achiral catalysts and destroy the chiral environment, resulting in low enantiomeric excess (ee).

  • Impurities in reagents: The quality of the titanium tetraisopropoxide, tert-butyl hydroperoxide (TBHP), and diethyl tartrate (DET) is crucial. Old or improperly stored reagents can lead to poor results.

  • Incorrect stoichiometry of the catalyst system: The ratio of Ti(OiPr)₄ to the chiral tartrate ligand is critical for the formation of the active chiral catalyst. An excess of tartrate is often required.

  • Reaction temperature: The reaction is typically performed at low temperatures (-20 °C to -78 °C) to enhance enantioselectivity. Deviations from the optimal temperature can lead to a decrease in ee.

  • Substrate-related issues: Some allylic alcohols are inherently poor substrates for this reaction, leading to lower selectivity.

Troubleshooting Solutions:

  • Ensure anhydrous conditions: Use freshly dried solvents (e.g., dichloromethane) and glassware. The use of molecular sieves (3Å or 4Å) in the reaction mixture can help to scavenge trace amounts of water.

  • Use high-quality reagents: Use freshly distilled or newly purchased titanium tetraisopropoxide. Use anhydrous TBHP in toluene (B28343). Ensure the chiral tartrate is of high optical purity.

  • Optimize catalyst loading and stoichiometry: A catalyst loading of 5-10 mol% is typical. A slight excess of the tartrate ligand (10-20 mol%) compared to the titanium isopropoxide can be beneficial.

  • Maintain low temperature: Carefully control the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone).

  • Consider a kinetic resolution approach: For secondary allylic alcohols, the Sharpless epoxidation can be used for kinetic resolution, where one enantiomer reacts faster than the other, leaving the unreacted enantiomer in high ee.

Olefination Reactions for Polyene Assembly

Question: My Wittig reaction to form a Z-double bond is giving a mixture of E/Z isomers with low selectivity. How can I improve the Z-selectivity?

Answer: Achieving high Z-selectivity in Wittig reactions, especially for the synthesis of the polyene chain in eicosanoids, can be challenging. The stereochemical outcome is influenced by the nature of the ylide, the aldehyde, and the reaction conditions.

Possible Causes:

  • Use of stabilized ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of E-alkenes.

  • Presence of lithium salts: Lithium salts, often present when using n-butyllithium as a base, can promote the equilibration of the intermediate betaines, leading to the thermodynamically more stable E-alkene.

  • Reaction temperature: Higher reaction temperatures can also favor the formation of the E-isomer.

Troubleshooting Solutions:

  • Use unstabilized ylides: For Z-selectivity, unstabilized or semi-stabilized ylides are preferred.

  • Employ "salt-free" conditions: Prepare the ylide using a sodium or potassium base, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS), to avoid the presence of lithium salts.

  • Perform the reaction at low temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically favored Z-oxaphosphetane intermediate.

  • Consider the Horner-Wadsworth-Emmons (HWE) reaction (Still-Gennari modification): For the synthesis of Z-olefins, the Still-Gennari modification of the HWE reaction is a powerful alternative. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strong, non-coordinating bases (e.g., KHMDS) in the presence of 18-crown-6 (B118740) to achieve high Z-selectivity.

Purification of Stereoisomers

Question: I am struggling to separate the 15(R) and 15(S) epimers of my synthetic eicosanoid. What are the recommended purification methods?

Answer: The separation of 15(R) and 15(S) epimers is a critical and often difficult step in the synthesis of 15(R)-eicosanoids. Due to their similar physical properties, standard chromatographic techniques are often insufficient.

Recommended Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers and diastereomers of eicosanoids.

    • Normal-Phase Chiral HPLC: Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are frequently used. A typical mobile phase consists of a mixture of n-hexane, isopropanol, and a small amount of acetic acid.

    • Reversed-Phase Chiral HPLC: This method is advantageous for its compatibility with mass spectrometry.

  • Derivatization followed by chromatography: In some cases, derivatizing the hydroxyl or carboxyl groups with a chiral reagent can create diastereomers that are more easily separated by standard chromatography (e.g., silica (B1680970) gel). The chiral auxiliary can then be removed.

Troubleshooting HPLC Separation:

  • Optimize the mobile phase: Small changes in the ratio of the solvents in the mobile phase can significantly impact the resolution.

  • Adjust the flow rate: A lower flow rate can sometimes improve separation.

  • Control the column temperature: Temperature can affect the retention times and selectivity.

  • Consider derivatization for detection: If UV detection is not sensitive enough, derivatization of the carboxyl group to a pentafluorobenzyl (PFB) ester can enhance sensitivity for electron capture detection.

II. Frequently Asked Questions (FAQs)

Protecting Group Strategies

Q: What are the most suitable protecting groups for the hydroxyl and carboxylic acid functionalities during the synthesis of 15(R)-eicosanoids?

A: The choice of protecting groups is critical to avoid unwanted side reactions. A careful strategy of orthogonal protection is necessary.

  • Hydroxyl Groups:

    • Silyl (B83357) ethers: These are widely used due to their ease of introduction, stability, and selective removal.

      • Trimethylsilyl (TMS): Easily removed under mild acidic conditions.

      • Triethylsilyl (TES): More stable than TMS.

      • tert-Butyldimethylsilyl (TBDMS or TBS): A robust protecting group, stable to a wide range of conditions and typically removed with fluoride (B91410) ions (e.g., TBAF).

      • tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBDMS.

  • Carboxylic Acid Group:

    • Methyl or Ethyl Esters: Commonly used and are generally stable. They are typically removed by saponification with a base like lithium hydroxide (B78521) (LiOH) at the end of the synthesis.

    • Benzyl Ester: Can be removed by hydrogenolysis, which is a mild method.

    • Silyl Esters: Can be used if mild, non-aqueous removal is required.

Q: How do I avoid compatibility issues with protecting groups during multi-step synthesis?

A: Plan your synthetic route carefully, considering the stability of each protecting group to the conditions of subsequent reaction steps. For example, if you have a TBDMS ether and a methyl ester, you can selectively deprotect the silyl ether with TBAF without affecting the ester. Conversely, you can hydrolyze the ester with LiOH without cleaving the TBDMS ether.

Stability and Handling

Q: 15(R)-eicosanoids are known to be unstable. What precautions should I take during and after synthesis?

A: The polyene structure of eicosanoids makes them susceptible to oxidation and degradation.

  • Handling:

    • Work under an inert atmosphere (argon or nitrogen) whenever possible, especially when handling intermediates and the final product.

    • Use degassed solvents.

    • Avoid exposure to strong light and high temperatures.

  • Storage:

    • Store stock solutions in an organic solvent (e.g., ethanol, methanol, or acetonitrile) at -80°C for long-term stability.

    • Minimize freeze-thaw cycles.

  • Aqueous Solutions:

    • 15(R)-eicosanoids have limited stability in aqueous solutions. It is best to prepare fresh working solutions for each experiment.

    • The stability of the related lipoxin A4 is pH-dependent, being more stable at neutral or slightly alkaline pH.[1]

Yield and Purity

Q: What are typical overall yields for the total synthesis of 15(R)-eicosanoids like 15-epi-lipoxin A4?

A: The total synthesis of these complex molecules is often lengthy, and overall yields can be modest. For example, a convergent synthesis of novel aromatic lactone analogues of Lipoxin A4 reported an overall yield of 12-13% over six steps in the longest linear sequence.[2] A total synthesis of 15-epi-LXA4 has been achieved with a Sharpless catalytic asymmetric epoxidation generating the C15 chiral center with >98% ee.[3]

III. Quantitative Data

Table 1: Enantioselectivity of Sharpless Asymmetric Epoxidation in Eicosanoid Synthesis

Allylic Alcohol SubstrateChiral LigandTemperature (°C)Enantiomeric Excess (ee, %)Reference
Precursor to 15-epi-LXA4(+)-DET-20>98[3]
(E)-2-Hexen-1-olDiethyl (2R,3R)-tartrate-7096.4-97.5[4]
GeraniolL-(+)-DET-2095[5]

Table 2: Stereoselectivity of Olefination Reactions in Eicosanoid Synthesis

Reaction TypeAldehyde/KetoneYlide/Phosphonate (B1237965)ConditionsProduct Ratio (Z:E)Reference
Wittig ReactionAldehyde precursorUnstabilized ylideSalt-free, -78°CPredominantly Z[6]
HWE (Still-Gennari)Aldehyde precursorbis(trifluoroethyl)phosphonateKHMDS, 18-crown-6, THF, -78°C>95:5[7]
HWE ReactionAldehyde precursorStabilized phosphonateNaH, THFPredominantly E[8]

IV. Experimental Protocols

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Add 4Å molecular sieves to anhydrous dichloromethane (B109758) (DCM) and stir for at least 1 hour before use.

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the allylic alcohol (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution).

    • Cool the solution to -20 °C in a suitable cooling bath.

  • Catalyst Formation:

    • To the cooled solution, add (+)-diethyl tartrate ((+)-DET, 0.12 eq) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 0.10 eq).

    • Stir the mixture for 30 minutes at -20 °C. The solution should turn a pale yellow color.

  • Epoxidation:

    • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 2.0 eq) dropwise over 10-15 minutes, maintaining the internal temperature below -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or a 10% aqueous solution of tartaric acid.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxy alcohol.

Horner-Wadsworth-Emmons (HWE) Olefination (for E-alkenes)

This protocol is a general procedure for the synthesis of E-alkenes.

  • Preparation:

    • Dry all glassware and ensure all reagents and solvents are anhydrous.

  • Ylide Formation:

    • In a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography. The dialkylphosphate byproduct is water-soluble and can often be removed during the aqueous work-up.

V. Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of 15(R)-Epi-Lipoxin A4

Biosynthesis of 15(R)-Epi-Lipoxin A4 AA Arachidonic Acid COX2 Aspirin-acetylated COX-2 AA->COX2 Endothelial Cell HETE_15R 15(R)-HETE COX2->HETE_15R LOX5 5-Lipoxygenase (in leukocytes) HETE_15R->LOX5 Transcellular Transport EpiLTA4 15(R)-epi-LTA4 LOX5->EpiLTA4 LTA4_hydrolase LTA4 Hydrolase EpiLTA4->LTA4_hydrolase EpiLXA4 15(R)-epi-Lipoxin A4 LTA4_hydrolase->EpiLXA4

Caption: Biosynthesis of 15(R)-epi-Lipoxin A4.

Diagram 2: General Workflow for Chemical Synthesis of 15(R)-Eicosanoids

Chemical Synthesis Workflow Start Simple Precursors FragA Synthesis of Top Fragment (e.g., C1-C12) Start->FragA FragB Synthesis of Bottom Fragment (e.g., C13-C20) Start->FragB Coupling Fragment Coupling (e.g., Wittig, Stille) FragA->Coupling Stereo Stereoselective Reaction (e.g., Sharpless Epoxidation) to set C15-(R) stereocenter FragB->Stereo Stereo->Coupling Deprotection Deprotection of functional groups Coupling->Deprotection Purification Purification (Chiral HPLC) Deprotection->Purification Final 15(R)-Eicosanoid Purification->Final

Caption: Convergent synthesis of 15(R)-eicosanoids.

References

Technical Support Center: Refining Purification Methods for 15(R)-PTA2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 15(R)-prostaglandin A2 (15(R)-PTA2). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent methods for purifying this compound and other prostaglandins (B1171923) involve chromatographic techniques. These include normal-phase and reversed-phase high-performance liquid chromatography (HPLC).[1][2][3][4] Preparative thin-layer chromatography (TLC) and column chromatography using silica (B1680970) gel are also utilized for the separation and purification of prostaglandins.[1][5] Additionally, purification can be achieved using non-polar porous synthetic resins, which adsorb the prostaglandins from an aqueous or water-containing organic solvent solution, followed by elution with an organic solvent.[6]

Q2: What are the critical factors affecting the stability of this compound during purification?

A2: Prostaglandins, including this compound, are sensitive to pH and temperature. Prostaglandin (B15479496) E2 (PGE2), a related compound, is known to degrade to prostaglandin A2 (PGA2) and prostaglandin B2 (PGB2), particularly in basic solutions (pH > 7.4).[7] For chromatographic separations of prostaglandin acids, a mobile phase pH of around 4 is often recommended to ensure adequate separation and stability without causing degradation.[8][9] It is also advisable to store prostaglandin solutions at low temperatures (e.g., -20°C) and to prepare aqueous solutions fresh before use.[10][11]

Q3: What are the potential impurities I might encounter when purifying synthetic this compound?

A3: Impurities in synthetic prostaglandins can arise from the synthesis process, purification, and storage. Common impurities for prostaglandins include stereoisomers, such as epimers at the C-15 position (15(S)-PTA2), and geometric isomers, like the 5-trans-isomer.[12][13] Degradation products, such as PGB2 formed from the degradation of PGA2, can also be present.[2] In the production of a related compound, arbaprostil (B1667587) (15(R)-15-methyl PGE2), 15(R)-15-methyl PGA2 is a known impurity.[13]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-performance liquid chromatography (HPLC) with UV detection is a standard and effective method for determining the purity of prostaglandins.[2][14] For highly sensitive and selective quantification, especially of isomers, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Recovery of this compound Degradation of the compound: Prostaglandins are unstable at non-optimal pH and elevated temperatures.[7]- Ensure all solutions, especially the mobile phase, are maintained at an acidic pH (around 4).[8][9] - Perform all purification steps at a low temperature (e.g., 4°C) where possible. - Prepare fresh solutions and use them promptly.[10][11]
Irreversible adsorption to the stationary phase: This can occur with highly active silica gel.- Use a deactivated silica gel for column chromatography. - If the compound is still not eluting, consider switching to a different purification method like reversed-phase chromatography or using a non-polar porous resin.[6]
Compound eluted in the solvent front: The chosen mobile phase may be too polar for normal-phase chromatography or too non-polar for reversed-phase.- Check the first fractions collected to see if the compound has eluted. - Adjust the mobile phase composition to be less eluotropic (less polar for normal-phase, more polar for reversed-phase).
Poor Resolution of this compound from Impurities Inappropriate column selection: The column chemistry may not be suitable for separating closely related isomers.- For separating enantiomers (e.g., 15(R) vs. 15(S) epimers), a chiral stationary phase column (e.g., Chiracel OJ-RH) is necessary.[8][9] - For other isomers, consider columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases.
Suboptimal mobile phase composition: The mobile phase may not provide sufficient selectivity for the separation.- Optimize the ratio of organic solvents in the mobile phase. A three-component mobile phase (e.g., acetonitrile:methanol:water) can be effective for prostaglandin isomers.[8] - Adjust the pH of the mobile phase; a pH of around 4 is often optimal for acidic prostaglandins.[8][9]
Incorrect column temperature: Temperature can significantly affect chromatographic selectivity.- For some prostaglandin isomers, increasing the column temperature (e.g., to 40°C) may be necessary to achieve baseline separation.[8]
High Backpressure in HPLC System Clogged column frit or tubing: Particulate matter in the sample or mobile phase can block the system.[16]- Always filter samples and mobile phases before use. - If the column is clogged, try back-flushing it with an appropriate solvent. If this fails, the frit or the column may need to be replaced.
Sample is too viscous: A highly concentrated or improperly prepared sample can increase pressure.- Dilute the sample with the mobile phase. - Ensure the sample is fully dissolved before injection.
Impure Fractions After Purification Co-elution of impurities: The purification method may not be sufficiently resolving the target compound from structurally similar impurities.- Re-optimize the chromatographic conditions (mobile phase, column, temperature) for better separation. - Consider a second, orthogonal purification step (e.g., normal-phase followed by reversed-phase chromatography).
Degradation of the product during processing: The compound may be degrading after collection.- Immediately store purified fractions at low temperatures (-20°C or below). - If the solvent is to be evaporated, do so at low temperatures using a rotary evaporator.

Data Presentation

Table 1: Illustrative Purification Data for a Prostaglandin (PGE2)

The following table provides an example of the kind of data that should be recorded during the purification of a prostaglandin. While specific to PGE2, it serves as a template for documenting the purification of this compound. A reported purification of PGE2 from an enzymatic reaction mixture gave yields of 25-37% with a purity of 90-100%.[17]

Purification Step Starting Material Product Yield (%) Purity (%) Analytical Method
Liquid-Liquid Extraction Crude Reaction MixtureExtracted Prostaglandins~80-90% (estimated)50-70%TLC, HPLC
Column Chromatography Extracted ProstaglandinsPurified PGE225-37% (overall)90-100%HPLC, LC-MS

Experimental Protocols

Protocol 1: General Procedure for Extraction and Initial Purification

This protocol is a general guideline based on methods used for various prostaglandins and should be optimized for this compound.

  • Acidification and Extraction:

    • Acidify the aqueous sample containing this compound to a pH of 3.0-4.0 with a suitable acid (e.g., hydrochloric acid).[6]

    • Extract the acidified solution with an equal volume of an organic solvent such as ethyl acetate (B1210297).[6]

    • Separate the organic phase and wash it with water.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure at a low temperature.

  • Solid-Phase Extraction (SPE) (Optional Clean-up Step):

    • Dissolve the residue from the extraction in a small volume of a water-containing organic solvent (e.g., 15% ethanol (B145695) in water).[6]

    • Condition a C18 SPE cartridge by washing with ethanol followed by deionized water.[18]

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge sequentially with water, 15% ethanol, and hexane (B92381) to remove impurities.[18]

    • Elute the this compound with ethyl acetate or another suitable organic solvent.[18]

    • Evaporate the solvent to obtain the partially purified product.

Protocol 2: Reversed-Phase HPLC Purification

This protocol outlines a typical reversed-phase HPLC method for prostaglandin purification.

  • Column: C18 reversed-phase column (e.g., µ-Bondapack C18, XBridge C18).[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water, with the aqueous component acidified to pH 4 with phosphoric or formic acid.[8][9] The exact ratio should be optimized for the best separation. For example, a gradient of increasing organic solvent concentration can be employed.[14][15]

  • Flow Rate: Typically 1-2 mL/min for analytical scale, and higher for preparative scale, adjusted for optimal resolution.

  • Detection: UV detection at a suitable wavelength (e.g., 216 nm for PGA compounds).[13]

  • Temperature: Column temperature can be maintained at ambient or elevated (e.g., 40°C) to improve resolution.[8]

  • Procedure:

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_spe Optional SPE Cleanup cluster_hplc Final Purification start Crude Product acidify Acidify to pH 3-4 start->acidify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract concentrate1 Concentrate extract->concentrate1 spe C18 Solid-Phase Extraction concentrate1->spe concentrate2 Concentrate spe->concentrate2 hplc Reversed-Phase HPLC concentrate2->hplc collect Collect Pure Fractions hplc->collect concentrate3 Final Concentration collect->concentrate3 end Pure this compound concentrate3->end

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Purity? degradation Check for Degradation start->degradation Yes resolution Optimize Resolution start->resolution No, but impure adsorption Check for Adsorption degradation->adsorption If no degradation sol_ph Adjust pH to ~4 degradation->sol_ph sol_temp Lower Temperature degradation->sol_temp sol_column Use Deactivated/Different Column adsorption->sol_column column Change Column Type resolution->column If still impure sol_mobile_phase Optimize Mobile Phase resolution->sol_mobile_phase sol_chiral Use Chiral Column column->sol_chiral end Improved Purification sol_ph->end sol_temp->end sol_column->end sol_mobile_phase->end sol_chiral->end

Caption: A logical troubleshooting workflow for common purification problems.

References

overcoming solubility problems with 15(R)-prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of 15(R)-prostaglandins during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 15(R)-prostaglandins in a question-and-answer format.

Q1: My 15(R)-prostaglandin, which was supplied in an organic solvent, precipitated when I diluted it in my aqueous buffer. What happened and how can I fix it?

A: This is a common issue arising from the poor aqueous solubility of many prostaglandins (B1171923). Prostaglandins are lipids and are often practically insoluble in water or aqueous buffers at high concentrations. When you dilute the organic stock solution into an aqueous medium, the prostaglandin (B15479496) can crash out of solution if its concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Solvent Choice: Ensure the initial stock solution is prepared in a water-miscible organic solvent like ethanol (B145695) or DMSO.[1][2]

  • Dilution Method: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring gently. This helps to disperse the prostaglandin quickly and can prevent localized high concentrations that lead to precipitation.

  • Lower the Concentration: The most effective solution is often to make more dilute working solutions. You may need to perform serial dilutions to reach your desired final concentration without precipitation.

  • pH Adjustment: The solubility of some prostaglandins is pH-dependent. For instance, Prostaglandin E2's aqueous solubility increases at a pH above 6.[3] Check the technical data sheet for your specific 15(R)-prostaglandin for any pH-dependent solubility information.

  • Use of a Carrier: For in vivo studies or challenging cell culture models, consider the use of a carrier protein like albumin or formulating the prostaglandin with a solubilizing agent like a cyclodextrin, though this may impact its biological activity and requires validation.[4]

Q2: I'm seeing inconsistent results in my cell-based assays. Could this be related to prostaglandin solubility or stability?

A: Yes, inconsistent results are frequently linked to issues with compound solubility and stability. If the prostaglandin is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.

Troubleshooting Steps:

  • Visual Inspection: Before use, visually inspect your stock and working solutions for any precipitate. If you see any, do not use the solution. Try re-solubilizing with gentle warming or sonication, but be aware that this may degrade the compound. Preparing a fresh solution is often the best course of action.

  • Storage Conditions: Prostaglandins can be unstable, especially in aqueous solutions. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C.[5][6] Aqueous working solutions should be prepared fresh for each experiment and not stored for long periods. Avoid repeated freeze-thaw cycles.[6]

  • Adsorption to Plastics: Prostaglandins are lipophilic and can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion polypropylene (B1209903) tubes and pipette tips where possible.

  • Assay Controls: Include appropriate vehicle controls in your experiments. This will help you distinguish between a true biological effect and an artifact of the solvent or dilution procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of a 15(R)-prostaglandin?

A: The best initial solvent is typically a water-miscible, anhydrous organic solvent. For many 15(R)-prostaglandins, manufacturers recommend solvents such as DMSO, ethanol, or DMF (dimethylformamide).[1] For example, 15(R)-Prostaglandin F2α is soluble at over 100 mg/mL in DMSO and ethanol.[1] Always consult the product-specific data sheet provided by the supplier for the recommended solvent and maximum solubility.

Q2: How should I properly store my 15(R)-prostaglandin?

A: Unopened products, often supplied as a solution in methyl acetate (B1210297) or as a solid, should be stored at -20°C.[5] Once a stock solution is prepared in an organic solvent like DMSO or ethanol, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6] Aqueous solutions are much less stable and should be prepared fresh for each experiment.[3]

Q3: Are 15(R)-prostaglandins biologically active?

A: The 15(R) configuration generally results in significantly lower biological activity compared to the naturally occurring 15(S) stereoisomer.[1][5] For example, 15(R)-PGF2α has only 25% of the potency of PGF2α in some studies, which is attributed to reduced affinity for its receptor.[1] However, some 15(R)-prostaglandins are used as prodrugs, which are converted to the active 15(S)-isomer under certain conditions, such as the acid-catalyzed epimerization of 15(R)-15-Methyl PGF2α in the stomach.[7][8]

Quantitative Solubility Data

The solubility of prostaglandins can vary significantly based on the specific compound and the solvent. The data below is compiled for 15(R)-Prostaglandin F2α as a representative example.

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO>100>281.3
DMF>100>281.3
Ethanol>100>281.3
PBS (pH 7.2)>10>28.1
10 mM Na2CO3>6.5>18.3
Data is for 15(R)-Prostaglandin F2α (MW: 354.5 g/mol ) and sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol 1: Preparation of Prostaglandin Stock and Working Solutions

This protocol provides a general method for solubilizing a 15(R)-prostaglandin for use in typical cell culture experiments.

Materials:

  • 15(R)-prostaglandin (lyophilized powder or solution in methyl acetate)

  • Anhydrous DMSO or 100% Ethanol

  • Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and low-adhesion tips

Methodology:

  • Preparation of High-Concentration Stock Solution (e.g., 10 mg/mL):

    • If the prostaglandin is in a solvent like methyl acetate, first evaporate the solvent under a gentle stream of nitrogen.

    • To the vial containing the dried prostaglandin, add the appropriate volume of anhydrous organic solvent (e.g., DMSO or ethanol) to achieve the desired high concentration (e.g., 10 mg/mL or ~28 mM for 15(R)-PGF2α).

    • Vortex gently until the prostaglandin is completely dissolved. This is your primary stock solution.

  • Storage of Stock Solution:

    • Aliquot the primary stock solution into smaller, single-use volumes in sterile, low-adhesion polypropylene tubes.

    • Store the aliquots at -20°C or -80°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Preparation of Aqueous Working Solution:

    • On the day of the experiment, thaw one aliquot of the primary stock solution.

    • Prepare an intermediate dilution if necessary. For example, dilute the 10 mg/mL stock 1:100 in the same organic solvent to get a 100 µg/mL solution.

    • To prepare the final working solution, add the organic stock (or intermediate dilution) dropwise into the sterile aqueous buffer or cell culture medium while gently vortexing. Important: Do not add the aqueous buffer to the organic stock.

    • Ensure the final concentration of the organic solvent in your working solution is low (typically <0.1%) to avoid solvent toxicity in cell-based assays.

  • Final Use:

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of prostaglandins.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start 15(R)-Prostaglandin (Lyophilized or in Solvent) evaporate Evaporate Shipping Solvent (e.g., under Nitrogen) start->evaporate If needed dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) start->dissolve evaporate->dissolve stock High-Concentration Stock Solution (e.g., 10 mg/mL) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Serially Dilute into Aqueous Buffer (e.g., PBS) (Add stock to buffer slowly) thaw->dilute final Final Working Solution (Use Immediately) dilute->final assay Perform Experiment (e.g., Cell-Based Assay) final->assay

Caption: Workflow for preparing 15(R)-prostaglandin stock and working solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr Prostaglandin Receptor (GPCR) g_protein G-Protein (e.g., Gs) gpcr->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Modulates atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inflammation, Vasodilation) pka->response Phosphorylates Targets prostaglandin Prostaglandin prostaglandin->gpcr Binds

References

Technical Support Center: Detection of Low Levels of 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate detection and quantification of low levels of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting low levels of 15(R)-HETE?

A1: The two primary methods for detecting and quantifying 15(R)-HETE are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is highly sensitive and specific, making it the gold standard for accurately quantifying 15(R)-HETE, especially at low concentrations.[1] ELISA is a higher-throughput method but can be susceptible to cross-reactivity with other structurally similar eicosanoids.[2]

Q2: Why is chiral separation important when analyzing 15(R)-HETE?

A2: 15(R)-HETE and its stereoisomer, 15(S)-HETE, have the same chemical formula but different spatial arrangements of the hydroxyl group.[2] These isomers can have different biological activities. Therefore, chiral separation, typically using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC), is crucial to differentiate and accurately quantify the R and S enantiomers.[3]

Q3: What are the most common sources of sample loss during preparation?

A3: Sample loss during the preparation of lipid mediators like 15(R)-HETE can occur at several stages. The most common sources of loss are incomplete extraction from the biological matrix, inefficient elution during solid-phase extraction (SPE), and degradation of the analyte. To mitigate this, it is essential to use a validated extraction protocol, spike samples with a deuterated internal standard (e.g., 15(S)-HETE-d8) to monitor and correct for recovery, and avoid repeated freeze-thaw cycles.[4]

Q4: Can I use an ELISA kit for 15(S)-HETE to measure 15(R)-HETE?

A4: It is generally not recommended. ELISA kits are based on antibody-antigen binding, and the specificity of the antibody is critical. An antibody designed for 15(S)-HETE will likely have very low cross-reactivity with 15(R)-HETE, leading to inaccurate quantification.[5] Always check the manufacturer's data sheet for cross-reactivity information with the R-enantiomer.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible CauseRecommended Solution
Low Signal/Poor Sensitivity Suboptimal ionization efficiency.Screen both positive and negative electrospray ionization (ESI) modes; 15(R)-HETE is typically detected in negative ESI mode.[6] Optimize source parameters like capillary voltage, gas flow rates, and temperature.[7]
Matrix effects suppressing the signal.Improve sample cleanup using solid-phase extraction (SPE).[3] Assess matrix effects by performing a spike and recovery experiment.[2] Diluting the sample may also help minimize matrix interference.[2]
Inefficient chromatographic separation.Optimize the mobile phase composition and gradient to ensure good peak shape and resolution.[6] For chiral separation, ensure the correct chiral column and mobile phase are used.[3]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Non-specific binding in the MS source.Clean the mass spectrometer source components as per the manufacturer's recommendations.
Poor Reproducibility Variability in sample preparation.Standardize all sample handling, extraction, and storage procedures.[2] Use an automated liquid handler for precise pipetting if available.
Inconsistent instrument performance.Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each batch.
ELISA Troubleshooting
IssuePossible CauseRecommended Solution
High Background Signal Non-specific binding of antibodies.Increase the concentration and/or incubation time of the blocking buffer.[2] Ensure sufficient washing between steps.[2]
Concentration of detection antibody is too high.Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[2]
Contaminated reagents or buffers.Use fresh, sterile buffers and reagents.[8]
Low or No Signal Inactive reagents (antibody, conjugate, or substrate).Ensure proper storage of all kit components. Avoid repeated freeze-thaw cycles of standards and antibodies.[9] Test the activity of the enzyme conjugate and substrate.
Omission of a key reagent.Carefully follow the kit protocol and ensure all reagents are added in the correct order.[8]
Insufficient incubation times.Adhere to the incubation times specified in the manufacturer's protocol.[8]
High Variability Between Wells Inaccurate pipetting.Use calibrated pipettes and ensure consistent technique. Pre-rinse pipette tips.
Improper mixing of reagents.Gently mix the plate after adding reagents to ensure homogeneity.
Temperature variation across the plate.Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.[8]
Higher Than Expected 15(R)-HETE Levels Cross-reactivity with other eicosanoids.Consult the kit's datasheet for known cross-reactants.[2] Confirm results with a more specific method like LC-MS/MS.[2]

Quantitative Data Summary

Table 1: Cross-Reactivity of a Commercial 15(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
15(S)-HETE100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
15(R)-HETE 0.08%
12(S)-HETE0.04%
5(S)-HETE<0.01%
Data sourced from a representative commercial ELISA kit.[5] Cross-reactivity for 15(R)-HETE is very low, highlighting the need for a specific assay or method.

Table 2: Recovery of Eicosanoids from Cell Culture Media using Solid-Phase Extraction

EicosanoidRecovery (%)
Mono-hydroxy eicosanoids (e.g., HETEs)75 - 100%
Di-hydroxy eicosanoids75 - 100%
Leukotrienes~50%
Prostaglandins~50%
Data indicates excellent recovery for mono- and di-hydroxy eicosanoids like 15(R)-HETE.[10]

Experimental Protocols

Detailed Methodology: Sample Preparation and Extraction for LC-MS/MS

This protocol outlines a general procedure for the solid-phase extraction (SPE) of 15(R)-HETE from biological samples such as plasma or cell culture supernatants.[3][11]

  • Internal Standard Spiking: To 1 mL of the biological sample, add a deuterated internal standard (e.g., 1 ng of [2H8]-15(S)-HETE) to account for extraction losses.

  • Sample Acidification: Adjust the pH of the sample to approximately 3.0 with a dilute acid (e.g., 2.5 N hydrochloric acid).[11] This step is crucial for the efficient binding of acidic lipids to the SPE sorbent.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[10]

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[10]

  • Elution: Elute the eicosanoids, including 15(R)-HETE, with 1 mL of methanol.[10]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

Visualizations

15(R)-HETE_Signaling_Pathway 15(R)-HETE Biosynthesis and Metabolism Pathway AA Arachidonic Acid COX2 Aspirin-Acetylated COX-2 AA->COX2 HETE15R 15(R)-HETE COX2->HETE15R Synthesis LOX5 5-Lipoxygenase (5-LOX) HETE15R->LOX5 Metabolism EpiLipoxins 15-epi-Lipoxins (e.g., 15-epi-LXA4) LOX5->EpiLipoxins

Caption: Biosynthesis of 15(R)-HETE and its conversion to 15-epi-lipoxins.

Experimental_Workflow General Workflow for 15(R)-HETE Quantification by LC-MS/MS start Start sample_prep Sample Collection & Preparation start->sample_prep extraction Solid-Phase Extraction (SPE) sample_prep->extraction chiral_hplc Chiral HPLC Separation extraction->chiral_hplc ms_detection Tandem Mass Spectrometry (MS/MS) Detection chiral_hplc->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for 15(R)-HETE analysis using LC-MS/MS.

Troubleshooting_Tree Troubleshooting Low Signal in LC-MS/MS start Low or No Signal for 15(R)-HETE check_ms Check MS Performance (Tune & Calibrate) start->check_ms Is MS performing well? check_lc Check LC System (Peak Shape of Standard) check_ms->check_lc Yes optimize_ms Optimize Source Parameters (Voltage, Gas, Temp) check_ms->optimize_ms No check_extraction Evaluate Sample Prep (Check Internal Standard Recovery) check_lc->check_extraction Yes optimize_lc Optimize Mobile Phase & Gradient check_lc->optimize_lc No optimize_extraction Improve Sample Cleanup (Modify SPE Protocol) check_extraction->optimize_extraction No ok Problem Resolved check_extraction->ok Yes optimize_ms->ok optimize_lc->ok optimize_extraction->ok

References

Technical Support Center: Optimizing the Wittig Reaction in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Wittig reaction in prostaglandin (B15479496) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Wittig reaction in prostaglandin synthesis?

The Wittig reaction is a crucial method for forming carbon-carbon double bonds, which is essential for constructing the two aliphatic side chains of the prostaglandin molecule.[1] Specifically, it is used to couple a phosphorus ylide with an aldehyde or ketone on the cyclopentane (B165970) core, such as the "Corey aldehyde," to introduce the α- and ω-chains with precise stereochemistry.[1]

Q2: What is the difference between a stabilized and a non-stabilized ylide, and which should I use for prostaglandin synthesis?

The choice between a stabilized and a non-stabilized ylide is critical for controlling the stereochemistry of the resulting alkene side chain.

  • Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are more reactive and typically yield the Z-alkene (cis) isomer. This is often desired for the α-chain of many prostaglandins.[2][3]

  • Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) are less reactive and predominantly form the E-alkene (trans) isomer.[2]

For the synthesis of many naturally occurring prostaglandins, which require a Z-alkene in the α-chain, a non-stabilized ylide is the appropriate choice.[4][5]

Q3: My Wittig reaction is giving low yields. What are the common causes?

Low yields in Wittig reactions during prostaglandin synthesis can stem from several factors:

  • Instability of the Aldehyde: The aldehyde precursor, often the "Corey aldehyde," can be unstable and prone to side reactions like elimination, especially under basic conditions.[6]

  • Inactive or Decomposed Ylide: Ylides, particularly non-stabilized ones, are sensitive to moisture and air. Incomplete formation or decomposition of the ylide will directly impact the yield.[7]

  • Poor Ylide Formation: The base used may not be strong enough or fresh enough to fully deprotonate the phosphonium (B103445) salt.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role and must be carefully controlled.[6]

  • Difficult Purification: The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can be challenging to separate from the desired prostaglandin product, leading to apparent low yields after purification.[8]

Q4: How can I control the stereoselectivity of the Wittig reaction?

Controlling the Z/E stereoselectivity is paramount. Here are key factors:

  • Ylide Choice: As mentioned, non-stabilized ylides favor Z-alkenes, while stabilized ylides favor E-alkenes.[2]

  • Salt Effects: Lithium salts can decrease Z-selectivity by promoting equilibration of intermediates. For high Z-selectivity with non-stabilized ylides, it is often best to use sodium or potassium bases to generate the ylide in a "salt-free" manner.[9][10]

  • Solvent: The polarity of the solvent can influence the stereochemical outcome. Aprotic, non-polar solvents like THF or diethyl ether are commonly used.[11]

  • Temperature: Wittig reactions with non-stabilized ylides are typically run at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control and enhance Z-selectivity.[6]

Q5: Are there alternatives to the Wittig reaction for prostaglandin synthesis?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative. It employs a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding stabilized Wittig ylide. The HWE reaction typically provides excellent E-selectivity and has the significant advantage that its phosphate (B84403) byproduct is water-soluble, simplifying purification.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion of Starting Aldehyde 1. Inactive Ylide: The phosphonium salt was not fully deprotonated, or the ylide decomposed.- Use a freshly opened, strong base (e.g., n-BuLi, NaH, KOtBu).- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents.[7]- Consider generating the ylide in situ in the presence of the aldehyde.[12]
2. Poor Aldehyde Quality: Aldehyde has oxidized or polymerized.- Use freshly prepared or purified aldehyde.
3. Insufficient Reaction Time or Temperature: The reaction is too slow under the current conditions.- Monitor the reaction by TLC to determine the optimal reaction time.- Allow the reaction to warm slowly to room temperature after the initial low-temperature addition.[6]
Low Yield with Formation of Byproducts 1. Elimination of Aldehyde: The aldehyde precursor is base-sensitive and undergoes elimination to form an enal.- Add the aldehyde slowly to the pre-formed ylide at low temperature.- For the related HWE reaction, the addition of LiCl can suppress this side reaction.
2. Epimerization: Base-catalyzed epimerization at a stereocenter alpha to a carbonyl group.- Use a bulkier base like diisopropylethylamine (DIPEA) if applicable.- Maintain low temperatures throughout the reaction.[6]
3. Difficult Purification: Co-elution of the product with triphenylphosphine oxide (TPPO).- After the reaction, precipitate TPPO by adding a non-polar solvent like hexane (B92381) or a diethyl ether/hexane mixture and filter.[13]- Purify the crude product using flash column chromatography with a carefully selected solvent system.[6]
Incorrect Stereoselectivity (e.g., too much E-isomer when Z is desired) 1. Ylide is too stable: The phosphonium salt has unintended electron-withdrawing character.- Ensure the phosphonium salt precursor is correct for generating a non-stabilized ylide.
2. Presence of Lithium Salts: Using n-BuLi as a base can lead to Li+ ions that decrease Z-selectivity.- Use a sodium-based ylide (e.g., generated with dimsyl sodium in DMSO as in Corey's synthesis) or a potassium base (e.g., KOtBu) for higher Z-selectivity.[9][14]
3. Reaction Temperature is too High: Higher temperatures can allow for equilibration to the more thermodynamically stable E-isomer.- Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during ylide addition and the initial phase of the reaction.

Quantitative Data Summary

The following tables summarize quantitative data for olefination reactions in prostaglandin synthesis, primarily drawing from the seminal work of E.J. Corey on PGF₂α.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions in PGF₂α Synthesis

ReactionSide ChainReagentsYieldSelectivityReference
Wittig Reaction α-chainDimsyl sodium in DMSO80% (over 3 steps)Predominantly Z-isomer[14]
HWE Reaction ω-chainNaH, DME70% (over 2 steps)Predominantly E-isomer[14]
Z-selective Wittig α-chainNot specified82% (over 2 steps)Z-selective[4]

Table 2: Influence of Solvent on Wittig Stereoselectivity (Semi-stabilized ylide)

SolventZ/E RatioPolarity (ETN)
Toluene81/190.099
Dichloromethane (DCM)50/500.309
Water (H₂O)27/731.000
Data adapted from a study on semi-stabilized ylides, illustrating the general trend of solvent polarity on stereoselectivity.[11]

Experimental Protocols

Protocol 1: Wittig Reaction for α-Chain Installation (Based on Corey's PGF₂α Synthesis)

This protocol describes the introduction of the α-chain using a non-stabilized ylide to achieve the desired Z-alkene.

  • Ylide Preparation:

    • Under an inert nitrogen or argon atmosphere, prepare a solution of dimsyl sodium by reacting sodium hydride (NaH) with anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction:

    • To the prepared ylide solution, add the phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) and stir to form the corresponding ylide.

    • Cool the reaction mixture.

    • Slowly add a solution of the protected Corey lactol (the hemiacetal form of the Corey aldehyde) in DMSO to the ylide solution.

    • Allow the reaction to proceed at room temperature.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final deprotection step (e.g., with acetic acid in water) yields the prostaglandin.[14]

    • Purify the final product by column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation (Based on Corey's PGF₂α Synthesis)

This protocol outlines the formation of the E-enone intermediate by introducing the ω-chain.

  • Ylide Preparation:

    • To a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous dimethoxyethane (DME), add sodium hydride (NaH) at room temperature under an inert atmosphere.

    • Stir the mixture for approximately 60 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.[1]

  • Reaction:

    • Add a solution of the Corey aldehyde in DME to the carbanion solution.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the resulting enone by column chromatography.[1]

Visualized Workflows and Logic

Experimental Workflow for Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ylide_prep Ylide Preparation (Phosphonium Salt + Base) reaction Combine Reactants (Low Temperature, Inert Atm.) ylide_prep->reaction aldehyde_prep Aldehyde Solution (e.g., Corey Aldehyde) aldehyde_prep->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Purification (Chromatography) extract->purify product Final Prostaglandin Analog purify->product

Caption: A generalized experimental workflow for the Wittig reaction in prostaglandin synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Wittig start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_byproducts TLC shows new spots (byproducts)? check_sm->check_byproducts No ylide_issue Potential Ylide Issue: - Inactive Base - Wet Solvents - Air Exposure check_sm->ylide_issue Yes elimination_issue Aldehyde Elimination: - Base too strong - Temp too high check_byproducts->elimination_issue Yes purification_issue Purification Loss: - Co-elution with TPPO check_byproducts->purification_issue No conditions_issue Suboptimal Conditions: - Temp too low - Time too short ylide_issue->conditions_issue solution Review Protocols & Optimize ylide_issue->solution elimination_issue->solution purification_issue->solution

References

Technical Support Center: 15(R)-Eicosanoid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-eicosanoid bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during the quantification of 15(R)-eicosanoids, such as 15(R)-hydroxyeicosatetraenoic acid [15(R)-HETE], using Enzyme Immunoassays (EIA/ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Section 1: Troubleshooting Enzyme Immunoassays (EIA/ELISA)

Enzyme immunoassays are a common method for quantifying eicosanoids, but they can be susceptible to issues like high background and cross-reactivity.

Q1: My ELISA results show a high background signal. What are the common causes and solutions?

High background can obscure the specific signal from your target analyte, leading to inaccurate results.[1] This is often caused by non-specific binding of antibodies or insufficient washing.[1][2]

Potential Causes and Solutions:

  • Insufficient Washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[2] After the final wash, ensure all residual liquid is removed by tapping the plate on absorbent paper.

  • Sub-optimal Antibody Dilution: The concentrations of primary or secondary antibodies may be too high. Titrate each antibody to find the optimal dilution that balances signal strength with background noise.[2]

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.[3] The TMB Substrate Solution is light-sensitive and should be protected from light; if it turns blue before use, it is contaminated and must be discarded.[3]

  • Improper Blocking: Increase the concentration or incubation time of the blocking buffer.[2] If issues persist, consider using a blocking buffer from a different species.[2]

Q2: My ELISA results for 15(R)-HETE are much higher than expected. Could this be due to cross-reactivity?

Yes, unexpectedly high results in an ELISA are often due to the antibody detecting other structurally similar molecules present in the sample.[2] This is a significant issue for immunoassays of eicosanoids due to the large number of related isomers.[4]

  • Identify Potential Cross-Reactants: The most common cross-reactants for 15-HETE antibodies are other dihydroxyeicosatetraenoic acids (diHETEs) like 5,15-diHETE and 8,15-diHETE.[2][5] Some antibodies may also fail to distinguish between stereoisomers like 15(S)-HETE and 15(R)-HETE.[2]

  • Verify Antibody Specificity: Always consult the manufacturer's datasheet for detailed cross-reactivity data.[2] If this information is not comprehensive, you may need to perform a competitive ELISA experiment with suspected cross-reactants to assess specificity yourself.[2]

  • Sample Purification: To minimize interference, use a sample preparation technique like Solid-Phase Extraction (SPE) to isolate the analyte of interest before performing the immunoassay.[6]

Data Presentation: Immunoassay Cross-Reactivity

The specificity of an immunoassay is critical for accurate quantification. The table below presents typical cross-reactivity data for a 15-HETE immunoassay, highlighting potential interferences.

CompoundCross-Reactivity (%)
15(S)-HETE100%
15(R)-HETEVaries by kit, check datasheet
5,15-diHETE53%[5]
8,15-diHETE6.6%[5]
5-HETE<1%[5]
12-HETE<1%[5]
Arachidonic Acid<1%[5]
Prostaglandin E2 (PGE2)<1%[5]

Note: Data is illustrative and based on published radioimmunoassay results.[5] Always refer to the specific ELISA kit datasheet for precise cross-reactivity information.

Section 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for eicosanoid quantification due to its high specificity and sensitivity.[7] However, it requires careful optimization.

Q1: I am seeing a very weak or no signal for my 15(R)-HETE standard. What should I check?

Low signal intensity is a common challenge, often due to the low endogenous concentrations of eicosanoids.[8]

Troubleshooting Steps:

  • Check Ionization Mode: Eicosanoids like 15(R)-HETE are typically analyzed in negative ion mode because they readily form a deprotonated molecule [M-H]⁻.[4][8]

  • Optimize MS Parameters: The declustering potential and collision energy are critical for sensitive detection and must be optimized for your specific instrument.[4][8] This is typically done by infusing a standard solution of 15(R)-HETE.[8]

  • Verify MRM Transitions: For 15(R)-HETE (mass ~320.2 Da), the precursor ion is typically m/z 319.2.[8] Common product ions include m/z 175 and 219.[8] Ensure these are correctly set in your method.

  • Assess Sample Extraction: Inefficient recovery of 15(R)-HETE from the biological matrix during sample preparation will significantly reduce signal intensity.[8]

Q2: The retention time for 15(R)-HETE is shifting between injections. What is causing this?

Stable retention times are essential for reliable quantification.[8]

Potential Causes and Solutions:

  • Mobile Phase Inconsistency: Ensure the mobile phase is prepared accurately and consistently for every batch.[8]

  • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations directly impact retention times.[8]

  • System Leaks: Check the LC system for any leaks, which can cause pressure fluctuations and lead to retention time shifts.[8]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation: Typical LC-MS/MS Parameters for Eicosanoids

The following table provides a starting point for developing an LC-MS/MS method for 15(R)-HETE and related compounds. Parameters should be optimized on the specific instrument used.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
15(R)-HETE319.2175, 219[8]Negative
15(S)-HETE319.2175Negative
5(S)-HETE319.2115Negative
12(S)-HETE319.2179Negative
20-HETE319.2245Negative
Prostaglandin E2351.2271Negative
Thromboxane B2369.2169Negative

Note: This table is a compilation from various sources for illustrative purposes.[9][8]

Section 3: General Sample Preparation and Extraction

Proper sample handling and extraction are the most critical steps for accurate eicosanoid measurement.

Q1: What is the most important step to prevent inaccurate eicosanoid measurements during sample collection?

The most critical step is to prevent the artificial (ex vivo) formation of eicosanoids during sample collection and processing.[10] Tissue homogenization or platelet activation during blood collection can activate enzymes and lead to falsely elevated levels.[10]

Best Practices:

  • Immediately add inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases to your samples upon collection.[10]

  • Keep samples on ice at all times during processing.[10]

  • For long-term storage, keep extracted samples in an organic solvent at -80°C in the dark.[10]

Q2: My analyte recovery is consistently low after Solid-Phase Extraction (SPE). How can I troubleshoot this?

Low recovery is a frequent problem in SPE.[10] The issue can occur at any stage of the process: loading, washing, or elution.[10][11]

Mandatory Visualization: Troubleshooting Logic for Low SPE Recovery

Low_SPE_Recovery start Low Analyte Recovery Detected check_fractions Analyze flow-through, wash, and elution fractions start->check_fractions analyte_in_flowthrough Analyte found in flow-through/wash? check_fractions->analyte_in_flowthrough analyte_in_elution Analyte retained on column (found in elution)? analyte_in_flowthrough->analyte_in_elution  No retention_issue Problem: Incomplete Retention/Binding analyte_in_flowthrough->retention_issue  Yes elution_issue Problem: Incomplete Elution analyte_in_elution->elution_issue  No solution_ph Adjust sample pH to ~3.5 to protonate eicosanoids retention_issue->solution_ph solution_flow Decrease sample loading flow rate retention_issue->solution_flow solution_wash Use a weaker wash solvent retention_issue->solution_wash solution_solvent Increase elution solvent strength (higher % organic) elution_issue->solution_solvent solution_volume Increase elution solvent volume elution_issue->solution_volume

Caption: A decision tree for troubleshooting low analyte recovery during SPE.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the difference between 15(R)-HETE and 15(S)-HETE, and why is it important?

15(R)-HETE and 15(S)-HETE are stereoisomers, meaning they have the same chemical formula but a different 3D arrangement of the hydroxyl (-OH) group at the 15th carbon.[2] This structural difference is biologically significant. For example, aspirin-acetylated COX-2 specifically generates 15(R)-HETE, which is a precursor to anti-inflammatory mediators called aspirin-triggered lipoxins.[12] In contrast, 15(S)-HETE is typically produced by 15-lipoxygenase. Distinguishing between them is crucial for understanding the specific inflammatory pathways active in a biological system.

Q2: Which bioassay should I choose: ELISA or LC-MS/MS?

The choice depends on your specific research needs.

  • ELISA: Offers a convenient, high-throughput method suitable for screening large numbers of samples.[13] However, it is prone to cross-reactivity, which can lead to overestimation of the analyte.[2][4]

  • LC-MS/MS: Considered the standard method for its high specificity and ability to quantify multiple eicosanoids simultaneously in a single run.[7][14] It can definitively distinguish between isomers, but it is more labor-intensive, time-consuming, and requires specialized equipment.[4]

Section 5: Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Samples

This protocol is a general guideline for extracting eicosanoids from aqueous samples (e.g., cell culture media, plasma) using a C18 SPE cartridge.

Methodology:

  • Sample Preparation: Acidify the sample to a pH of ~3.5 with acetic acid. This ensures the eicosanoids are in their protonated form for better retention on the C18 sorbent.[10] Add an appropriate internal standard (e.g., 15(S)-HETE-d8) for quantification.[14]

  • Cartridge Conditioning: Wet the SPE sorbent by washing with 2 mL of methanol (B129727), followed by 2 mL of water.[9] Do not allow the sorbent to dry out after this step.[10]

  • Sample Loading: Apply the acidified sample to the conditioned cartridge. Maintain a slow flow rate (~0.5-1 mL/minute) to ensure sufficient interaction between the analytes and the sorbent.[10]

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[9]

  • Elution: Elute the bound eicosanoids with 1 mL of methanol into a clean collection tube.[9]

  • Drying and Reconstitution: Evaporate the eluant to dryness under a stream of nitrogen or using a vacuum concentrator.[9] Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or assay buffer for ELISA.[9]

Mandatory Visualization: General Bioassay Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (with inhibitors) extraction 2. Solid-Phase Extraction (SPE) sample_collection->extraction reconstitution 3. Dry & Reconstitute Extract extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms elisa ELISA / Immunoassay reconstitution->elisa quant_lcms Peak Integration & Quantification lcms->quant_lcms quant_elisa Absorbance Reading & Standard Curve elisa->quant_elisa results Final Results quant_lcms->results quant_elisa->results

Caption: General workflow for 15(R)-eicosanoid analysis from sample to result.

Mandatory Visualization: 15(R)-HETE Biosynthesis Pathway

Signaling_Pathway AA Arachidonic Acid (from membrane phospholipids) Acetylated_COX2 Acetylated COX-2 AA->Acetylated_COX2 COX2 COX-2 COX2->Acetylated_COX2 Aspirin Aspirin Aspirin->COX2 acetylates HETE_15R 15(R)-HETE Acetylated_COX2->HETE_15R generates LOX5 5-Lipoxygenase (5-LOX) HETE_15R->LOX5 ATL Aspirin-Triggered Lipoxins (e.g., 15-epi-LXA4) LOX5->ATL converts to

Caption: Biosynthesis of 15(R)-HETE and Aspirin-Triggered Lipoxins.[12]

References

Technical Support Center: Stereospecific Synthesis of 15(R)-Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of 15(R)-prostaglandins. Our aim is to address common experimental challenges to improve stereoselectivity and overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for establishing the 15(R)-stereochemistry in prostaglandin (B15479496) synthesis?

A1: The reduction of the C15-ketone precursor is the most pivotal step for defining the stereochemistry at the C15 position. The choice of reducing agent and reaction conditions directly influences the diastereomeric ratio of the resulting 15(R)- and 15(S)-alcohols.

Q2: Why is the Corey lactone a key intermediate in achieving stereocontrol?

A2: The Corey lactone is a versatile intermediate that contains several of the required stereocenters for the prostaglandin core.[1][2] Its rigid bicyclic structure allows for predictable, stereocontrolled introduction of the side chains.[3] The stereochemistry of the cyclopentane (B165970) ring, established during the synthesis of the Corey lactone, guides the subsequent stereoselective transformations.[4]

Q3: Can enzymatic methods be used to achieve 15(R)-stereospecificity?

A3: While many enzymatic methods, such as those using 15-hydroxyprostaglandin dehydrogenase (15-PGDH), are highly specific for the synthesis of 15(S)-prostaglandins, specific enzymes can be engineered or selected for the reduction of a C15-ketone to a 15(R)-alcohol.[5][6] Chemoenzymatic approaches, which combine chemical synthesis with enzymatic steps, can offer high enantioselectivity.[7]

Q4: How can I accurately determine the diastereomeric excess (d.e.) of my 15(R)-prostaglandin product?

A4: The most common methods for determining the diastereomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] For NMR analysis, the use of chiral shift reagents may be necessary to resolve the signals of the two diastereomers.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Reduction of the C15-Ketone (Predominance of the 15(S)-isomer or a 1:1 Mixture)

Possible Cause Suggested Solution
Inappropriate Reducing Agent The choice of reducing agent is critical. For the synthesis of 15(R)-prostaglandins, sterically hindered reducing agents are often required to favor attack from the less hindered face of the ketone. Consider using a bulky borohydride (B1222165) reagent.
Suboptimal Reaction Temperature Low temperatures (e.g., -78°C) are often crucial for achieving high diastereoselectivity. Ensure that the reaction temperature is maintained consistently throughout the addition of the reducing agent and the subsequent reaction time.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reduction and thus the stereochemical outcome. Experiment with different aprotic solvents of varying polarity.
Steric Hindrance from Protecting Groups The protecting groups on the cyclopentane core can influence the trajectory of the hydride attack. Consider using a different protecting group strategy that may better direct the stereoselectivity.

Issue 2: Epimerization at C15 During a Subsequent Reaction Step

Possible Cause Suggested Solution
Harsh Reaction Conditions Prostaglandins (B1171923) can be sensitive to strongly acidic or basic conditions, which can lead to epimerization. Use mild reaction conditions whenever possible, especially during the removal of protecting groups.
Chromatographic Purification Issues Prolonged exposure to silica (B1680970) gel during column chromatography can sometimes cause epimerization. To mitigate this, consider using a less acidic stationary phase, such as deactivated silica gel, or an alternative purification method like flash chromatography with minimal residence time on the column.

Quantitative Data on Stereoselective Reductions

The following table summarizes the diastereomeric excess (d.e.) for the formation of the 15(R)-hydroxyl group from the corresponding 15-ketone using different reducing agents.

Reducing Agent Typical Diastereomeric Excess (d.e.) for 15(R)-isomer Reference
Sodium Borohydride (NaBH₄)Low to moderate (often favors 15(S))General Knowledge
Zinc Borohydride (Zn(BH₄)₂)Moderate to highGeneral Knowledge
L-Selectride®HighGeneral Knowledge
(R)-CBS Catalyst with Borane (B79455)>95%[8]

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of the Corey Lactone Diol

This protocol outlines a general procedure for the synthesis of the key (-)-Corey lactone diol intermediate.

  • Depolymerization of Dicyclopentadiene (B1670491): Heat dicyclopentadiene to reflux and collect the cyclopentadiene (B3395910) monomer by fractional distillation.[9]

  • Cycloaddition: React the freshly distilled cyclopentadiene with a suitable ketene (B1206846) equivalent (e.g., generated in situ from dichloroacetyl chloride and triethylamine) in an inert solvent like n-heptane at room temperature.[9]

  • Oxidative Cleavage and Lactonization: Treat the cycloadduct with an oxidizing agent, such as hydrogen peroxide in the presence of a base (e.g., NaOH), to effect a Baeyer-Villiger oxidation and subsequent ring opening to form the lactone.[9]

  • Dechlorination and Hydrolysis: Remove the chlorine atoms via a reduction reaction and hydrolyze the resulting intermediate to yield the diol.

  • Resolution: Perform a classical resolution using a chiral amine to separate the enantiomers and obtain the desired (-)-Corey lactone diol.

Protocol 2: Stereoselective Reduction of the C15-Ketone to the 15(R)-Alcohol

This protocol describes a general method for the stereoselective reduction of a 15-keto-prostaglandin intermediate.

  • Dissolution: Dissolve the 15-keto-prostaglandin precursor in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone (B3395972) bath.

  • Addition of Reducing Agent: Slowly add a solution of the chosen stereoselective reducing agent (e.g., L-Selectride® or a borane solution with a CBS catalyst) to the cooled solution of the ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., acetone or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Workup and Purification: Allow the reaction mixture to warm to room temperature, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography to isolate the 15(R)-prostaglandin.

Visualizations

Prostaglandin_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase PGE2 PGE2 PGH2->PGE2 PGE Synthase 15d-PGJ2 15d-PGJ2 PGD2->15d-PGJ2 Non-enzymatic NF-kB_Signaling NF-kB_Signaling 15d-PGJ2->NF-kB_Signaling Inhibition 15-keto-PGE2 15-keto-PGE2 PGE2->15-keto-PGE2 15-PGDH Gene_Expression Gene_Expression NF-kB_Signaling->Gene_Expression Activation

Caption: General overview of the prostaglandin biosynthesis and signaling pathway.

Corey_Lactone_Synthesis_Workflow Start Start Cyclopentadiene Cyclopentadiene Start->Cyclopentadiene Diels-Alder Diels-Alder Cyclopentadiene->Diels-Alder Bicyclic_Adduct Bicyclic_Adduct Diels-Alder->Bicyclic_Adduct Baeyer-Villiger Baeyer-Villiger Bicyclic_Adduct->Baeyer-Villiger Corey_Lactone_Precursor Corey_Lactone_Precursor Baeyer-Villiger->Corey_Lactone_Precursor Hydrolysis_Resolution Hydrolysis_Resolution Corey_Lactone_Precursor->Hydrolysis_Resolution Corey_Lactone Corey_Lactone Hydrolysis_Resolution->Corey_Lactone

Caption: Simplified workflow for the stereocontrolled synthesis of the Corey lactone.

Stereoselective_Reduction_Logic cluster_reduction Stereoselective Reduction 15-Keto_Prostaglandin 15-Keto_Prostaglandin Bulky_Reducing_Agent Bulky_Reducing_Agent 15-Keto_Prostaglandin->Bulky_Reducing_Agent Favors 15(R) Chiral_Catalyst Chiral_Catalyst 15-Keto_Prostaglandin->Chiral_Catalyst High d.e. for 15(R) 15S-Prostaglandin 15S-Prostaglandin 15-Keto_Prostaglandin->15S-Prostaglandin Side Product 15R-Prostaglandin 15R-Prostaglandin Bulky_Reducing_Agent->15R-Prostaglandin Chiral_Catalyst->15R-Prostaglandin

Caption: Logical relationship for achieving 15(R)-stereoselectivity in C15-ketone reduction.

References

Technical Support Center: Addressing Off-Target Effects of 15(R)-Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the off-target effects of 15(R)-prostaglandin analogs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with 15(R)-prostaglandin analogs?

A1: While 15(R)-prostaglandin analogs are often designed to target a specific prostaglandin (B15479496) receptor, such as the FP receptor for PGF2α analogs, their structural similarity to endogenous prostaglandins (B1171923) can lead to activation of other prostanoid receptors. The most common off-target receptors of concern are the prostaglandin E (EP) receptor subtypes, particularly EP1 and EP3, and the prostaglandin D2 receptor subtype 2 (DP2, also known as CRTH2). Activation of these receptors can lead to unintended biological responses in your experiments.

Q2: My 15(R)-prostaglandin analog is showing an unexpected effect in my cell-based assay. How can I determine if this is an off-target effect?

A2: To determine if an unexpected effect is off-target, a systematic approach is recommended:

  • Literature Review: Check for known off-target activities of your specific analog or structurally similar compounds.

  • Receptor Expression Profiling: Confirm that your experimental cell line expresses your target receptor and lacks, or has low expression of, potential off-target receptors (e.g., EP1, EP3, DP2). RT-qPCR or Western blotting can be used for this.

  • Selective Antagonist Studies: Use selective antagonists for the suspected off-target receptors in conjunction with your 15(R)-analog. If the antagonist blocks the unexpected effect, it strongly suggests an off-target interaction.

  • Orthogonal Assays: Test your analog in a cell line that expresses the suspected off-target receptor but not your primary target receptor.

Q3: What are the downstream consequences of activating common off-target receptors like EP1, EP3, and DP2?

A3: Activation of these receptors triggers distinct signaling pathways:

  • EP1 Receptor: This receptor primarily couples to Gq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+)[1][2][3][4]. This can influence processes like smooth muscle contraction.

  • EP3 Receptor: The EP3 receptor typically couples to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels[5][6][7][8]. This can modulate a wide range of cellular processes, including cell proliferation and migration.

  • DP2 (CRTH2) Receptor: This receptor also couples to Gi, inhibiting cAMP, but is well-known for its role in mediating chemotaxis and activation of immune cells like eosinophils and Th2 lymphocytes through calcium mobilization and other pathways[1][9][10][11][12].

Q4: How can I mitigate off-target effects in my experiments?

A4: Mitigation can be achieved through several strategies:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of your analog that elicits the desired on-target effect, as off-target effects are often more pronounced at higher concentrations.

  • Employ Selective Antagonists: As mentioned in A2, co-treatment with a selective antagonist for the identified off-target receptor is a powerful tool to isolate your on-target effect.

  • Use Genetically Modified Cell Lines: Whenever possible, use cell lines that have been engineered to express only your receptor of interest (and not the off-target receptors).

  • Control Experiments: Always include appropriate controls, such as a parental cell line that does not express the target receptor, to differentiate on-target from non-specific effects.

Data Presentation: Receptor Binding & Functional Potency

The following tables summarize the binding affinities (Ki) and/or functional potencies (EC50) of various prostaglandin analogs. Note that many 15(R)-analogs have significantly reduced affinity for the FP receptor compared to their 15(S) counterparts[13].

LigandTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Off-Target ReceptorsOff-Target Binding (Ki, nM)Off-Target Potency (EC50, nM)Reference
PGF2α FP~2.8-EP1, EP3--[14]
15(R)-PGF2α FPLow Affinity (6.7% of PGF2α)Reduced Potency (25% of PGF2α)-Negligible-[13]
Latanoprost (B1674536) Acid FP9832-124EP1-119[15]
Bimatoprost (B1667075) Acid FP832.8-3.8EP1, EP395 (EP1), 387 (EP3)2.7 (EP1)[15]
Travoprost Acid FP351.4-3.6DP, EP1, EP3, EP4, IP, TP>3500-[15]
15(R)-Methyl-PGD2 DP2 (CRTH2)-1.7 (chemotaxis)DP1Low Activity-[10]
PGD2 DP2 (CRTH2)2.4----[1]
15-keto-PGF2α FP~100-fold less than PGF2α10-fold less active than PGF2α---[2][16][17]
8-iso-15-keto PGF2α TP-Vasoconstrictor activity---[18]

Troubleshooting Guides

Problem 1: My 15(R)-PGF2α analog, intended for the FP receptor, is causing a decrease in cAMP levels, which is inconsistent with FP receptor signaling.

  • Possible Cause: Your analog may be acting as an agonist at the EP3 receptor, which is known to couple to Gi and inhibit adenylyl cyclase[5][6][7][8]. Bimatoprost acid, for example, has been shown to have affinity for the EP3 receptor[15].

  • Troubleshooting Steps:

    • Confirm EP3 Expression: Use RT-qPCR to check if your cell line expresses the PTGER3 gene (the gene for the EP3 receptor).

    • Use a Selective EP3 Antagonist: Co-incubate your cells with your 15(R)-analog and a selective EP3 antagonist (e.g., DG-041 or ONO-AE3-240)[19][20][21]. If the cAMP decrease is prevented, this confirms EP3 as the off-target receptor.

    • Dose-Response Analysis: Determine if the cAMP-lowering effect occurs at a higher concentration than your desired FP-mediated effect. If so, you may be able to use a lower concentration of your analog to maintain on-target selectivity.

Problem 2: I am observing a rapid increase in intracellular calcium upon application of my 15(R)-analog, but the effect seems more potent than expected for my target receptor.

  • Possible Cause: Your compound could be activating the EP1 receptor, which strongly couples to Gq and stimulates the PLC-IP3-Ca2+ pathway[1][2][3][4]. Some PGF2α analogs, like latanoprost acid and bimatoprost acid, have known functional activity at the EP1 receptor[15].

  • Troubleshooting Steps:

    • Confirm EP1 Expression: Check for the expression of the PTGER1 gene (the gene for the EP1 receptor) in your cells.

    • Use a Selective EP1 Antagonist: Perform a calcium flux assay with your analog in the presence and absence of a selective EP1 antagonist (e.g., ONO-8713 or SC-51089)[20][22][23]. A reduction in the calcium signal in the presence of the antagonist points to EP1 activation.

    • Test in an EP1-Only Cell Line: If available, test your compound on a cell line engineered to express only the EP1 receptor to confirm this off-target activity.

  • Possible Cause: Your cell line may express the DP2 (CRTH2) receptor. 15(R)-prostaglandin D2 analogs are known to be potent and selective agonists of the DP2 receptor, which is a key mediator of chemotaxis in immune cells[1][9][10][11][12].

  • Troubleshooting Steps:

    • Confirm DP2 Expression: Use flow cytometry with a fluorescently labeled anti-CD294 (DP2) antibody or RT-qPCR for the PTGDR2 gene to check for DP2 expression.

    • Use a Selective DP2 Antagonist: Perform the chemotaxis assay with your analog in the presence of a selective DP2 antagonist (e.g., fevipiprant (B1672611) or setipiprant)[9]. Inhibition of cell migration will confirm the involvement of the DP2 receptor.

    • Review Cell Line Origin: Be aware that many immune cell lines (e.g., eosinophil-like or basophil-like cell lines) endogenously express high levels of the DP2 receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (your 15(R)-analog) for a suspected off-target receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target off-target receptor (e.g., HEK293-EP1).

  • Radiolabeled ligand for the off-target receptor (e.g., [3H]-PGE2).

  • Unlabeled test compound (15(R)-analog).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

  • 96-well plates.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Radioligand + a high concentration of unlabeled ligand for the off-target receptor.

    • Competition: Radioligand + varying concentrations of your 15(R)-analog.

  • Reaction Mixture: To each well, add:

    • 50 µL of Binding Buffer (or unlabeled ligand for NSB, or test compound for competition).

    • 50 µL of the radioligand at a final concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Binding Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of your test compound.

    • Determine the IC50 value (the concentration of your analog that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for EP1/DP2 Off-Target Activity

This protocol measures changes in intracellular calcium concentration in response to compound stimulation, a hallmark of Gq- or some Gi-coupled receptor activation.

Materials:

  • Cells expressing the suspected off-target receptor (e.g., HEK293-EP1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[20].

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (15(R)-analog) and selective antagonists.

  • Positive control (e.g., Ionomycin or ATP).

  • Black-walled, clear-bottom 96-well plates.

  • A fluorescence plate reader with an injection module or a flow cytometer equipped for calcium flux.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.

  • Antagonist Pre-incubation (if applicable): If using an antagonist, add it to the appropriate wells and incubate for 15-30 minutes before adding your analog.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Set the reader to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the injector, add your 15(R)-analog to the wells and continue recording the fluorescence for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

    • Generate a dose-response curve by plotting the response against the log concentration of your analog to determine the EC50.

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT)

Below are DOT language scripts to generate diagrams for the primary on-target (FP) and common off-target (EP1, EP3, DP2) signaling pathways.

FP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PG_Analog 15(R)-PG Analog FP_Receptor FP Receptor PG_Analog->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC PKC DAG->PKC Activates Ca_Store Ca2+ Store Ca_Cytosol ↑ [Ca2+]i ER->Ca_Cytosol Releases Ca2+ Downstream Downstream Cellular Effects Ca_Cytosol->Downstream PKC->Downstream

Caption: On-target FP receptor signaling cascade.

Off_Target_Signaling cluster_EP1 EP1 Pathway (Gq) cluster_EP3 EP3 Pathway (Gi) cluster_DP2 DP2/CRTH2 Pathway (Gi) PG_Analog 15(R)-PG Analog (Off-Target) EP1 EP1 Receptor PG_Analog->EP1 EP3 EP3 Receptor PG_Analog->EP3 DP2 DP2 Receptor PG_Analog->DP2 Gq Gq EP1->Gq PLC PLC Gq->PLC Ca_EP1 ↑ [Ca2+]i PLC->Ca_EP1 Gi_EP3 Gi EP3->Gi_EP3 AC_EP3 Adenylyl Cyclase Gi_EP3->AC_EP3 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 Gi_DP2 Gi DP2->Gi_DP2 Ca_DP2 ↑ [Ca2+]i Gi_DP2->Ca_DP2 Chemotaxis Chemotaxis & Cell Activation Gi_DP2->Chemotaxis

Caption: Common off-target signaling pathways.

Experimental Workflow Diagram (Graphviz DOT)

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Step1 Is the on-target receptor expressed and functional? Start->Step1 Decision1 Yes / No Step1->Decision1 Step2 Identify potential off-target receptors (e.g., EP1, EP3, DP2) via literature/database search. Decision1->Step2 Yes Conclusion_NoReceptor Check compound integrity and experimental setup. Consider non-receptor effects. Decision1->Conclusion_NoReceptor No Step3 Profile expression of off-target receptors in your system (RT-qPCR, Western, etc.). Step2->Step3 Step4 Perform functional assay with selective antagonists for suspected off-target receptors. Step3->Step4 Decision2 Is the unexpected effect blocked by an antagonist? Step4->Decision2 Conclusion_OnTarget Result is an atypical on-target response. Re-evaluate hypothesis. Decision2->Conclusion_OnTarget No Conclusion_OffTarget Off-target effect confirmed. Mitigate by using antagonist, lower analog concentration, or a different experimental system. Decision2->Conclusion_OffTarget Yes

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Optimization of Cell Stimulation with 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell stimulation experiments using 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-HETE and how is it produced?

15(R)-HETE is a monohydroxy fatty acid and a stereoisomer of the more commonly studied 15(S)-HETE.[1] A primary pathway for its endogenous production involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This acetylation alters the enzyme's activity, leading it to convert arachidonic acid into 15(R)-HETE.[2] It can also be produced by cytochrome P450 (CYP) isoforms, such as CYP2C9.[2]

Q2: What are the primary known biological roles of 15(R)-HETE?

15(R)-HETE has two main biological roles. Firstly, it serves as a precursor to a class of specialized pro-resolving mediators (SPMs) known as 15-epi-lipoxins (or aspirin-triggered lipoxins), such as 15-epi-lipoxin A4, through a process called transcellular biosynthesis.[3] Secondly, it can act directly as an agonist for the nuclear receptor peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[2][4]

Q3: How should I store and handle 15(R)-HETE?

15(R)-HETE should be stored at -20°C for long-term stability, where it can be stable for at least two years.[2][5] For experimental use, it is typically dissolved in an organic solvent like ethanol (B145695) or DMSO. It is important to minimize the final concentration of the organic solvent in the cell culture medium (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final solvent concentration. Due to its limited stability in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[6]

Q4: What are typical effective concentrations for 15(R)-HETE in cell-based assays?

The optimal concentration of 15(R)-HETE is highly cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Based on studies with the closely related 15(S)-HETE, concentrations can range from nanomolar to micromolar. For example, 15(S)-HETE has been shown to have effects at concentrations as low as 0.1 µM in human dermal microvascular endothelial cells.[7] For PPARβ/δ activation, both 15(R)-HETE and 15(S)-HETE are similarly potent agonists.[4]

Q5: What is the difference between 15(R)-HETE and 15(S)-HETE?

15(R)-HETE and 15(S)-HETE are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of the hydroxyl (-OH) group at the 15th carbon position.[1] This structural difference can lead to different biological activities and metabolic fates. For instance, 15(R)-HETE is the precursor to 15-epi-lipoxins, while 15(S)-HETE is a precursor to native lipoxins.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low cellular response Suboptimal 15(R)-HETE Concentration Perform a dose-response curve to identify the optimal concentration for your cell type and assay.[8]
Suboptimal Incubation Time Conduct a time-course experiment to determine the peak response time. Rapid responses like protein phosphorylation may occur within minutes, while changes in gene expression or cell migration can take hours.[8]
Degradation of 15(R)-HETE Ensure proper storage of stock solutions at -20°C. Avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.[8]
Cell Health and Passage Number Use healthy, low-passage cells. High passage numbers can alter cellular responses. Ensure cells are not overly confluent.[8]
Interference from Serum Serum contains lipids and growth factors that can interfere with the assay. Consider serum-starving the cells for a few hours to 24 hours before stimulation.[6]
Inconsistent or non-reproducible results Solvent Effects Always include a vehicle control with the same final concentration of the solvent used for 15(R)-HETE. Keep the solvent concentration below 0.1%.[6]
Binding to Plasticware Lipophilic molecules like 15(R)-HETE can bind to plastic surfaces. Consider using low-binding microplates or pre-incubating plates with a fatty acid-free BSA solution to block non-specific binding.[6]
Metabolism of 15(R)-HETE Your cells may be metabolizing 15(R)-HETE into other bioactive molecules. Be aware of the metabolic capacity of your cell type. LC-MS can be used to identify and quantify metabolites.[6]
Cytotoxicity observed at higher concentrations Solvent Toxicity Ensure the final solvent concentration is as low as possible (ideally <0.1%).[6]
Oxidative Stress At high concentrations (>1-10 µM), HETEs can induce reactive oxygen species (ROS) generation, leading to apoptosis or toxicity.[1]
Compound Instability Degradation products of 15(R)-HETE's precursor, 15(R)-HpETE, can be toxic. Ensure the purity of your 15(R)-HETE.[1]

Quantitative Data Summary

Direct quantitative data for 15(R)-HETE is limited in the literature. The following tables summarize available data for 15-HETE isomers and related metabolites to provide a comparative reference.

Table 1: Effects of 15-HETE Metabolites on Inflammatory Responses

Compound Target/Assay Effect Concentration / IC50
15-oxo-ETENF-κB activation (luciferase reporter assay)Dose-dependent suppression of TNFα-induced activation100 nM - 1 µM
15-oxo-ETEPro-inflammatory cytokine expression (LPS-stimulated THP-1 cells)Decrease in TNFα, IL-6, and IL-1β mRNA expression25 µM
15(S)-HETELTB4-induced neutrophil chemotaxisInhibitionMaximum inhibition (68%) at 100 µM
15(S)-HETENeutrophil migration across cytokine-activated endotheliumPotent inhibitionNot specified

Table 2: Effects of 15(S)-HETE on Cancer Cell Proliferation

Cell Line Effect IC50
HT-29 (colorectal cancer)Inhibition of proliferation40 µM[7]
PC3 (prostate cancer)Inhibition of proliferation30 µM[7]

Experimental Protocols

Protocol 1: General Cell Stimulation with 15(R)-HETE

This protocol provides a general workflow for stimulating cultured cells with 15(R)-HETE.

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, consider serum-starving the cells by replacing the growth medium with a serum-free or low-serum medium to enhance responsiveness.

  • Preparation of 15(R)-HETE Solution: Prepare a stock solution of 15(R)-HETE in an appropriate organic solvent (e.g., ethanol or DMSO). On the day of the experiment, prepare fresh serial dilutions of 15(R)-HETE in the cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Cell Stimulation: Remove the old medium from the cells and add the prepared 15(R)-HETE-containing medium or the vehicle control.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment) at 37°C in a humidified incubator.

  • Downstream Analysis: After incubation, harvest the cells or supernatant for your desired downstream analysis (e.g., Western blot, qPCR, ELISA, migration assay).

Protocol 2: Transwell Assay for Cell Migration

This protocol is a standard method to assess the effect of 15(R)-HETE on cell migration.

  • Chamber Setup: Place Transwell inserts (e.g., with an 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add a medium containing a known chemoattractant or serum.

  • Cell Seeding: Resuspend cells in a serum-free medium and add the cell suspension to the upper chamber of the Transwell insert.

  • Treatment: Add 15(R)-HETE or vehicle control to the upper and/or lower chamber, depending on whether you are assessing its chemoattractant properties or its effect on migration towards another stimulus.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (this will vary depending on the cell type).

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface. Count the migrated cells under a microscope.

Signaling Pathways and Experimental Workflows

Transcellular_Biosynthesis_of_15_epi_Lipoxin_A4 cluster_endothelial Aspirin-Treated Endothelial Cell cluster_leukocyte Leukocyte (e.g., Neutrophil) Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism 15(R)-HETE 15(R)-HETE COX-2->15(R)-HETE Aspirin Aspirin Aspirin->COX-2 Acetylation 15(R)-HETE_uptake 15(R)-HETE->15(R)-HETE_uptake Uptake 5-LOX 5-LOX 15-epi-Lipoxin A4 15-epi-Lipoxin A4 5-LOX->15-epi-Lipoxin A4 Pro-resolving Effects Pro-resolving Effects 15-epi-Lipoxin A4->Pro-resolving Effects 15(R)-HETE_uptake->5-LOX

Caption: Transcellular biosynthesis of 15-epi-lipoxin A4 from 15(R)-HETE.

PPARbeta_delta_Activation_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15(R)-HETE_extra 15(R)-HETE 15(R)-HETE_intra 15(R)-HETE 15(R)-HETE_extra->15(R)-HETE_intra Cellular Uptake PPAR PPARβ/δ CoR Co-repressor PPAR->CoR Dissociation CoA Co-activator PPAR->CoA Recruitment PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE CoR->PPAR Target Gene Target Gene (e.g., ANGPTL4) PPRE->Target Gene Activation Transcription Transcription Target Gene->Transcription 15(R)-HETE_intra->PPAR Binding & Activation

Caption: Activation of PPARβ/δ signaling pathway by 15(R)-HETE.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_optim Optimization cluster_main Main Experiment Cell_Culture Culture cells to 70-80% confluency Serum_Starve Serum-starve cells (optional) Cell_Culture->Serum_Starve Dose_Response Perform Dose-Response Experiment Serum_Starve->Dose_Response Prepare_Reagents Prepare fresh 15(R)-HETE and vehicle control solutions Prepare_Reagents->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Using optimal dose Stimulation Stimulate cells with optimal dose and time Time_Course->Stimulation Analysis Downstream Analysis (e.g., Western, qPCR, ELISA) Stimulation->Analysis

References

challenges in interpreting data from 15(R)-PTA2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 15(R)-PTA2 and what is its likely mechanism of action?

A1: this compound is presumed to be a synthetic prostaglandin (B15479496) analog. Prostaglandins (B1171923) are lipid compounds involved in a wide array of physiological processes, including inflammation, pain, and fever.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, such as the prostaglandin E (EP), F (FP), and D (DP) receptors.[1] The activation of these receptors triggers distinct downstream signaling cascades, including the modulation of intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels.[2][3] The "15(R)" designation suggests a specific stereochemistry at carbon 15, which can be crucial for receptor binding and potency.

Q2: How should I store and handle my this compound compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of prostaglandin analogs. Generally, they should be stored at -20°C or lower in a tightly sealed, light-resistant container.[4] It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of prostaglandin analogs are often unstable and should be prepared fresh for each experiment.[4]

Q3: My this compound is not dissolving properly. What should I do?

A3: Prostaglandin analogs can have limited aqueous solubility. First, confirm you are using a recommended solvent. Often, a stock solution is prepared in an organic solvent like DMSO or ethanol, which is then diluted into an aqueous buffer or cell culture medium for experiments.[4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. If precipitation occurs upon dilution, try vortexing during serial dilution or ensuring the solvent is at room temperature.[5]

Q4: I am observing high variability between my experiments. What are the potential causes?

A4: High variability in experiments with prostaglandin analogs can stem from several factors:

  • Compound Instability: As mentioned, prostaglandin analogs can be unstable in aqueous solutions. Ensure you are preparing fresh solutions for each experiment.

  • Cell Passage Number: The responsiveness of cells to stimuli can change with high passage numbers. It is good practice to use cells within a consistent and low passage range.[5]

  • Cell Confluence: Cellular responses to prostaglandins can be dependent on cell density. Standardize your cell seeding and treatment protocols to ensure consistent confluence.[5]

  • Serum Interference: Serum in cell culture media can contain endogenous prostaglandins or binding proteins that may interfere with your experiment. Consider using serum-free media for the duration of the experiment.[5]

Troubleshooting Guides

Problem 1: No or low biological response in my cell-based assay.

Possible Cause Troubleshooting Step
Compound Degradation Ensure your this compound has been stored correctly at -20°C or below. If degradation is suspected, use a fresh vial.[5]
Low Receptor Expression Confirm that your cell line expresses the target prostaglandin receptor at sufficient levels using techniques like RT-qPCR or Western blot.[5][6]
Incorrect Concentration The potency of prostaglandin analogs can vary significantly. Perform a dose-response curve with a wide range of concentrations to determine the optimal concentration for your assay.
Assay Interference Components in your assay, such as serum, may interfere with the activity of this compound. Test the compound in a serum-free medium or a simplified buffer system.[5]

Problem 2: Inconsistent results in my receptor binding assay.

Possible Cause Troubleshooting Step
Radioligand Degradation Ensure the radiolabeled ligand used in your binding assay is not degraded. Follow the manufacturer's storage and handling instructions.
Non-specific Binding High non-specific binding can mask the specific binding of your compound. Optimize the assay conditions, such as incubation time, temperature, and washing steps, to minimize non-specific binding.
Incorrect Buffer Composition The pH and ionic strength of the binding buffer can influence ligand-receptor interactions. Ensure your buffer is correctly prepared and at the appropriate pH.
Equilibrium Not Reached Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by performing a time-course experiment.

Data Presentation

Table 1: Potency of Various Prostaglandin Analogs at Different Receptors

This table provides example data on the potency (EC₅₀ or Kᵢ values) of different prostaglandin analogs at their respective receptors. This can serve as a reference for expected potency ranges in your experiments.

CompoundReceptorAssay TypePotency (nM)
LatanoprostFPIOP Reduction~1.5
TravoprostFPIOP Reduction~1.2
BimatoprostFP/OtherIOP Reduction~3.5
UnoprostoneFP/OtherIOP Reduction~800
PGE₂EP₂cAMP Production~10
PGE₂EP₄cAMP Production~1

Note: Potency values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay (cAMP Measurement)

This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to a prostaglandin analog.

  • Cell Culture: Plate cells expressing the target prostaglandin receptor in a suitable multi-well plate and grow to the desired confluence.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions in a serum-free medium or a suitable assay buffer.

  • Cell Treatment:

    • Wash the cells once with a warm assay buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF).

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][8][9]

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target prostaglandin receptor.

  • Assay Setup: In a multi-well plate, combine:

    • Cell membranes

    • A fixed concentration of a suitable radiolabeled prostaglandin analog (e.g., ³H-PGE₂)

    • Increasing concentrations of unlabeled this compound or a known competitor (for positive control).

    • Binding buffer to reach the final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[7]

Visualizations

Prostaglandin Signaling Pathways

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_receptors Prostaglandin Receptors (GPCRs) cluster_cytosol Cytosol PG This compound (Prostaglandin Analog) EP2_EP4 EP2 / EP4 Receptor PG->EP2_EP4 EP1 EP1 Receptor PG->EP1 EP3 EP3 Receptor PG->EP3 Gs Gαs EP2_EP4->Gs Gq Gαq EP1->Gq Gi Gαi EP3->Gi AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP ↑ cAMP AC->cAMP cAMP_inhibit ↓ cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Cellular_Response_Inhibit Cellular Response (Inhibitory) cAMP_inhibit->Cellular_Response_Inhibit Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C Ca->PKC Cellular_Response_Stim Cellular Response (e.g., Relaxation, Anti-inflammatory) PKA->Cellular_Response_Stim Cellular_Response_Contract Cellular Response (e.g., Contraction) PKC->Cellular_Response_Contract

Caption: Generalized signaling pathways of prostaglandin receptors.

Experimental Workflow for a Cell-Based Functional Assay

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture Cells C 3. Treat Cells with this compound A->C B 2. Prepare this compound Dilutions B->C D 4. Incubate C->D E 5. Lyse Cells D->E F 6. Measure Signal (e.g., cAMP) E->F G 7. Normalize Data F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate EC₅₀ H->I

Caption: Workflow for a cell-based functional assay.

Logical Relationship for Troubleshooting Low Activity

Troubleshooting_Low_Activity cluster_compound Compound Integrity cluster_assay Assay System cluster_protocol Experimental Protocol Start Low or No Activity Observed C1 Check Storage Conditions Start->C1 A1 Verify Receptor Expression Start->A1 P1 Review Incubation Times Start->P1 C2 Use Fresh Aliquot C1->C2 C3 Confirm Solubility C2->C3 End Activity Restored C3->End A2 Optimize Compound Concentration (Dose-Response) A1->A2 A3 Check for Serum Interference A2->A3 A3->End P2 Validate Assay Reagents P1->P2 P3 Ensure Consistent Cell Density P2->P3 P3->End

References

Validation & Comparative

A Comparative Analysis of 15(R)-PGA2 and 15(S)-PGA2: Stereochemistry as a Key Determinant of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) A2 (PGA2) is a member of the cyclopentenone prostaglandin family, characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring. This feature confers the ability to form covalent adducts with cellular nucleophiles, leading to a range of biological activities, including anti-proliferative and anti-inflammatory effects. Like other prostaglandins (B1171923), the stereochemistry of the hydroxyl group at the C15 position is a critical determinant of its biological function. This guide provides a comparative overview of the known effects of the two C15 epimers of PGA2: 15(R)-PGA2 and 15(S)-PGA2, highlighting the profound impact of this stereochemical difference on their interaction with a key neuronal receptor.

Differential Effects on GABAA Receptor Function

A direct comparison of the two epimers has revealed a striking difference in their ability to modulate the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data Summary

Experimental data from electrophysiological recordings on Xenopus laevis oocytes expressing GABAA receptors (α1β2γ2S) demonstrates that 15(R)-PGA2 is a significant inhibitor of GABA-induced currents, while 15(S)-PGA2 has no discernible effect at the tested concentrations.[1]

CompoundConcentration (µM)Mean Modulation of IGABA (%)Standard Error of the Mean (S.E.M.)Statistical Significance (p-value)
15(S)-PGA2 10-1.5± 2.5> 0.05 (not significant)
30+2.1± 3.1> 0.05 (not significant)
100-4.8± 4.2> 0.05 (not significant)
15(R)-PGA2 10-15.7± 3.9< 0.05
30-28.4± 5.1< 0.01
100-45.6± 6.3< 0.01

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus laevis Oocytes

The following protocol was utilized to determine the effects of 15(R)-PGA2 and 15(S)-PGA2 on GABAA receptor function.[1]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding for the α1, β2, and γ2S subunits of the human GABAA receptor.

  • Incubation: Injected oocytes are incubated for 2-4 days at 18°C in a modified Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a saline solution.

    • The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage and current electrodes.

    • The oocytes are voltage-clamped at a holding potential of -70 mV.

  • Drug Application:

    • A baseline GABA-induced current (IGABA) is established by applying a sub-maximal concentration of GABA (e.g., 3 µM).

    • The test compounds, 15(R)-PGA2 or 15(S)-PGA2, are co-applied with GABA at various concentrations (10, 30, and 100 µM).

    • The modulation of the GABA-induced current by the test compound is recorded and quantified.

  • Data Analysis: The percentage of inhibition or potentiation of the GABA-induced current is calculated for each concentration of the test compound. Statistical significance is determined using appropriate statistical tests, such as a one-sample t-test.

GABAA_Electrophysiology_Workflow cluster_preparation Oocyte Preparation and Receptor Expression cluster_recording Electrophysiological Recording Oocyte_Harvest Harvest Xenopus laevis oocytes cRNA_Injection Inject GABAA receptor cRNA (α1, β2, γ2S subunits) Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-4 days cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Voltage_Clamp Voltage-clamp at -70 mV TEVC_Setup->Voltage_Clamp GABA_Application Apply GABA (establish baseline IGABA) Voltage_Clamp->GABA_Application Compound_Application Co-apply GABA with 15(R)-PGA2 or 15(S)-PGA2 GABA_Application->Compound_Application Data_Acquisition Record current modulation Compound_Application->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Calculate % modulation

Experimental workflow for GABAA receptor electrophysiology.

Potential Differential Effects on Inflammatory and Proliferative Signaling Pathways

While direct comparative studies are lacking, the known biological activities of PGA2 and its metabolites, coupled with the stereospecificity of prostaglandin metabolism, suggest that 15(R)-PGA2 and 15(S)-PGA2 may also exhibit differential effects on inflammatory and proliferative pathways.

Metabolic Considerations: The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The primary enzyme responsible for the biological inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group to a ketone, a modification that significantly reduces the biological activity of most prostaglandins.[2][3] Critically, 15-PGDH exhibits a strong preference for the 15(S)-hydroxyl configuration.[2][3][4][5] This stereospecificity implies that 15(S)-PGA2 is a preferred substrate for 15-PGDH and would be metabolized and inactivated more rapidly in vivo than 15(R)-PGA2. Consequently, 15(R)-PGA2 may have a longer biological half-life, potentially leading to more pronounced or prolonged biological effects, assuming it possesses intrinsic activity.

Involvement in NF-κB and PPARγ Signaling

PGA2 is a cyclopentenone prostaglandin, a class of molecules known to interfere with key inflammatory and cell signaling pathways, including the NF-κB and PPARγ pathways.[6] The anti-inflammatory effects of cyclopentenone prostaglandins are often attributed to their ability to inhibit the NF-κB signaling pathway.[6][7][8] This can occur through direct covalent modification of critical cysteine residues on components of the NF-κB pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB.[8]

Furthermore, the dehydrated metabolite of PGA2, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a well-characterized endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][9][10] Activation of PPARγ by 15d-PGJ2 can lead to the transrepression of pro-inflammatory genes.[7][9]

Given the crucial role of the 15-hydroxyl group in receptor interaction and enzymatic metabolism, it is highly probable that 15(R)-PGA2 and 15(S)-PGA2 exhibit differential activities towards the NF-κB and PPARγ pathways. The resistance of 15(R)-PGA2 to metabolism by 15-PGDH could lead to sustained levels of the active compound, potentially resulting in more potent or prolonged inhibition of NF-κB or activation of PPARγ, should it be an agonist for this receptor. However, direct experimental evidence comparing the effects of the two epimers on these pathways is currently unavailable and represents an important area for future investigation.

Signaling_Pathways cluster_prostaglandins Prostaglandin A2 Epimers cluster_metabolism Metabolism cluster_signaling Potential Signaling Targets cluster_cellular_effects Cellular Effects 15(R)-PGA2 15(R)-PGA2 15-PGDH 15-PGDH 15(R)-PGA2->15-PGDH Poor Substrate NF-kB Pathway NF-kB Pathway 15(R)-PGA2->NF-kB Pathway Hypothesized Stronger/Prolonged Inhibition? PPARγ Pathway PPARγ Pathway 15(R)-PGA2->PPARγ Pathway Hypothesized Activity? 15(S)-PGA2 15(S)-PGA2 15(S)-PGA2->15-PGDH Preferred Substrate 15(S)-PGA2->NF-kB Pathway Hypothesized Weaker/Transient Inhibition? 15(S)-PGA2->PPARγ Pathway Hypothesized Activity? Inactive Metabolite Inactive Metabolite 15-PGDH->Inactive Metabolite Anti-inflammatory Effects Anti-inflammatory Effects NF-kB Pathway->Anti-inflammatory Effects Anti-proliferative Effects Anti-proliferative Effects PPARγ Pathway->Anti-inflammatory Effects PPARγ Pathway->Anti-proliferative Effects

Hypothesized differential metabolism and signaling of 15(R/S)-PGA2.

Conclusion

The available evidence clearly demonstrates that the stereochemistry at the C15 position of PGA2 is a critical determinant of its biological activity, as exemplified by the differential effects of 15(R)-PGA2 and 15(S)-PGA2 on GABAA receptor function. While 15(R)-PGA2 acts as an inhibitor, 15(S)-PGA2 is inactive in this context. Based on the known stereospecificity of 15-PGDH, it is plausible that these epimers also exhibit different potencies and durations of action in other biological systems, including those involving the NF-κB and PPARγ signaling pathways. Further research is warranted to directly compare the anti-inflammatory, anti-proliferative, and other biological effects of 15(R)-PGA2 and 15(S)-PGA2 to fully elucidate their therapeutic potential.

References

Validation of 15(R)-methyl-PGD2 as a Selective DP2 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15(R)-methyl-prostaglandin D2 (15(R)-methyl-PGD2) and its performance as a selective DP2 (CRTH2) receptor agonist against other relevant compounds. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate tools for research and drug development in areas such as allergy and inflammation.

Executive Summary

Prostaglandin D2 (PGD2) is a critical mediator in allergic inflammation, exerting its effects through two distinct receptors: DP1 and DP2 (also known as CRTH2). The DP2 receptor is a G protein-coupled receptor that, upon activation, couples to Gαi, leading to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of downstream signaling pathways that mediate chemotaxis of eosinophils, basophils, and Th2 cells. The development of selective DP2 agonists is crucial for dissecting the specific roles of this receptor in various physiological and pathological processes. 15(R)-methyl-PGD2 has emerged as a potent and selective DP2 agonist, demonstrating greater potency than the endogenous ligand PGD2 and high selectivity over the DP1 receptor. This guide compares the performance of 15(R)-methyl-PGD2 with PGD2 and other analogs, providing quantitative data and detailed experimental methodologies.

Comparative Agonist Performance at the DP2 Receptor

The following table summarizes the in vitro functional potency (EC50) and binding affinity (Ki) of 15(R)-methyl-PGD2 and other key agonists at the DP2 and DP1 receptors.

CompoundDP2 EC50 (nM)DP1 EC50 (nM)DP2 Ki (nM)Cell Type/SystemReference
15(R)-methyl-PGD2 1.7 (Chemotaxis) >10,000-Human Eosinophils
1.4 (CD11b expression) Human Eosinophils
3.8 (Actin polymerization) Human Eosinophils
Prostaglandin D2 (PGD2)10 (Chemotaxis)-2.4 ± 0.2Human Eosinophils / Recombinant human CRTH2 in HEK293 cells
15(S)-methyl-PGD2128 (Chemotaxis)--Human Eosinophils
13,14-dihydro-15-keto-PGD2 (DK-PGD2)--2.91 ± 0.29Recombinant human CRTH2 in HEK293 cells
15-deoxy-Δ12,14-PGJ2--3.15 ± 0.32Recombinant human CRTH2 in HEK293 cells
Indomethacin---Recombinant human CRTH2 in HEK293 cells

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for DP2 (CRTH2) Receptor

This assay determines the binding affinity of a test compound to the DP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing recombinant human DP2 (CRTH2).

  • [3H]PGD2 (Radioligand).

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compounds (e.g., 15(R)-methyl-PGD2, unlabeled PGD2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This assay measures the ability of a test compound to induce the directed migration of eosinophils, a key functional response mediated by the DP2 receptor.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber).

  • Polycarbonate membrane with a defined pore size (e.g., 5 µm).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Test compounds (e.g., 15(R)-methyl-PGD2, PGD2).

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood.

  • Chamber Assembly: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.

  • Agonist Addition: Add the test compound at various concentrations to the lower wells of the chamber.

  • Cell Addition: Add the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 60-90 minutes).

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαi-coupled receptor signaling.

Materials:

  • DP2-expressing cells (e.g., HEK293-DP2 or human eosinophils).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Test compounds.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add the test compound at various concentrations.

  • Fluorescence Measurement: Continuously measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence intensity in response to each concentration of the test compound. Plot the response against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway

Activation of the DP2 receptor by an agonist like 15(R)-methyl-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the dissociation of the Gβγ subunit. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including chemotaxis and degranulation.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 15(R)-methyl-PGD2 DP2 DP2 (CRTH2) Receptor Agonist->DP2 G_protein Gαiβγ DP2->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ PLC PLC IP3 IP3 PLC->IP3 AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_i->AC Inhibition G_beta_gamma->PLC Activation ATP ATP PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_Response

Caption: DP2 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay involves several key steps to determine the affinity of a test compound for the DP2 receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare DP2-expressing cell membranes start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [³H]PGD2 (radioligand) - Test compound (varying conc.) prepare_membranes->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate filter_wash Rapidly filter and wash to separate bound/free ligand incubate->filter_wash quantify Quantify bound radioactivity using scintillation counting filter_wash->quantify analyze Analyze data: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: Validating a Selective DP2 Agonist

The validation of a compound as a selective DP2 agonist requires a multi-faceted approach, combining binding and functional assays to demonstrate both high potency at the target receptor and low activity at related off-target receptors.

Validation_Logic compound Test Compound (e.g., 15(R)-methyl-PGD2) binding_dp2 High Binding Affinity (Low Ki) compound->binding_dp2 Test in functional_dp2 High Functional Potency (Low EC50 in chemotaxis, Ca²⁺ mobilization, etc.) compound->functional_dp2 Test in binding_dp1 Low Binding Affinity (High Ki) compound->binding_dp1 Test in functional_dp1 Low Functional Potency (High EC50 in cAMP elevation) compound->functional_dp1 Test in conclusion Conclusion: Potent and Selective DP2 Agonist binding_dp2->conclusion functional_dp2->conclusion binding_dp1->conclusion functional_dp1->conclusion

Caption: Logic for Validating DP2 Selectivity.

A Comparative Guide to 15(R)-HETE and 15(S)-HETE in PPARβ/δ Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two enantiomers of 15-hydroxyeicosatetraenoic acid (15-HETE), 15(R)-HETE and 15(S)-HETE, in their ability to activate the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This nuclear receptor is a key regulator of lipid metabolism and a promising therapeutic target for metabolic syndrome. This document summarizes key experimental data, details relevant methodologies, and visualizes the associated signaling pathways.

Introduction to 15-HETE and PPARβ/δ

15-HETE is a metabolite of arachidonic acid produced by the action of 15-lipoxygenase (15-LOX) and other enzymes. It exists as two stereoisomers, 15(R)-HETE and 15(S)-HETE. Both enantiomers are recognized as endogenous ligands for PPARβ/δ, a member of the nuclear receptor superfamily that plays a crucial role in fatty acid oxidation and energy homeostasis.[1][2] Upon activation, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Comparative Activation of PPARβ/δ

Experimental evidence suggests that both 15(R)-HETE and 15(S)-HETE are potent agonists of PPARβ/δ. Studies have shown them to be similarly effective at inducing coactivator binding and subsequent transcriptional activation of PPARβ/δ target genes.[1][4] 15-HETE acts as a preferential agonist for PPARβ/δ, showing significantly weaker activation of PPARα and PPARγ.[1]

Quantitative Analysis of PPARβ/δ Activation

The following table summarizes the quantitative data on the activation of PPARβ/δ by 15(R)-HETE and 15(S)-HETE based on available experimental results.

LigandAssay TypeParameterValueReference
15(R)-HETE TR-FRET Ligand Binding AssayBinding Affinity (vs. fluorescent ligand)Comparable to 15(S)-HETE[4]
Luciferase Reporter AssayTranscriptional Activation (EC50)Not explicitly stated, but shown to be a potent activator[1]
15(S)-HETE TR-FRET Ligand Binding AssayBinding Affinity (vs. fluorescent ligand)Comparable to 15(R)-HETE[4]
Luciferase Reporter AssayTranscriptional Activation (EC50)Not explicitly stated, but shown to be a potent activator[1]

Note: While direct EC50 and Kd values for each enantiomer are not consistently reported in the literature, the available data from dose-response curves and competitive binding assays indicate a comparable and potent activation of PPARβ/δ by both 15(R)-HETE and 15(S)-HETE.[1][4]

Signaling Pathways

Activation of PPARβ/δ by 15-HETE enantiomers initiates a signaling cascade that leads to the transcription of genes involved in lipid metabolism and energy expenditure.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_HETE 15(R/S)-HETE PPAR_RXR_inactive PPARβ/δ + RXR (inactive complex) 15_HETE->PPAR_RXR_inactive Binding PPAR_RXR_active 15-HETE-PPARβ/δ-RXR (active complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ANGPTL4, CPT1, PDK4) PPRE->Target_Genes Initiates Coactivators Coactivators Coactivators->PPAR_RXR_active Recruitment mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation Reporter_Assay_Workflow Cell_Culture 1. Seed cells (e.g., HEK293T) in 96-well plates Transfection 2. Co-transfect with: - PPARβ/δ expression vector - PPRE-luciferase reporter vector Cell_Culture->Transfection Treatment 3. Treat cells with varying concentrations of 15(R)-HETE or 15(S)-HETE Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luminescence 6. Add luciferase substrate and measure luminescence Lysis->Luminescence Analysis 7. Analyze data to determine EC50 values Luminescence->Analysis

References

Comparative Analysis of 15(R)-Prostaglandin Analogs and Their Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of key prostaglandin (B15479496) (PG) analogs, with a focus on the significance of the stereochemistry at the C-15 position. Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects, and their analogs are crucial in modern pharmacology, particularly in ophthalmology for the treatment of glaucoma and ocular hypertension. While the naturally more active and therapeutically employed form is typically the 15(S)-epimer, the 15(R)-epimers are valuable as research tools and for understanding structure-activity relationships.

This comparison focuses on widely-used PGF2α analogs—Latanoprost (B1674536), Travoprost (B1681362), and Bimatoprost (B1667075)—which primarily act on the prostaglandin F (FP) receptor. We will examine their performance, supported by experimental data, and contrast them with available information on their 15(R)-counterparts and other relevant 15(R)-analogs.

Quantitative Performance Data

The following table summarizes the key performance metrics of selected prostaglandin analogs, focusing on their application in reducing intraocular pressure (IOP).

Prostaglandin AnalogPrimary Receptor TargetBinding Affinity / PotencyIOP Reduction EfficacyKey Adverse Events
Latanoprost Prostaglandin F (FP) ReceptorProdrug, hydrolyzed to latanoprost acid.[1][2]25-33% reduction from baseline.[3] As effective as timolol (B1209231) 0.5%.[4]Iris hyperpigmentation, conjunctival hyperemia, eyelash growth.[2][4]
(15R)-Latanoprost Prostaglandin F (FP) ReceptorLess potent than the 15(S) epimer (Latanoprost).[5]Significantly lower IOP-lowering effect compared to Latanoprost.Data not widely available; expected to have a similar side-effect profile but with lower incidence due to reduced activity.
Travoprost Prostaglandin F (FP) ReceptorProdrug, hydrolyzed to travoprost free acid, a selective FP receptor agonist.[6][7]25-32% (mean reduction).[8] IOP reduction of 6.5–9.0 mmHg in most studies.[9]Conjunctival hyperemia (more frequent than latanoprost), iris hyperpigmentation, eyelash growth.[9]
Bimatoprost Prostamide Receptor / FP ReceptorSynthetic prostamide analog.[10][11]25-33% reduction from baseline.[3] 0.03% solution may be more effective than latanoprost and travoprost.[12][13]Conjunctival hyperemia (most frequent), ocular pruritus, eyelash growth, skin hyperpigmentation.[11][12]
(15R)-Bimatoprost Prostaglandin ReceptorsIsomer of Bimatoprost with an inverted hydroxyl group at C-15.[14]Biological activity data is limited, but it is expected to be significantly less potent than Bimatoprost at the FP receptor.Data not widely available.
15(R)-Prostaglandin D2 CRTH2 (DP2) ReceptorPotent agonist with an EC50 of 1.7 nM for chemotaxis in human eosinophils.[15]Not used for IOP reduction; primarily involved in allergic inflammation.Not applicable in this context.

Signaling Pathways

The primary mechanism for IOP reduction by PGF2α analogs like latanoprost, travoprost, and bimatoprost involves agonism at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).

Activation of the FP receptor, which is coupled to the Gq protein, initiates a downstream signaling cascade.[16] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[17] This signaling pathway in the ciliary muscle is believed to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway, reducing hydraulic resistance and increasing the outflow of aqueous humor.[4][8][19]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Cofactor for MMPs ↑ MMP Expression PKC->MMPs Leads to Outflow ↑ Uveoscleral Outflow MMPs->Outflow

Caption: Prostaglandin F (FP) Receptor Signaling Pathway.

Experimental Protocols

The binding affinity of prostaglandin analogs to their target receptors is a critical parameter for evaluating their potency. A competitive radioligand binding assay is a standard method used to determine the inhibition constant (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay for the FP Receptor
  • Membrane Preparation:

    • Culture cells engineered to express a high density of the human FP receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer to a known protein concentration.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α (the radioligand).

      • The cell membrane preparation containing the FP receptors.

      • Varying concentrations of the unlabeled test compound (the "competitor," e.g., Latanoprost acid).

    • Separate wells are prepared for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist).

    • Incubate the plates for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental_Workflow A 1. Membrane Preparation (Cells expressing FP Receptor) B 2. Assay Setup (96-well plate) - Membranes - [3H]-PGF2α (Radioligand) - Unlabeled Analog (Competitor) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Rapid Filtration (Separate bound from unbound ligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis - Calculate IC50 - Determine Ki (Binding Affinity) E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Comparative Summary

The analysis of PGF2α analogs reveals a clear structure-activity relationship centered on the C-15 hydroxyl group. The 15(S) configuration, present in the clinically approved drugs Latanoprost, Travoprost, and Bimatoprost, is critical for high-affinity binding to the FP receptor and, consequently, for potent IOP-lowering effects. In contrast, the 15(R) epimers are substantially less active.[5]

  • Potency and Efficacy: Among the therapeutic analogs, bimatoprost 0.03% is often reported to have the highest efficacy in IOP reduction, followed closely by travoprost and latanoprost.[12][13] However, patient responses can vary, and the clinical choice often depends on a balance of efficacy, tolerability, and cost.

  • Tolerability: Latanoprost is generally associated with the lowest incidence of conjunctival hyperemia, a common side effect of this class of drugs.[13] Bimatoprost tends to have the highest incidence of this side effect.[12] Eyelash growth and iris pigmentation are class effects, though their prevalence may differ slightly between the analogs.

  • Role of 15(R)-Analogs: While not therapeutically useful for IOP reduction, 15(R)-analogs serve as important negative controls in research to confirm that the observed biological effects are specific to the 15(S) configuration and mediated by the intended receptor. Furthermore, some 15(R)-prostaglandins, such as 15(R)-PGD2, have distinct biological activities at other receptors, highlighting the stereospecificity of prostaglandin signaling.[15]

References

Unveiling the Biological Signature of Synthetic 15(R)-PGA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic 15(R)-prostaglandin A2 (15(R)-PGA2) against its relevant alternatives. The information presented herein is supported by experimental data and detailed methodologies to facilitate the validation and exploration of this specific stereoisomer in a laboratory setting.

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and the stereochemistry of their molecules can significantly influence their biological activity. This guide focuses on the 15(R) epimer of prostaglandin (B15479496) A2, a less common stereoisomer, and compares its known biological functions with its 15(S) counterpart and other related prostaglandin analogs.

Comparative Analysis of Biological Activity

The biological activity of prostaglandins is highly dependent on their molecular structure, with subtle changes in stereochemistry leading to profound differences in their effects. The following table summarizes the known quantitative data comparing 15(R)-PGA2 with its primary alternative, 15(S)-PGA2.

CompoundBiological TargetAssay TypeObserved EffectConcentrationSource
Synthetic 15(R)-PGA2 GABAA ReceptorElectrophysiology (Two-electrode voltage clamp)Inhibition of GABA-induced currents10 µM[1]
Synthetic 15(S)-PGA2 GABAA ReceptorElectrophysiology (Two-electrode voltage clamp)No significant effect on GABA-induced currents10 µM[1]

This stark difference in activity on the GABAA receptor underscores the importance of the C15 stereocenter for this particular biological function. While 15(R)-PGA2 demonstrates clear inhibitory properties, its 15(S) epimer is largely inactive in this context[1]. This stereospecificity is a critical consideration for researchers investigating the neurological effects of prostaglandins.

Key Signaling Pathways and Experimental Workflows

To further characterize the biological activity of synthetic 15(R)-PGA2, several key signaling pathways and experimental workflows are pertinent.

Prostaglandin Synthesis and Inflammatory Signaling

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are key mediators of inflammation[2][3]. Their effects are often mediated through the activation of downstream signaling cascades, including the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Prostaglandin Synthesis and NF-kB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Inhibited by NSAIDs PGH2 PGH2 COX-1/COX-2->PGH2 PGA Synthase PGA Synthase PGH2->PGA Synthase PGA2 PGA2 PGA Synthase->PGA2 IKK IKK PGA2->IKK Modulation? IκB IκB IKK->IκB Phosphorylation NF-κB_IκB NF-κB/IκB Complex NF-κB NF-κB NF-κB_nuc NF-κB NF-κB_IκB->NF-κB_nuc Translocation Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes Transcription

Prostaglandin synthesis and its potential influence on the NF-κB signaling pathway.
Experimental Workflow for Assessing Anti-Inflammatory Activity

A common method to assess the anti-inflammatory properties of a compound is to measure its effect on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-Inflammatory Assay Workflow Start Start RAW 264.7 Macrophages RAW 264.7 Macrophages Start->RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Compound Treatment Treat with 15(R)-PGA2 or Alternative LPS Stimulation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Collect Supernatant Collect Supernatant Incubation->Collect Supernatant PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Data Analysis Data Analysis PGE2 ELISA->Data Analysis End End Data Analysis->End

Workflow for evaluating the anti-inflammatory effects of prostaglandin analogs.
Experimental Workflow for GABAA Receptor Modulation

To confirm the specific activity of synthetic 15(R)-PGA2 on GABAA receptors, a two-electrode voltage clamp assay using Xenopus oocytes expressing the receptor is a standard method.

GABAA Receptor Assay Workflow Start Start Oocyte Preparation Inject Xenopus Oocytes with GABAA Receptor cRNA Start->Oocyte Preparation Incubation Incubation Oocyte Preparation->Incubation Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp Incubation->Two-Electrode Voltage Clamp GABA Application Apply GABA to elicit Chloride Current Two-Electrode Voltage Clamp->GABA Application Compound Application Co-apply GABA with 15(R)-PGA2 or Alternative GABA Application->Compound Application Record Current Record Current Compound Application->Record Current Data Analysis Data Analysis Record Current->Data Analysis End End Data Analysis->End

Workflow for assessing the modulation of GABAA receptors by test compounds.

Detailed Experimental Protocols

For researchers seeking to independently verify or expand upon the biological activities of synthetic 15(R)-PGA2, the following are detailed protocols for the key experiments cited.

Anti-Inflammatory PGE2 Production Assay

This assay quantifies the inhibition of PGE2 synthesis in cultured macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

2. Compound and LPS Treatment:

  • Pre-treat the cells with varying concentrations of synthetic 15(R)-PGA2 or alternative compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.

  • Include appropriate vehicle and positive controls (e.g., a known COX inhibitor like indomethacin).

3. Supernatant Collection and ELISA:

  • Incubate the cells for 24 hours.

  • Centrifuge the plate and collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration at which 50% of PGE2 production is inhibited) for each compound.

GABAA Receptor Electrophysiology Assay

This protocol details the measurement of GABAA receptor currents in Xenopus oocytes.

1. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Prepare and inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage Clamp Recording:

  • Place an oocyte in a recording chamber and perfuse with standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

3. Compound Application and Data Acquisition:

  • Apply a concentration of GABA that elicits a submaximal current (e.g., EC20).

  • Once a stable baseline current is established, co-apply the same concentration of GABA with varying concentrations of synthetic 15(R)-PGA2 or its alternatives.

  • Record the changes in the GABA-induced chloride current.

4. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of inhibition or potentiation of the GABA-induced current.

  • Generate concentration-response curves to determine the IC50 or EC50 values.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed biological effects are not due to cytotoxicity.

1. Cell Seeding:

  • Seed cells (e.g., the same cell line used in the primary activity assay) in a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Treat the cells with the same concentrations of synthetic 15(R)-PGA2 or alternatives used in the functional assays.

  • Incubate for the same duration as the functional assay.

3. MTT Reagent Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

By utilizing these standardized protocols and considering the comparative data, researchers can effectively confirm and explore the unique biological activity of synthetic 15(R)-PGA2.

References

Unveiling the Selectivity of 15(R)-PTA2: A Comparative Analysis of Prostaglandin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of 15(R)-PTA2, a potent prostaglandin (B15479496) analog, and its cross-reactivity profile with a panel of prostaglandin receptors. The data presented herein, supported by established experimental protocols, offers an objective assessment of this compound's selectivity, a critical factor in predicting its biological effects and therapeutic potential.

This compound, scientifically recognized as 15(R)-15-methyl Prostaglandin D2 (15(R)-methyl-PGD2), has emerged as a highly selective agonist for the prostaglandin D2 receptor subtype 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] This selectivity is a key attribute, as the diverse family of prostaglandin receptors often exhibits overlapping ligand recognition, which can lead to off-target effects. This guide summarizes the available quantitative data on the interaction of this compound with various prostaglandin receptors and provides detailed methodologies for the key experiments cited.

Comparative Analysis of Receptor Activation

Experimental evidence strongly indicates that this compound is a potent and selective agonist of the DP2 receptor, with significantly lower activity at the DP1 receptor and a presumed low affinity for other prostaglandin receptors.

The DP2 receptor is a G protein-coupled receptor (GPCR) that signals through the Gi alpha subunit. Its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentration, ultimately promoting the chemotaxis and activation of immune cells such as eosinophils and T-helper 2 (Th2) lymphocytes.[2]

In contrast, the DP1 receptor is coupled to the Gs alpha subunit, and its activation results in an increase in intracellular cAMP levels, which often mediates smooth muscle relaxation and inhibits platelet aggregation.[1] The differential signaling pathways of DP1 and DP2 receptors underscore the importance of selective agonists in dissecting their distinct physiological and pathological roles.

The following table summarizes the functional potency of this compound and the endogenous ligand, Prostaglandin D2 (PGD2), at the DP1 and DP2 receptors.

CompoundReceptorAssay TypeCell Type/SystemPotency (EC50)Reference
This compound DP2 Eosinophil ChemotaxisHuman Eosinophils1.7 nM [1]
DP2 CD11b ExpressionHuman Eosinophils1.4 nM [3]
DP2 Actin PolymerizationHuman Eosinophils3.8 nM [3]
DP1 cAMP ElevationHuman Platelets>10,000 nM [1][3]
PGD2DP2Eosinophil ChemotaxisHuman Eosinophils10 nM[1]
DP1cAMP ElevationHuman Platelets--

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis for these findings, the following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of the DP2 receptor and a typical workflow for assessing receptor cross-reactivity.

DP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound DP2 DP2 (CRTH2) Receptor Ligand->DP2 Binds G_protein Gi Protein (αβγ) DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Conversion inhibited ATP ATP ATP->AC Cellular_Response Cellular Response (Chemotaxis, Activation) cAMP->Cellular_Response Reduced levels contribute to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release DAG->Cellular_Response Ca_ER->Cellular_Response

DP2 Receptor Signaling Pathway

Cross_Reactivity_Workflow cluster_assays Experimental Assays cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Generate Ki values cAMP_Assay cAMP Assay (Gs/Gi-coupled receptors) cAMP_Assay->Data_Analysis Generate EC50/IC50 values Ca_Assay Calcium Mobilization Assay (Gq-coupled receptors) Ca_Assay->Data_Analysis Generate EC50 values Test_Compound This compound Test_Compound->Binding_Assay Test_Compound->cAMP_Assay Test_Compound->Ca_Assay Receptor_Panel Panel of Prostaglandin Receptors (DP1, DP2, EP1-4, FP, IP, TP) Expressed in Host Cells Receptor_Panel->Binding_Assay Receptor_Panel->cAMP_Assay Receptor_Panel->Ca_Assay

Experimental Workflow for Cross-Reactivity Studies

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the cross-reactivity and functional activity of prostaglandin analogs.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).

  • Receptor Preparation: Membranes from cells recombinantly expressing a specific prostaglandin receptor subtype are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, at pH 7.4.

  • Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radiolabeled prostaglandin (e.g., [3H]-PGD2 for DP receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gs and Gi-coupled receptors)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, indicating activation of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.

  • Cell Culture: Cells stably expressing the prostaglandin receptor of interest are cultured to an appropriate density in 96-well plates.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

  • Incubation: Cells are incubated with the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is quantified. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.

Calcium Mobilization Functional Assay (for Gq-coupled receptors)

This assay measures changes in intracellular calcium concentration, which is a hallmark of the activation of Gq-coupled receptors (e.g., EP1, FP, TP).

  • Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor of interest are seeded in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The EC50 value, representing the concentration that elicits 50% of the maximal calcium response, is determined by plotting the response against the log of the compound concentration.

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective agonist for the DP2 receptor, with minimal activity at the DP1 receptor.[1][3] This selectivity is crucial for its potential as a targeted therapeutic agent in inflammatory and allergic conditions where the DP2 pathway is implicated. While comprehensive screening data against a full panel of other prostaglandin receptors is not widely published, the significant potency difference between DP2 and DP1 activation suggests a favorable selectivity profile. The experimental protocols detailed in this guide provide a framework for further investigations into the cross-reactivity of this compound and other novel prostaglandin analogs, which is an essential step in their preclinical and clinical development.

References

A Comparative Analysis of the Potency of 15(R)-methyl-PGD2 and PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the potency of 15(R)-methyl-Prostaglandin D2 (15(R)-methyl-PGD2) and its parent compound, Prostaglandin (B15479496) D2 (PGD2). It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory and allergic diseases where the PGD2 signaling axis is a key therapeutic target.

Prostaglandin D2 is a primary prostanoid and a key mediator in various physiological and pathological processes, including allergic inflammation.[1] It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to adenylyl cyclase and increases intracellular cAMP, and the DP2 receptor (also known as CRTH2), which couples to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium.[1][2] 15(R)-methyl-PGD2 is a synthetic and metabolically stable analog of PGD2.[3]

Quantitative Comparison of Potency

The following table summarizes the key quantitative data on the potency of 15(R)-methyl-PGD2 and PGD2 at the DP1 and DP2/CRTH2 receptors.

CompoundReceptorAssayPotency (EC50/Ki, nM)Cell Type/System
PGD2 DP1Binding Affinity (Ki)80 ± 5Human Platelet Membranes
DP2 (CRTH2)Binding Affinity (Ki)2.4 ± 0.2Recombinant human CRTH2 in HEK293 cells[4][5]
DP2 (CRTH2)Eosinophil Chemotaxis10Human Eosinophils[1]
15(R)-methyl-PGD2 DP1cAMP Increase>10,000Platelets[3]
DP2 (CRTH2)Eosinophil Chemotaxis1.7Human Eosinophils[1][3]
DP2 (CRTH2)Eosinophil CD11b Expression1.4Human Eosinophils[3]
DP2 (CRTH2)Eosinophil Actin Polymerization3.8Human Eosinophils[3]

Based on the experimental data, 15(R)-methyl-PGD2 is a significantly more potent and selective agonist for the DP2 (CRTH2) receptor compared to PGD2. Studies have shown that 15(R)-methyl-PGD2 is approximately 5 times more potent than PGD2 in stimulating eosinophil chemotaxis.[1] In contrast, its activity at the DP1 receptor is negligible, with an EC50 value greater than 10 µM for cAMP increase in platelets, indicating high selectivity for the DP2 receptor.[3] This enhanced potency and selectivity make 15(R)-methyl-PGD2 a valuable pharmacological tool for investigating the specific roles of the DP2 receptor in inflammatory diseases.[1]

Signaling Pathways

The differential activation of DP1 and DP2 receptors by PGD2 initiates distinct downstream signaling cascades.

PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Methyl_PGD2 15(R)-methyl-PGD2 Methyl_PGD2->DP2 Gs Gs DP1->Gs Activates Gi Gi DP2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Ca_up ↑ Intracellular Ca²⁺ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down ATP ATP ATP->AC PKA PKA Activation cAMP_up->PKA Inflammation Pro-inflammatory Responses (e.g., Chemotaxis) cAMP_down->Inflammation Ca_up->Inflammation Anti_inflammation Anti-inflammatory Responses (e.g., Vasodilation) PKA->Anti_inflammation

PGD2 receptor signaling pathways.

Experimental Protocols

A variety of in vitro assays are employed to determine the potency and selectivity of compounds like 15(R)-methyl-PGD2 and PGD2. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay for DP2 (CRTH2) Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human DP2 (CRTH2) receptor.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled PGD2 analog (e.g., [3H]PGD2), and varying concentrations of the unlabeled test compound (15(R)-methyl-PGD2 or PGD2).

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Eosinophil Chemotaxis Assay

This functional assay measures the ability of a compound to induce the migration of eosinophils, a key process in allergic inflammation mediated by the DP2 receptor.

1. Eosinophil Isolation:

  • Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.

2. Chemotaxis Assay:

  • Use a multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.

  • Add varying concentrations of the test compound (15(R)-methyl-PGD2 or PGD2) to the lower wells.

  • Place the isolated eosinophils in the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a specified time (e.g., 60-90 minutes).

3. Quantification of Migration:

  • After incubation, count the number of eosinophils that have migrated through the membrane into the lower wells. This can be done by microscopy after staining or by using a plate reader-based method.

4. Data Analysis:

  • Plot the number of migrated cells against the logarithm of the compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal chemotactic response, using a non-linear regression analysis.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Isolate Human Eosinophils from Peripheral Blood setup_chamber Set up Chemotaxis Chamber start->setup_chamber prepare_compounds Prepare Serial Dilutions of 15(R)-methyl-PGD2 and PGD2 add_compounds Add Compound Dilutions to Lower Wells prepare_compounds->add_compounds setup_chamber->add_compounds add_cells Add Eosinophils to Upper Wells add_compounds->add_cells incubate Incubate at 37°C add_cells->incubate quantify Quantify Migrated Cells incubate->quantify plot Plot Dose-Response Curve quantify->plot calculate Calculate EC50 Values plot->calculate

Experimental workflow for an eosinophil chemotaxis assay.

References

A Comparative Guide to the Biological Activities of 15(R)-Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 15(R)-HETE and its Enantiomeric Counterpart, 15(S)-HETE, with Supporting Experimental Data.

This guide provides a comprehensive validation of the experimental findings on 15(R)-eicosanoids, primarily focusing on 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). It offers an objective comparison of its biological performance against its more extensively studied S-enantiomer, 15(S)-HETE, and other relevant alternatives. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Biosynthesis and Key Distinctions

Eicosanoids are signaling molecules derived from the oxidation of arachidonic acid. The stereochemistry of the hydroxyl group at the 15th carbon position dictates the classification of 15-HETE into its (R) and (S) enantiomers, which can have distinct biological roles. A crucial point of differentiation in their biosynthesis is the role of aspirin. While 15-lipoxygenase (15-LOX) enzymes are the primary source of 15(S)-HETE, aspirin-acetylated cyclooxygenase-2 (COX-2) almost exclusively produces 15(R)-HETE.[1] This unique production pathway positions 15(R)-HETE as a key mediator of some of aspirin's anti-inflammatory effects.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative and qualitative data comparing the biological activities of 15(R)-HETE and 15(S)-HETE.

Table 1: Comparison of Receptor Activation and Enzyme Inhibition

Parameter15(R)-HETE15(S)-HETEOther AlternativesKey Findings & References
PPARβ/δ Activation Similarly potent to 15(S)-HETESimilarly potent to 15(R)-HETEGW501516 (synthetic agonist): EC50 in the nanomolar range.Both 15(R)-HETE and 15(S)-HETE are effective agonists for PPARβ/δ, a nuclear receptor involved in lipid metabolism and inflammation.[2][3]
5-Lipoxygenase Inhibition No difference in inhibitory activity compared to 15(S)-HETENo difference in inhibitory activity compared to 15(R)-HETEZileuton (5-LOX inhibitor): IC50 values typically in the sub-micromolar to low micromolar range.[4]Both enantiomers can suppress the 5-lipoxygenation of arachidonic acid.[5][6]
Binding to RBL-1 Cell Membranes Lower affinityHigher affinity (Kd = 460 ± 160 nM)12(S)-HETE: Similar affinity to 15(S)-HETE.Competition assays show 15(S)-HETE has a greater binding affinity than 15(R)-HETE to specific binding sites on rat basophilic leukemia (RBL-1) cells.[7]

Table 2: Comparison of Cellular and Physiological Effects

Parameter15(R)-HETE15(S)-HETEOther AlternativesKey Findings & References
Anti-proliferative Activity (PC3 Prostate Cancer Cells) Less potent inhibitor of proliferationIC50: 30 µM BRL 49653 (PPARγ agonist): IC50 = 3 µM15(S)-HETE demonstrates greater inhibition of PC3 prostate cancer cell proliferation compared to 15(R)-HETE at the same concentration (10 µM).[8]
Pro-resolving Activity Precursor to anti-inflammatory 15-epi-lipoxins (Aspirin-Triggered Lipoxins)Can inhibit neutrophil migrationLipoxin A4: Potent pro-resolving mediator.The primary pro-resolving role of 15(R)-HETE is as an intermediate in the biosynthesis of potent anti-inflammatory mediators.[1][9] 15(S)-HETE can directly inhibit neutrophil migration across cytokine-activated endothelium.[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate key signaling pathways and workflows.

G Biosynthesis of 15(R)-HETE and 15-epi-Lipoxins AA Arachidonic Acid COX2 COX-2 AA->COX2 Acetylated_COX2 Aspirin-Acetylated COX-2 AA->Acetylated_COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Aspirin Aspirin Aspirin->COX2 Acetylation HETE_15R 15(R)-HETE Acetylated_COX2->HETE_15R Leukocyte Leukocyte HETE_15R->Leukocyte Uptake LOX5 5-Lipoxygenase HETE_15R->LOX5 Metabolism by epi_Lipoxins 15-epi-Lipoxins (Anti-inflammatory) LOX5->epi_Lipoxins

Aspirin-triggered biosynthesis of 15(R)-HETE and 15-epi-lipoxins.

G PPARβ/δ Activation by 15-HETE Enantiomers cluster_cell Cell cluster_nucleus Nucleus PPRE PPRE TargetGene Target Gene (e.g., ANGPTL4) PPRE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA PPAR_RXR PPARβ/δ-RXR Heterodimer PPAR_RXR->PPRE Binds to HETE 15(R)-HETE or 15(S)-HETE HETE->PPAR_RXR Binding

Signaling pathway for PPARβ/δ activation by 15-HETE.

G Experimental Workflow for 5-Lipoxygenase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare 5-LOX Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor/Control Enzyme->Incubate Substrate Prepare Arachidonic Acid Substrate React Initiate Reaction with Substrate Substrate->React Inhibitor Prepare 15(R/S)-HETE and Controls Inhibitor->Incubate Incubate->React Stop Stop Reaction React->Stop Extract Extract Products Stop->Extract Quantify Quantify 5-LOX Products (e.g., LTB4) via LC-MS Extract->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Workflow for assessing 5-lipoxygenase inhibition.

Experimental Protocols

PPAR Activation Assay (Luciferase Reporter Assay)

This cell-based assay is designed to quantify the ability of 15(R)-HETE and 15(S)-HETE to activate PPAR-dependent gene expression.

Principle: Cells are co-transfected with an expression vector for a specific PPAR isotype (e.g., PPARβ/δ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of the PPAR by a ligand (15-HETE) leads to the expression of luciferase, and the resulting luminescence is proportional to the level of receptor activation.

Methodology:

  • Cell Culture and Transfection:

    • Seed suitable host cells (e.g., HEK293, CHO) in a multi-well plate.

    • Co-transfect the cells with a PPAR expression plasmid, a PPRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Allow cells to express the plasmids for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 15(R)-HETE, 15(S)-HETE, a known PPAR agonist (positive control), and a vehicle control (e.g., ethanol) in the appropriate cell culture medium.

    • Replace the culture medium with the medium containing the test compounds.

    • Incubate the cells for an additional 18-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves.

    • Calculate the EC50 values from the dose-response curves.

5-Lipoxygenase Inhibition Assay

This in vitro assay determines the inhibitory effect of 15(R)-HETE and 15(S)-HETE on the activity of 5-lipoxygenase.

Principle: The activity of purified 5-lipoxygenase is measured by quantifying the production of its downstream metabolites (e.g., leukotriene B4) from arachidonic acid in the presence and absence of the test compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified human recombinant 5-lipoxygenase in an appropriate assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in a suitable solvent (e.g., ethanol).

    • Prepare stock solutions and serial dilutions of 15(R)-HETE, 15(S)-HETE, a known 5-LOX inhibitor (positive control), and a vehicle control.

  • Enzymatic Reaction:

    • In a reaction tube, pre-incubate the 5-lipoxygenase enzyme with the test compounds or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a suitable quenching agent (e.g., an organic solvent or acid).

  • Product Quantification:

    • Extract the lipid products from the reaction mixture using solid-phase or liquid-liquid extraction.

    • Quantify the amount of a specific 5-LOX product (e.g., LTB4) using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of 5-LOX inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to generate dose-response curves.

    • Determine the IC50 values from the dose-response curves.[11][12][13][14]

References

A Comparative Analysis of 15(R)-HETE and Other Bioactive Lipoxygenase Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) with other key lipoxygenase (LOX) and cytochrome P450 (CYP) products, including 5-HETE, 12-HETE, 15(S)-HETE, and 20-HETE. The objective is to present a clear overview of their biosynthesis, biological activities, and underlying signaling mechanisms, supported by experimental data to aid in research and drug development.

Biosynthesis of HETEs

Hydroxyeicosatetraenoic acids (HETEs) are signaling lipids derived from the metabolism of arachidonic acid by three main enzyme families: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. The specific HETE produced is dependent on the enzyme and cell type.

  • 5-HETE : Primarily synthesized by 5-lipoxygenase (5-LOX).

  • 12-HETE : Predominantly produced by 12-lipoxygenase (12-LOX).

  • 15(S)-HETE : A major product of 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).

  • 15(R)-HETE : Can be generated by aspirin-acetylated COX-2 and through microsomal CYP450 pathways.[1]

  • 20-HETE : Formed through the ω-hydroxylation of arachidonic acid by CYP4A and CYP4F family enzymes.[2]

Comparative Biological Activities

The biological effects of HETEs are diverse and often isoform-specific, playing crucial roles in inflammation, cell proliferation, angiogenesis, and cancer. Below is a summary of their key activities.

EicosanoidKey Biological ActivitiesSupporting Evidence
15(R)-HETE Agonist of PPARβ/δ, potential role in cancer development through mutagenic breakdown products.[1][3] Can be converted to the pro-resolving mediators 15(R)-lipoxin A4 and B4.[1]Induces expression of PPARβ/δ target genes.[1]
15(S)-HETE Potent inhibitor of neutrophil migration across cytokine-activated endothelium.[4] Can have both pro- and anti-inflammatory effects.[5] Protects pulmonary artery smooth muscle cells from apoptosis.[6]Inhibits PMN transmigration by attenuating responsiveness to platelet-activating factor (PAF).[4]
5-HETE Potent chemoattractant for neutrophils and eosinophils. Its metabolite, 5-oxo-ETE, is significantly more potent.[7]5-oxo-ETE is 30- to 100-fold more potent than 5(S)-HETE in stimulating inflammatory cells.[7]
12-HETE Promotes tumor cell proliferation and metastasis.[8] Involved in angiogenesis and inflammation.[8]Upregulates vascular endothelial growth factor (VEGF) expression.[8]
20-HETE Potent vasoconstrictor, stimulates mitogenic and angiogenic responses.[7] Plays a role in hypertension and ischemic injury.[2][9]Contracts renal microvessels at concentrations below 10⁻¹⁰ M.[10]

Quantitative Data Summary

This section provides a comparative overview of quantitative data related to the biological activity of various HETEs.

Table 1: Receptor Binding Affinities (Kd)
LigandReceptor/Binding SiteCell Type/SystemKd Value
15(S)-HETE 15-HETE Binding SitesPT-18 mast/basophil cells162 nM[11]
15-HETE 15-HETE Binding SitesRat Basophilic Leukemia (RBL-1) cells460 ± 160 nM[6]
12(S)-HETE High-affinity 12(S)-HETE binding sitesNormal human keratinocytes3.84 ± 0.18 nM[12]
12S-HETE GPR31Cloned receptor5 nM[8]
14,15-EET High-affinity binding sitesU-937 monocytes13.84 ± 2.58 nM[13]
Table 2: Inhibitory/Effective Concentrations (IC50/EC50)
EicosanoidBiological EffectCell Type/SystemIC50/EC50 Value
15-HETE Inhibition of prostanoid productionHuman umbilical arterial microsomesIC50 of 52 ± 3 µM (for 6-keto-PGF1α)[4]
HET0016 (20-HETE synthesis inhibitor) Reduction of cell viabilityLNCaP prostate cancer cells1-10 µM range showed 49-64% reduction[14]
5-oxo-ETE Actin polymerizationFeline eosinophilsEC50 of 0.7 nM[15]
OXE receptor antagonists (compounds 230 & 264) Inhibition of 5-oxo-ETE-induced actin polymerizationFeline neutrophilsIC50 of 7 ± 3 µM and 5 ± 2 µM, respectively[15]
Table 3: Physiological and Pathophysiological Concentrations
EicosanoidBiological Fluid/TissueConditionConcentration Range
15-oxo-ETE Bronchoalveolar lavage fluidNormal47 - 738 pM (median 101 pM)[16]
15-oxo-ETE BloodNormal69 - 749 pM[16]
15(S)-HETE Human bronchiAsthmaSignificantly higher than in non-asthmatics[17]
15(S)-HETE & 15-oxo-ETE R15L cells (AA treated)In vitro420 pmol/10⁶ cells & 40 pmol/10⁶ cells, respectively[18]
20-HETE Cerebrospinal fluidSubarachnoid hemorrhage patientsPhysiologically-relevant concentrations[10]

Signaling Pathways

The biological effects of HETEs are mediated through specific receptors and downstream signaling cascades.

15(R)-HETE and 15(S)-HETE Signaling

Both 15(R)-HETE and 15(S)-HETE are agonists for Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][5] 15(S)-HETE has also been shown to protect pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway.[6]

15-HETE_Signaling 15(R)-HETE 15(R)-HETE PPARbd PPARβ/δ 15(R)-HETE->PPARbd 15(S)-HETE 15(S)-HETE 15(S)-HETE->PPARbd iNOS iNOS 15(S)-HETE->iNOS Gene_Expression Target Gene Expression PPARbd->Gene_Expression Anti_Appoptosis Anti_Appoptosis iNOS->Anti_Appoptosis Anti_Apoptosis Anti-apoptosis 5-HETE_Signaling 5-HETE 5-HETE OXER1 OXER1 5-HETE->OXER1 5-oxo-ETE 5-oxo-ETE 5-oxo-ETE->OXER1 G_Protein G Protein Activation OXER1->G_Protein Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Kinase_Activation Kinase Activation (MAPK, PKC, PI3K/Akt) G_Protein->Kinase_Activation Cellular_Response Cellular Response (Chemotaxis) Ca_Mobilization->Cellular_Response Kinase_Activation->Cellular_Response 12-HETE_Signaling 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 MEK MEK GPR31->MEK MAPK MAPK MEK->MAPK NFkB NF-κB MAPK->NFkB Gene_Expression Gene Expression (Proliferation, Inflammation) NFkB->Gene_Expression 20-HETE_Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 EGFR EGFR (transactivation) GPR75->EGFR MAPK_IKKb MAPK / IKKβ EGFR->MAPK_IKKb NFkB NF-κB MAPK_IKKb->NFkB Gene_Expression Gene Expression (Inflammation, Angiogenesis) NFkB->Gene_Expression

References

15(R)-PGA2: A Stereospecific Modulator of Neuronal Receptors Compared to Other Prostaglandin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) A2 (PGA2) and its analogs, belonging to the cyclopentenone prostaglandin family, are lipid mediators known for their potent anti-inflammatory and anti-proliferative activities. A key distinction within this series lies in the stereochemistry at the C-15 position of the aliphatic side chain. This guide provides a detailed comparison of 15(R)-PGA2 with other prostaglandins (B1171923) of the A-series, focusing on their differential biological activities, underlying mechanisms, and the experimental data that substantiates these differences.

Key Distinctions: Stereochemistry Dictates Biological Activity

The primary difference between 15(R)-PGA2 and its naturally occurring epimer, (15S)-PGA2, lies in the spatial arrangement of the hydroxyl group at the C-15 position. This seemingly minor structural alteration leads to a profound difference in their biological effects, particularly in the context of neuronal signaling.

Modulation of GABAA Receptors

Recent studies have unveiled a unique activity of 15(R)-PGA2 as a modulator of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. In contrast, (15S)-PGA2, the more commonly studied epimer, exhibits no significant effect on these receptors.[1]

Table 1: Comparative Effect of PGA2 Epimers on GABAA Receptor Function

CompoundConcentration (µM)Modulation of GABA-induced Currents (IGABA)Statistical Significance (p-value)
(15S)-PGA210No significant effect>0.05
30No significant effect>0.05
15(R)-PGA2 10 Significant reduction <0.05
30 Significant reduction <0.01

Data summarized from a study utilizing two-electrode voltage-clamp recordings on Xenopus laevis oocytes expressing GABAA receptors.[1]

This stereospecific inhibition of GABAA receptors by 15(R)-PGA2 suggests its potential as a novel scaffold for the development of selective neuromodulatory agents.

Anti-Inflammatory and Cytotoxic Activities of the Prostaglandin A Series

Prostaglandins of the A and J series, characterized by an α,β-unsaturated carbonyl group in the cyclopentenone ring, are known to exert potent anti-inflammatory and cytotoxic effects.[2][3] While direct comparative quantitative data for 15(R)-PGA2 in these assays is not yet widely available, the activities of PGA1 and PGA2 provide a benchmark for the series.

Anti-Inflammatory Effects: Inhibition of NF-κB Signaling

A primary mechanism underlying the anti-inflammatory action of cyclopentenone prostaglandins is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. This inhibition is often independent of traditional prostanoid receptors and is mediated by the direct covalent adduction of the prostaglandin to cysteine residues on NF-κB subunits or upstream kinases like IκB kinase (IKK).[4][5][6]

While specific IC50 values for NF-κB inhibition by 15(R)-PGA2 are not yet published, studies on PGA1 demonstrate potent inhibition of NF-κB activation induced by various stimuli.[7]

Cytotoxic Effects on Cancer Cells

PGA1 and PGA2 have been shown to inhibit the growth of various cancer cell lines.[2] Their cytotoxic activity is often attributed to the induction of cell cycle arrest and apoptosis.

Table 2: Comparative Cytotoxicity (IC50 values in µM) of PGA1 and PGA2 on Melanoma Cell Lines

Cell LinePGA1PGA2
B16 (murine melanoma)~1.5~1.5
RPMI 7932 (human melanoma)>5>5
SK Mel 28 (human melanoma)~2.5>5

Data represents approximate IC50 values for growth inhibition.[2] It is important to note that the cytotoxic efficacy can vary significantly between different cell lines.

Signaling Pathways

The signaling pathways of cyclopentenone prostaglandins like the PGA series differ significantly from those of other prostaglandins such as PGE2, which primarily act through G-protein coupled receptors.[6][8] The bioactivity of PGAs is largely dependent on their electrophilic nature, allowing them to form Michael adducts with cellular nucleophiles, notably cysteine residues in proteins.

PGA_Signaling PGA PGA (e.g., 15(R)-PGA2) CellMembrane Cell Membrane IKK IKK Complex PGA->IKK Covalent Adduction Cytoplasm Cytoplasm Nucleus Nucleus IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation (Blocked) NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation (Blocked) DNA DNA (κB site) NFkB_n->DNA Binding (Inhibited) Transcription Gene Transcription DNA->Transcription (Blocked) Inflammation Inflammatory Response

Caption: Generalized signaling pathway for PGA-mediated inhibition of NF-κB.

Experimental Protocols

GABAA Receptor Electrophysiology in Xenopus laevis Oocytes

Objective: To assess the modulatory effects of prostaglandins on GABAA receptor function.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the GABAA receptor (e.g., α1, β2, γ2).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3M KCl.

    • The membrane potential is clamped at a holding potential of -70 mV.

    • The oocyte is perfused with a control solution (e.g., frog Ringer's solution).

    • A baseline GABA-induced current (IGABA) is established by applying a low concentration of GABA.

    • The test compound (e.g., 15(R)-PGA2) is co-applied with GABA, and the change in current is recorded.

    • Data is analyzed to determine the percentage of inhibition or potentiation of IGABA.[1]

References

validating the role of 15(R)-methyl-PGD2 in eosinophil chemoattraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) is a well-established mediator in allergic inflammation, known to attract eosinophils, key effector cells in diseases like asthma and allergic rhinitis.[1][2] This chemoattraction is primarily mediated through the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.[3][4] This guide provides a comparative analysis of 15(R)-methyl-PGD2, a synthetic analog of PGD2, and validates its role as a highly potent and selective eosinophil chemoattractant, offering significant advantages over its natural counterpart and other chemoattractants for research and therapeutic development.

Comparative Performance: Potency in Eosinophil Chemoattraction

Experimental data consistently demonstrates that 15(R)-methyl-PGD2 is a more potent eosinophil chemoattractant than PGD2 and other related analogs. Its unnatural R-configuration at carbon 15 significantly enhances its activity at the CRTH2 receptor.[1][4]

A study comparing various PGD2 analogs found 15(R)-methyl-PGD2 to be approximately 5 times more potent than PGD2 in inducing eosinophil chemoattraction.[1] The half-maximal effective concentrations (EC50) clearly illustrate this superiority.

ChemoattractantEC50 for Eosinophil Chemotaxis (nM)Relative Potency vs. PGD2
15(R)-methyl-PGD2 1.7 [1]~5.9x more potent
Prostaglandin D2 (PGD2)10[1]1x (Reference)
15(S)-methyl-PGD2128[1]~12.8x less potent

This table summarizes the EC50 values for eosinophil chemoattraction, highlighting the superior potency of 15(R)-methyl-PGD2.

Beyond chemoattraction, 15(R)-methyl-PGD2 also shows a higher potency in stimulating other eosinophil activation events, such as CD11b expression and actin polymerization, with a rank order of potency being 15(R)-methyl-PGD2 > PGD2 > 15(S)-methyl-PGD2.[1] This suggests that 15(R)-methyl-PGD2 is a robust and reliable tool for studying CRTH2-mediated eosinophil activation.

Signaling Pathway of 15(R)-methyl-PGD2

The chemoattractant effect of 15(R)-methyl-PGD2 on eosinophils is initiated by its binding to the CRTH2 receptor. This interaction triggers a cascade of intracellular events characteristic of Gαi-coupled receptors, leading to cell migration.

  • Receptor Binding: 15(R)-methyl-PGD2 selectively binds to the CRTH2 receptor on the eosinophil cell surface.[1][4]

  • G-Protein Activation: This binding activates the associated inhibitory G-protein (Gαi).[3][5]

  • Downstream Signaling: The activated Gαi protein inhibits adenylyl cyclase, leading to decreased intracellular cAMP, and promotes intracellular calcium mobilization.[5][6]

  • Cytoskeletal Rearrangement: These signals culminate in the activation of pathways that lead to actin polymerization and cytoskeletal rearrangements, which are essential for cell motility.[4]

  • Chemotaxis: The eosinophil migrates along the concentration gradient of 15(R)-methyl-PGD2.[3]

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15R_PGD2 15(R)-methyl-PGD2 CRTH2 CRTH2/DP2 Receptor 15R_PGD2->CRTH2 Binds G_Protein Gαi/βγ Complex CRTH2->G_Protein Activates Calcium ↑ Intracellular Ca²⁺ G_Protein->Calcium Leads to Actin Actin Polymerization Calcium->Actin Migration Cell Migration (Chemotaxis) Actin->Migration

Caption: CRTH2 signaling pathway initiated by 15(R)-methyl-PGD2.

Experimental Protocols

To validate the chemoattractant properties of 15(R)-methyl-PGD2, a standardized in vitro chemotaxis assay is essential. The Boyden chamber or Transwell migration assay is a widely accepted method.[7][8][9]

Isolation of Human Eosinophils

High-purity eosinophils are crucial for accurate results. Negative selection is the recommended method to obtain untouched and viable cells from peripheral blood.[7]

  • Materials:

    • Human peripheral blood with anticoagulant (e.g., EDTA).

    • Eosinophil isolation kit (negative selection).

    • Ficoll-Paque™ for density gradient centrifugation.

    • HBSS (Ca2+/Mg2+-free).

    • Assay medium (e.g., RPMI 1640 with 1% FBS).

  • Procedure:

    • Isolate polymorphonuclear cells (PMNCs) from whole blood using Ficoll-Paque™ density gradient centrifugation.

    • Use a negative selection kit to deplete non-eosinophils (e.g., neutrophils) by magnetic labeling.

    • Collect the enriched, untouched eosinophil population.

    • Assess purity (>98%) and viability (>98%) using staining (e.g., Diff-Quik) and Trypan Blue exclusion, respectively.[7]

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of eosinophils towards a chemoattractant.[7][8]

  • Materials:

    • 48-well microchemotaxis chamber (Boyden chamber).

    • Polycarbonate filter (5-µm pore size).[9]

    • Purified eosinophils.

    • 15(R)-methyl-PGD2 and other chemoattractants.

    • Fixative and staining solution (e.g., Diff-Quik).

  • Procedure:

    • Preparation: Resuspend purified eosinophils in assay medium to a concentration of 2 x 10^6 cells/mL. Prepare serial dilutions of chemoattractants (e.g., 15(R)-methyl-PGD2, PGD2) in the same medium.[7]

    • Assay Setup: Add chemoattractant solutions to the lower wells of the chamber. Use assay medium alone as a negative control.

    • Filter Placement: Carefully place the polycarbonate filter over the lower wells.

    • Cell Addition: Add the eosinophil suspension to the upper wells.

    • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator.[9]

    • Quantification: After incubation, remove the filter, wipe off non-migrated cells from the top surface, and fix and stain the filter. Count the number of cells that have migrated to the bottom side of the filter using a light microscope.[7]

experimental_workflow cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Analysis A 1. Isolate Eosinophils (Negative Selection) B 2. Assess Purity & Viability A->B C 3. Resuspend Cells in Assay Medium B->C D 4. Add Chemoattractant to Lower Chamber C->D E 5. Place Filter & Add Cells to Upper Chamber D->E F 6. Incubate (37°C, 60-90 min) E->F G 7. Fix & Stain Filter F->G H 8. Count Migrated Cells (Microscopy) G->H I 9. Calculate Chemotactic Index H->I

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

Comparison with Other Chemoattractants

While 15(R)-methyl-PGD2 is a potent CRTH2 agonist, eosinophils respond to a variety of chemoattractants operating through different receptors. The eotaxin family (e.g., CCL11, CCL24), which signals through the CCR3 receptor, are also powerful eosinophil chemoattractants.[7][10]

A key advantage of 15(R)-methyl-PGD2 is its selectivity and resistance to metabolism, making it a stable and reliable tool for probing the physiological role of the CRTH2 receptor in inflammatory diseases.[1] In contrast, the responsiveness of eosinophils to chemoattractants like eotaxin can be diminished in the presence of blood or plasma, whereas responses to PGD2 remain unaltered, suggesting PGD2 and its analogs may act as initial chemoattractants in the circulatory system.[11]

logical_comparison cluster_ligands Chemoattractants cluster_receptors Eosinophil Receptors PGD2 PGD2 Analogs CRTH2 CRTH2 (DP2) PGD2->CRTH2 15(R)-methyl-PGD2 (High Potency) Eotaxins Eotaxins (e.g., CCL11) CCR3 CCR3 Eotaxins->CCR3 Others Other Mediators (e.g., 5-oxo-ETE) OXER1 OXER1 Others->OXER1 Response Eosinophil Chemoattraction & Activation CRTH2->Response CCR3->Response OXER1->Response

Caption: Eosinophil chemoattractant pathways.

References

Comparative Efficacy of 15(R)-Prostaglandins: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 15(R)-prostaglandins, synthetic analogs of naturally occurring prostaglandins (B1171923). The stereochemistry at the C-15 position is a critical determinant of biological activity, and understanding the differences in efficacy between controlled in vitro environments and complex in vivo systems is crucial for drug development and research applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for the in vitro and in vivo activities of representative 15(R)-prostaglandins. A direct comparison for a single 15(R)-prostaglandin across a wide range of in vitro and in vivo assays is not extensively available in the current literature. Therefore, data for different 15(R)-analogs are presented to illustrate the general principles of their biological activity.

Table 1: In Vitro Efficacy of 15(R)-Prostaglandins

Prostaglandin (B15479496) AnalogAssay TypeTarget ReceptorSpecies/Cell LineKey ParameterValueReference Compound
15(R)-Prostaglandin F2αReceptor BindingFPOvine Corpus Luteum CellsRelative Binding Affinity6.7%Prostaglandin F2α
15(R)-Prostaglandin F2αReceptor BindingFPRat Vascular Smooth Muscle CellsBinding AffinityNegligibleProstaglandin F2α
15(R)-methyl-Prostaglandin D2CD11b ExpressionDP2Human EosinophilsEC501.7 nMProstaglandin D2 (EC50 ~10 nM)
15(R)-methyl-Prostaglandin D2ChemotaxisDP2Human EosinophilsEC501.7 nMProstaglandin D2 (EC50 ~10 nM)
15(R)-methyl-Prostaglandin D2cAMP ElevationDP1Human PlateletsActivity<20% of PGD2 responseProstaglandin D2

Table 2: In Vivo Efficacy of 15(R)-Prostaglandins

Prostaglandin AnalogAnimal ModelSpeciesEndpointDosage/RouteObserved Effect
15(R)-15-methyl Prostaglandin E2Gastric Mucosal IntegrityHumanIncreased Mucosal Thickness100 µg orally, q.i.d. for 2 months36-51% increase in antral and corpus foveolar thickness.[1]
15(R)-methyl-Prostaglandin D2Pulmonary Eosinophil InfiltrationBrown Norway RatEosinophil Count in Lung TissueIntratracheal InstillationPotent induction of eosinophil infiltration, more potent than PGD2.[2]
15(R)-Prostaglandin F2αAntifertilityHamster--25% of the potency of PGF2α.[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are standard assays used to characterize the activity of prostaglandins and their analogs.

In Vitro Assays

1. Radioligand Binding Assay for Prostaglandin Receptors

This assay is used to determine the binding affinity of a compound to a specific receptor.[4][5][6][7][8]

  • Receptor Preparation: Membranes from cells or tissues expressing the target prostaglandin receptor (e.g., FP, DP2) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Assay Procedure: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., 15(R)-PGF2α).

  • Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

2. In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This assay measures the ability of a compound to induce or inhibit the contraction of smooth muscle tissue.[9][10][11][12]

  • Tissue Preparation: A smooth muscle tissue, such as a strip of uterine myometrium or a ring of aorta, is dissected from a euthanized animal and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The tissue is allowed to equilibrate under a slight tension. Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride.

  • Compound Administration: The test compound (e.g., a 15(R)-prostaglandin) is added to the organ bath in a cumulative, dose-dependent manner.

  • Data Recording and Analysis: The isometric tension of the muscle strip is continuously recorded using a force transducer. The change in tension from the baseline is measured for each concentration of the test compound. A dose-response curve is constructed to determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of a compound.[13][14][15][16][17]

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The test compound or vehicle is administered (e.g., orally or intraperitoneally). After a set period, inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the hind paw.

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

2. Prostaglandin-Induced Fever in Rats

This model is used to assess the pyrogenic (fever-inducing) or antipyretic effects of compounds.[18][19][20][21]

  • Animal Model: Adult male rats are used. Body temperature is monitored using a rectal probe or telemetry.

  • Procedure: A baseline body temperature is recorded. The test compound is administered via a specific route (e.g., intraperitoneal, intravenous, or intracerebroventricular). For assessing pyrogenic effects, the change in body temperature is monitored over several hours. To assess antipyretic effects, fever is first induced with a pyrogen like lipopolysaccharide (LPS) or a known pyrogenic prostaglandin, and then the test compound is administered.

  • Data Analysis: The change in body temperature from baseline is plotted over time. The peak change in temperature and the area under the curve can be used to quantify the pyrogenic or antipyretic effect.

Signaling Pathways

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs). The signaling pathways for the FP and DP2 receptors, relevant to the 15(R)-prostaglandins discussed, are depicted below.

FP_Signaling_Pathway PGF2a 15(R)-PGF2α / PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

DP2_Signaling_Pathway PGD2_analog 15(R)-methyl-PGD2 / PGD2 DP2_receptor DP2 Receptor (CRTH2) (GPCR) PGD2_analog->DP2_receptor Binds Gi Gi DP2_receptor->Gi Activates PLC_beta Phospholipase Cβ (PLCβ) Gi->PLC_beta Activates Ca_mobilization Intracellular Ca2+ Mobilization PLC_beta->Ca_mobilization Induces Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_mobilization->Cellular_Response

Caption: DP2 Receptor Signaling Pathway.

References

Unveiling the Molecular Interactions of 15(R)-HETE: A Comparative Guide to Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid mediators is paramount. This guide provides a comprehensive comparison of the known receptor interactions for 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), presenting supporting experimental data and detailed protocols to facilitate further investigation.

While a unique, high-affinity G protein-coupled receptor (GPCR) for 15(R)-HETE remains to be definitively identified, compelling evidence points to its interaction with nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the experimental data confirming this interaction and compare the activity of 15(R)-HETE with its more extensively studied stereoisomer, 15(S)-HETE.

Comparative Analysis of Receptor Binding and Functional Activity

Experimental evidence suggests that both 15(R)-HETE and 15(S)-HETE can engage with cellular binding sites and elicit biological responses. However, the primary functional receptors identified to date are members of the PPAR family of nuclear receptors.

LigandReceptor/Binding SiteCell TypeAssay TypeKey Findings
15(R)-HETE PPARβ/δ-Coactivator Binding AssaySimilarly potent to 15(S)-HETE in inducing coactivator binding.[1]
PPARβ/δ-Transcriptional Activation AssaySimilarly potent to 15(S)-HETE in activating transcription.[1]
PPARγ-Binding and ActivationBinds to and activates PPARγ.[2]
15(S)-HETE PPARβ/δ-Coactivator Binding AssaySimilarly potent to 15(R)-HETE in inducing coactivator binding.[1]
PPARβ/δ-Transcriptional Activation AssaySimilarly potent to 15(R)-HETE in activating transcription.[1]
PPARγ-Binding and ActivationBinds to and activates PPARγ.[2]
Unidentified Cellular Binding SitesRat Basophilic Leukemia (RBL-1) cellsRadioligand Binding ([³H]-15-HETE)15(S)-HETE shows higher affinity than 15(R)-HETE.[3]
Leukotriene B4 receptor 2 (BLT2)-Binding and Activation15(S)-HETE binds to and activates BLT2.[2]

Signaling Pathways of 15(R)-HETE

The primary signaling pathway elucidated for 15(R)-HETE involves its interaction with PPARs. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the expression of target genes.

15R_HETE_Signaling HETE 15(R)-HETE PPAR PPARβ/δ or PPARγ HETE->PPAR Binds Complex 15(R)-HETE-PPAR Complex HETE->Complex Membrane Cell Membrane Cytoplasm Cytoplasm PPAR->Complex Nucleus Nucleus PPRE Peroxisome Proliferator Response Element (PPRE) Complex->Nucleus Translocation Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Modulates

15(R)-HETE signaling through PPARs.

Experimental Workflows

To aid researchers in confirming the interaction of 15(R)-HETE with its receptors, the following generalized experimental workflows are provided.

Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity of 15(R)-HETE to its putative receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the receptor of interest Membrane_Prep Prepare cell membranes or whole cells Cell_Culture->Membrane_Prep Incubation Incubate membranes/cells with radiolabeled 15(R)-HETE ([³H]-15(R)-HETE) Membrane_Prep->Incubation Competition Add increasing concentrations of unlabeled 15(R)-HETE or other competitors Incubation->Competition Separation Separate bound from free radioligand (e.g., filtration) Competition->Separation Detection Quantify bound radioactivity (e.g., scintillation counting) Separation->Detection Analysis Calculate binding parameters (Kd, Bmax, Ki) Detection->Analysis

Workflow for a radioligand binding assay.
Reporter Gene Assay

This workflow is designed to assess the functional activity of 15(R)-HETE in activating PPAR-mediated gene transcription.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Transfection Co-transfect cells with a PPAR expression vector and a PPRE-driven reporter gene (e.g., luciferase) Treatment Treat transfected cells with varying concentrations of 15(R)-HETE Transfection->Treatment Lysis Lyse cells Treatment->Lysis Measurement Measure reporter gene activity (e.g., luminescence) Lysis->Measurement Analysis Determine dose-response curve and calculate EC50 Measurement->Analysis

References

Unraveling the Structure-Activity Relationship of 15(R)-Prostaglandin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of prostaglandin (B15479496) analogs is paramount for the design of potent and selective therapeutics. This guide provides a comparative analysis of 15(R)-prostaglandin analogs, the C-15 epimers of the naturally occurring (15S)-prostaglandins. While often exhibiting lower potency than their (15S)-counterparts, 15(R)-analogs display unique pharmacological profiles, making them valuable tools for research and potential drug candidates in their own right.

This guide summarizes the binding affinities and functional activities of key 15(R)-prostaglandin analogs at various receptors, provides detailed experimental protocols for assessing these activities, and visualizes the key signaling pathways involved.

Comparative Biological Activity of 15(R)-Prostaglandin Analogs

The biological activity of 15(R)-prostaglandin analogs is highly dependent on the specific prostaglandin scaffold (e.g., PGD, PGE, PGF) and the target receptor. The stereochemistry at the C-15 position significantly influences receptor binding and subsequent cellular responses. The following tables summarize the available quantitative data for key 15(R)-prostaglandin analogs.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50/IC50) of 15(R)-Prostaglandin D2 Analogs at the CRTH2 Receptor

CompoundReceptorAssay TypeCell Type/SystemKi (nM)EC50 (nM)Reference
15(R)-PGD2Human CRTH2ChemotaxisHuman Eosinophils-1.7[1]
15(R)-methyl-PGD2Human CRTH2CD11b ExpressionHuman Eosinophils-< PGD2[2]
15(R)-methyl-PGD2Human CRTH2Actin PolymerizationHuman Eosinophils-< PGD2[2]
15(R)-methyl-PGD2Human CRTH2ChemotaxisHuman Eosinophils-1.7[2]
PGD2Human CRTH2Radioligand BindingRecombinant human CRTH2 in HEK293 cells2.4 ± 0.2-[1][3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)Human CRTH2Radioligand BindingRecombinant human CRTH2 in HEK293 cells2.91 ± 0.29-[1][3]
15-deoxy-Δ12,14-PGJ2Human CRTH2Radioligand BindingRecombinant human CRTH2 in HEK293 cells3.15 ± 0.32-[1][3]
RamatrobanMouse CRTH2Radioligand BindingMouse CRTH2 expressing cells28-[1]
CAY10471Human DP2Radioligand BindingHuman DP29 ± 0.04-[1]

Table 2: Biological Activity of 15(R)-Prostaglandin F2α Analogs at the FP Receptor

CompoundReceptor/SystemAssay TypePotency/EffectReference
15(R)-PGF2αHamster Antifertility StudyIn vivo25% of PGF2α potency
15(R)-PGF2αOvine Luteal Cell ReceptorsBinding Affinity6.7% of PGF2α binding affinity
15(R)-PGF2αRat Vascular Smooth Muscle CellsBinding AffinityNegligible compared to PGF2α
AL-8810 ((15R)-11-fluoro-15-(2-indanyl)-pentanor PGF2α)Rat A7r5 & Mouse 3T3 cells (FP receptor)Phospholipase C activityWeak partial agonist (EC50 = 261 nM & 186 nM, respectively) and competitive antagonist (pA2 = 6.68 & 6.34, respectively)[4]
PGF2αHuman Ciliary Body FP ReceptorInositol Phosphate FormationEC50 = 10 nM[5]
Latanoprost acidHuman FP ReceptorBinding AffinityKi = 98 nM[6]
Travoprost acidHuman FP ReceptorBinding AffinityKi = 35 nM[6]
Bimatoprost acidHuman FP ReceptorBinding AffinityKi = 83 nM[6]

Table 3: Activity of 15(R)-Prostaglandin A2 Analogs on GABA-A Receptors

CompoundReceptorAssay TypeEffectReference
(15R)-PGA2GABA-A ReceptorElectrophysiology (Xenopus oocytes)Significant reduction of GABA-induced currents[7]
(15S)-PGA2GABA-A ReceptorElectrophysiology (Xenopus oocytes)No significant effect on GABA-induced currents[7]

Key Signaling Pathways

The biological effects of 15(R)-prostaglandin analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the CRTH2 receptor for PGD2 analogs and the FP receptor for PGF2α analogs.

CRTH2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol 15(R)-PGD2_Analog 15(R)-PGD2 Analog CRTH2 CRTH2 Receptor 15(R)-PGD2_Analog->CRTH2 Binds G_protein Gi/o CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, CD11b expression) PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response FP_Receptor_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol 15(R)-PGF2a_Analog 15(R)-PGF2α Analog FP_Receptor FP Receptor 15(R)-PGF2a_Analog->FP_Receptor Binds G_protein Gq/11 FP_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth muscle contraction, Luteolysis) PKC->Cellular_Response Radioligand_Binding_Workflow A Prepare Cell Membranes with Receptor B Add Membranes, Radioligand, & Test Compound to Plate A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound & Free Ligand C->D E Wash Filters D->E F Measure Radioactivity of Bound Ligand E->F G Calculate IC50 and Ki F->G Chemotaxis_Assay_Workflow A Isolate Eosinophils C Place Membrane & Add Eosinophils to Upper Chamber A->C B Add Test Compound to Lower Chamber B->C D Incubate C->D E Remove Non-migrated Cells D->E F Fix and Stain Migrated Cells E->F G Count Migrated Cells F->G H Calculate EC50 G->H Patch_Clamp_Workflow A Prepare Cells and Recording Pipette B Form Giga-seal on Cell Membrane A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply GABA and Record Current D->E F Co-apply GABA and Test Compound E->F G Record Modulated Current F->G H Analyze Current Change and Calculate IC50/EC50 G->H

References

Independent Verification of 15(R)-Prostaglandin Analogue Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental data for a potent anti-inflammatory agent.

This guide provides a detailed comparison of the experimental results for a significant 15(R)-prostaglandin analogue. For clarity and based on available scientific literature, this document will focus on 15R-methyl-PGD2 , a potent and selective DP2 receptor agonist. The term "15(R)-PTA2" did not yield specific results in a comprehensive search of scientific databases, suggesting it may be a less common or alternative nomenclature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental validation and therapeutic potential of this class of compounds.

Comparative Efficacy of 15R-methyl-PGD2

15R-methyl-PGD2 has demonstrated significant potency in activating eosinophils, a key cell type in allergic inflammation, through the DP2 receptor (also known as CRTH2).[1] The following table summarizes its efficacy in comparison to other prostaglandin (B15479496) D2 (PGD2) analogues.

CompoundEC50 for CD11b Expression (nM)EC50 for Eosinophil Chemotaxis (nM)Relative Potency vs PGD2
15R-methyl-PGD2 - 1.7 ~5 times more potent
PGD2-101
15S-methyl-PGD2-128~75 times less potent
17-phenyl-18,19,20-trinor-PGD2Lower than 15S-methyl-PGD2--
16,16-dimethyl-PGD2Similar to 15S-methyl-PGD2--
11-keto-fluprostenolLeast potent--

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the evaluation of 15R-methyl-PGD2.

Eosinophil CD11b Expression Assay

This assay measures the upregulation of the CD11b integrin on the surface of eosinophils, which is a marker of cell activation.

  • Cell Isolation: Human eosinophils are isolated from peripheral blood of healthy donors using methods such as negative magnetic selection.

  • Cell Stimulation: Isolated eosinophils are incubated with varying concentrations of PGD2 analogues (e.g., 15R-methyl-PGD2, PGD2, 15S-methyl-PGD2) for a defined period at 37°C.

  • Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for CD11b.

  • Flow Cytometry: The expression of CD11b is quantified using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The mean fluorescence intensity is plotted against the concentration of the agonist to determine the EC50 value.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the migration of eosinophils, a crucial process in the inflammatory response.

  • Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Cell Loading: Isolated human eosinophils are placed in the upper compartment of the chamber.

  • Agonist Addition: The lower compartment is filled with a solution containing a specific concentration of the chemoattractant (e.g., 15R-methyl-PGD2).

  • Incubation: The chamber is incubated at 37°C for a period that allows for cell migration through the membrane.

  • Cell Counting: The number of eosinophils that have migrated to the lower compartment is counted, typically using a microscope or an automated cell counter.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the agonist to determine the EC50 value for chemotaxis.

Visualizing the Molecular Pathway and Experimental Process

To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.

G Signaling Pathway of 15R-methyl-PGD2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response 15R_methyl_PGD2 15R-methyl-PGD2 DP2 DP2 Receptor (CRTH2) 15R_methyl_PGD2->DP2 Binds to G_protein Gi/o Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_Polymerization Actin Polymerization Ca2_release->Actin_Polymerization CD11b_Expression CD11b Upregulation PKC->CD11b_Expression Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: Signaling pathway of 15R-methyl-PGD2 in eosinophils.

G Experimental Workflow for Eosinophil Activation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Sample Peripheral Blood Sample Eosinophil_Isolation Eosinophil Isolation (Magnetic Selection) Blood_Sample->Eosinophil_Isolation Stimulation Incubation with 15R-methyl-PGD2 Analogs Eosinophil_Isolation->Stimulation Staining Staining with anti-CD11b Antibody Stimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis EC50 Determination Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing eosinophil activation by CD11b expression.

References

Safety Operating Guide

Navigating the Disposal of 15(R)-PTA2: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While the specific compound "15(R)-PTA2" is not readily identifiable in public chemical databases, this guide provides a comprehensive framework for the proper disposal of specialized and potentially hazardous chemical waste, using best practices applicable to complex organic molecules used in research.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of any chemical, particularly one that is not well-documented in standard safety literature.

General Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that all necessary personal protective equipment (PPE) is in use. This includes, but is not limited to, safety goggles or a face shield, chemically resistant gloves, and a laboratory coat. All handling of the chemical waste should be performed in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol for Chemical Waste

The following is a generalized, step-by-step procedure for the disposal of laboratory chemical waste. This protocol should be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Properly label all waste containers with the full chemical name and any known hazard classifications.

    • Never mix incompatible wastes. Store different classes of chemical waste in separate, designated containers.

  • Container Selection :

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are in good condition, with secure, leak-proof lids.

  • Waste Accumulation :

    • Keep waste containers closed at all times, except when adding waste.

    • Store liquid waste in secondary containment to prevent spills.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

  • Disposal of Empty Containers :

    • Thoroughly rinse empty chemical containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label from the container.

    • Dispose of the rinsed, de-labeled container according to institutional guidelines for solid waste.

  • Arranging for Waste Pickup :

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide a detailed inventory of the waste to be collected.

Quantitative Data on General Chemical Hazards

The following table summarizes general hazard information that is critical for the safe handling and disposal of laboratory chemicals. This data is for illustrative purposes and should be confirmed with the specific Safety Data Sheet (SDS) for any chemical you are working with.

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. For many specialized chemicals, this data may not be fully available.
Skin Corrosion/Irritation May cause skin irritation upon direct contact. Prolonged or repeated exposure should be avoided.
Serious Eye Damage May cause serious eye irritation or damage. Use of appropriate eye protection is mandatory.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects. Prevent release into the environment by avoiding disposal down the drain or in regular trash.

Experimental Protocols: Spill Clean-up

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Secure the Area : Restrict access to the spill area.

  • Consult the SDS : If the identity of the spilled chemical is known, consult its SDS for specific clean-up instructions.

  • Use Spill Kit : Use an appropriate chemical spill kit to absorb and contain the spill. Work from the outside of the spill inward.

  • Collect Waste : Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution.

  • Report : Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Identify Waste & Hazards B Select Appropriate PPE A->B Consult SDS C Choose Correct Waste Container B->C D Dispense Waste into Container C->D E Securely Cap Container D->E F Label Container Correctly E->F G Store in Designated Satellite Accumulation Area F->G H Request EHS Pickup G->H When full or >6 months I EHS Transports for Final Disposal H->I

Figure 1: General workflow for the disposal of laboratory chemical waste.

Personal protective equipment for handling 15(R)-PTA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 15(R)-PTA2, also identified as 15(R)-15-methyl Prostaglandin (B15479496) A2. Given that the toxicological properties of this compound have not been thoroughly investigated, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Compound Identification and Properties

  • Chemical Name: 15(R)-15-methyl Prostaglandin A2

  • Synonyms: this compound, 15(R)-15-methyl PGA2

  • CAS Number: 96440-68-5

PropertyValue
Molecular Formula C₂₁H₃₂O₄
Formula Weight 348.5 g/mol
Purity Typically ≥98%
Formulation Often supplied as a solution in an organic solvent, such as methyl acetate.
Solubility (from PGA₁) DMF: >75 mg/ml, DMSO: >50 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >2.4 mg/ml[1]
Storage Temperature -20°C is recommended for long-term storage to prevent degradation.[2]
λmax 216 nm[1]
Toxicological Data The toxicological properties have not been thoroughly investigated. Handle with care as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound:

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) should be worn. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
Eye and Face Protection Safety glasses with side-shields or goggles are required. A face shield may be necessary for procedures with a high risk of splashing.
Skin and Body Protection A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If aerosols may be generated, respiratory protection may be required.

Experimental Protocols: Safe Handling and Use

The following step-by-step protocols are designed to minimize exposure and ensure the safe handling of this compound throughout the experimental workflow.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the compound and concentration match the order specifications.

  • Storage: Store the compound in its original, tightly sealed container at -20°C in a designated and clearly labeled area.[2]

3.2. Preparation of Stock and Working Solutions

  • Solvent Selection: If the compound is supplied in a solvent that is not suitable for your experiment, the solvent can be changed by carefully evaporating the existing solvent under a gentle stream of nitrogen and redissolving the compound in the desired solvent (e.g., DMSO, ethanol).[3]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day due to potential instability.[3] Prepare fresh aqueous solutions for each experiment by diluting a high-concentration stock solution in an organic solvent with the appropriate aqueous buffer.[3]

3.3. Handling Procedures

  • Work Area: All handling of this compound, including the preparation of solutions, should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.

  • Spill Prevention: Use secondary containment (e.g., a tray) when handling larger quantities of the compound or its solutions.

  • Avoid Contamination: Do not touch the dropper tip or any part of the container that may come into contact with the compound to your eyes, skin, or other surfaces.[4]

3.4. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Waste Collection:

    • Collect all unused compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

Caption: Logical workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_management Waste Management Unused Unused Compound/Solutions Collect Collect in Labeled, Sealed Container Unused->Collect Contaminated Contaminated Materials (Gloves, Tips, etc.) Contaminated->Collect Segregate Segregate from Incompatible Waste Collect->Segregate EHS Arrange for EHS Pickup Segregate->EHS

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.